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  • Product: Ethyl 10-oxoundecanoate
  • CAS: 36651-38-4

Core Science & Biosynthesis

Foundational

Technical Guide: Ethyl 10-oxoundecanoate in Chemical Synthesis and Drug Development

Executive Summary Ethyl 10-oxoundecanoate (CAS: 36651-38-4) is a bifunctional aliphatic compound characterized by a terminal ethyl ester and a methyl ketone moiety[1]. In the realm of medicinal chemistry and agrochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 10-oxoundecanoate (CAS: 36651-38-4) is a bifunctional aliphatic compound characterized by a terminal ethyl ester and a methyl ketone moiety[1]. In the realm of medicinal chemistry and agrochemical development, it serves as a critical synthetic intermediate. Its dual reactivity profiles allow for orthogonal functionalization, making it an ideal precursor for complex pharmacophores, particularly in the design of photoaffinity probes and mitochondrial Complex I (NADH:ubiquinone oxidoreductase) inhibitors[2],[3]. This whitepaper details its structural properties, the mechanistic causality behind its synthesis, and its downstream applications in drug discovery.

Chemical Architecture & Physical Properties

The utility of ethyl 10-oxoundecanoate stems from its 11-carbon aliphatic backbone, which provides significant lipophilicity (LogP ~3.10), enabling excellent membrane permeability for its downstream derivatives[1]. The spatial separation between the electrophilic ester and the ketone allows for selective nucleophilic attacks without competitive steric hindrance.

Quantitative Data Summary

Physical and chemical properties are aggregated from standard chemical databases[1].

PropertyValue
IUPAC Name Ethyl 10-oxoundecanoate
CAS Registry Number 36651-38-4
Molecular Formula C13​H24​O3​
Molecular Weight 228.33 g/mol
Canonical SMILES CCOC(=O)CCCCCCCCC(C)=O
LogP 3.10
Topological Polar Surface Area 43.37 Ų (Ester + Ketone)
Physical State Liquid (at standard temperature and pressure)

Synthetic Methodologies: The Wacker Oxidation Pathway

The most robust and scalable method for synthesizing ethyl 10-oxoundecanoate is the of its terminal alkene precursor, ethyl 10-undecenoate[2].

Mechanistic Causality

As an Application Scientist, it is vital to understand why this specific catalytic system is chosen:

  • Palladium(II) Chloride ( PdCl2​ ) : Acts as the primary catalyst. The electrophilic Pd(II) coordinates to the terminal alkene, activating it toward nucleophilic attack by water. The reaction strictly follows Markovnikov's rule, ensuring the oxygen is installed at the more substituted internal carbon (C10), yielding the methyl ketone rather than an aldehyde.

  • Copper(II) Chloride ( CuCl2​ ) : Serves as the co-catalyst. During the oxidation, Pd(II) is reduced to Pd(0). Without a reoxidant, the reaction would stall stoichiometrically. CuCl2​ rapidly oxidizes Pd(0) back to Pd(II), being reduced to Cu(I) in the process[2].

  • Oxygen ( O2​ ) Atmosphere : Acts as the terminal oxidant, regenerating Cu(II) from Cu(I) and making the entire cycle catalytic and atom-economical[2].

Step-by-Step Experimental Protocol

The following methodology is designed as a self-validating system , ensuring researchers can verify success at each step[2].

  • Reaction Setup : In a round-bottom flask, combine ethyl 10-undecenoate (2.2 g, 10.3 mmol), PdCl2​ (177 mg, 1.0 mmol, ~10 mol%), and CuCl2​ (0.99 g, 10 mmol)[2].

  • Solvent Addition : Suspend the mixture in an 8:1 volumetric ratio of N,N-Dimethylformamide (DMF) to deionized water (8 mL DMF : 1 mL H2​O )[2]. Expert Insight: DMF ensures the solubility of the lipophilic substrate, while water serves as the essential nucleophile for ketone formation.

  • Oxidative Atmosphere : Purge the vessel and place it under an O2​ atmosphere (e.g., via balloon). Stir vigorously for 20 hours at room temperature[2].

  • In-Process Validation : Monitor the reaction via Thin-Layer Chromatography (TLC; Hexane/EtOAc). The conversion of the non-polar alkene to the polar ketone will manifest as a distinct drop in the Retention Factor ( Rf​ ). Cessation of O2​ consumption provides a macroscopic physical indicator of completion.

  • Quenching & Filtration : Dilute the mixture with diethyl ether. Filter through a short column of Florisil[2]. Expert Insight: Florisil effectively sequesters the heavy metal catalysts ( Pd and Cu ), preventing downstream contamination and toxicity in biological assays.

  • Aqueous Wash & Drying : Transfer the filtrate to a separatory funnel, wash extensively with water to partition out the DMF, and dry the organic layer over anhydrous MgSO4​ [2].

  • Concentration : Evaporate the solvent in vacuo to yield the purified ethyl 10-oxoundecanoate[2].

WackerOxidation A Ethyl 10-undecenoate (Terminal Alkene) B Catalytic System PdCl2 & CuCl2 O2 Atmosphere A->B Oxidation C Solvent System DMF:H2O (8:1) 20 h Reaction B->C D Workup Florisil Filtration MgSO4 Drying C->D Ether extraction E Ethyl 10-oxoundecanoate (Methyl Ketone) D->E Purification

Fig 1: Wacker oxidation workflow converting ethyl 10-undecenoate to ethyl 10-oxoundecanoate.

Applications in Drug Development & Chemical Biology

Ethyl 10-oxoundecanoate is highly prized in the synthesis of and potent insecticidal/acaricidal agents[2],[3].

Synthesis of NADH:Ubiquinone Oxidoreductase Inhibitors

Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is a prime target for novel pesticides and oncology drugs[2],[4]. Researchers utilize ethyl 10-oxoundecanoate to synthesize quinazoline derivatives that act as potent inhibitors at the rotenone-binding site[2],[5].

The synthetic logic proceeds as follows:

  • Reductive Amination : The C10 ketone of ethyl 10-oxoundecanoate is converted to an amine using ammonium nitrate and sodium cyanoborohydride ( NaBH3​CN )[2].

  • Quinazoline Coupling : The resulting amine is coupled with 4-chloroquinazoline[2].

  • Azide Functionalization : The terminal ethyl ester is reduced to an alcohol, converted to a mesylate leaving group, and displaced by an azide ion to form compounds like 4-(11-Azidoundecyl-2-amino)quinazoline[2].

This azido-quinazoline derivative serves as a photoaffinity probe. Upon UV irradiation, the azide forms a highly reactive nitrene that covalently cross-links with the ubiquinone binding pocket of Complex I, allowing researchers to map the 3D architecture of the target protein[2],[3].

ComplexIInhibition A Ethyl 10-oxoundecanoate B Reductive Amination & Coupling A->B Precursor C Azidoalkylaminoquinazoline (Photoaffinity Probe) B->C Synthesis D Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) C->D Binds to E Ubiquinone Binding Site Blockade D->E Mechanism F Electron Transport Halt (Insecticidal Activity) E->F Phenotype

Fig 2: Pathway from ethyl 10-oxoundecanoate to Complex I inhibition via quinazoline probes.

References

  • Latli B., Wood E., Casida J.E. "Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes." Chemical Research in Toxicology, 1996;9(2):445-450. URL:[Link]

Sources

Exploratory

Comprehensive Spectroscopic Reference and Synthesis Guide for Ethyl 10-oxoundecanoate

Introduction and Chemical Identity Ethyl 10-oxoundecanoate (CAS: 36651-38-4) is a highly versatile bifunctional aliphatic building block characterized by a terminal ethyl ester and a methyl ketone. In advanced organic sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Identity

Ethyl 10-oxoundecanoate (CAS: 36651-38-4) is a highly versatile bifunctional aliphatic building block characterized by a terminal ethyl ester and a methyl ketone. In advanced organic synthesis, it serves as a critical intermediate for the development of complex macrolides, NADH:ubiquinone oxidoreductase inhibitors, and candidate photoaffinity probes [1].

Because the molecule contains two distinct carbonyl environments and a long aliphatic chain, obtaining high-purity reference data is essential for researchers utilizing it in multi-step syntheses. This whitepaper provides an authoritative guide to its synthesis, purification, and spectroscopic characterization (NMR and IR), grounded in self-validating experimental protocols.

Mechanistic Synthesis: The Wacker Oxidation Workflow

To obtain high-purity ethyl 10-oxoundecanoate for spectroscopic reference, the standard and most selective approach is the Wacker oxidation of the commercially available precursor, ethyl 10-undecenoate [1].

WackerOxidation SM Ethyl 10-undecenoate (Terminal Olefin) Pd PdCl2 / CuCl2 Catalytic Cycle SM->Pd Coordination Product Ethyl 10-oxoundecanoate (Methyl Ketone) Pd->Product β-Hydride Elimination & Reductive Elimination O2 O2 Atmosphere (Stoichiometric Oxidant) O2->Pd Cu-mediated Pd(0) to Pd(II) Regeneration Solvent DMF:H2O (8:1) Solvent System Solvent->Pd H2O Nucleophilic Attack

Catalytic cycle and workflow of the Wacker oxidation of ethyl 10-undecenoate.

Step-by-Step Protocol
  • Substrate Preparation: Dissolve ethyl 10-undecenoate (10.3 mmol) in a solvent mixture of Dimethylformamide (DMF) and water (8 mL : 1 mL).

  • Catalytic Initiation: Add Palladium(II) chloride (PdCl₂, 1.0 mmol) as the primary catalyst and Copper(II) chloride (CuCl₂, 10 mmol) as the co-catalyst.

  • Oxygenation: Purge the reaction vessel and stir the mixture vigorously under a pure oxygen (O₂) atmosphere at room temperature for 20 hours.

  • Quenching & Workup: Dilute the reaction mixture with diethyl ether to partition the organic products from the aqueous/DMF phase.

Causality of Experimental Choices
  • Solvent System (DMF:H₂O): The 8:1 ratio is not arbitrary. DMF ensures the lipophilic long-chain substrate remains fully solvated, while the precisely measured water equivalent is required as the nucleophile that attacks the palladium-coordinated olefin.

  • Markovnikov Selectivity: The Pd(II) catalyst specifically coordinates to the terminal double bond. Due to the polarization of the alkene and steric factors, water attacks the more substituted internal carbon, exclusively yielding the methyl ketone (ethyl 10-oxoundecanoate) rather than the terminal aldehyde.

Self-Validating Purification and Quality Control

A critical pillar of trustworthy synthetic chemistry is the implementation of self-validating protocols. Heavy metal transition salts (Pd and Cu) from the Wacker oxidation are highly paramagnetic and will severely broaden NMR signals if not completely removed, rendering reference spectra useless.

Validation Crude Crude Reaction Mixture (Contains Pd/Cu Salts) Extraction Ether Dilution & Aqueous Wash Crude->Extraction Filtration Florisil Column Filtration (Traps Heavy Metals) Extraction->Filtration Organic Phase Pure Pure Ethyl 10-oxoundecanoate (>98% Purity) Filtration->Pure Eluent Concentration NMR 1H/13C NMR Validation (Confirm Markovnikov Selectivity) Pure->NMR Quality Control

Self-validating purification and spectroscopic verification workflow.

  • The Florisil Advantage: Instead of standard silica gel, the protocol mandates filtering the organic phase through a short column of Florisil (magnesium silicate) [1]. Causality: Florisil acts as a highly efficient scavenger for transition metals. Standard silica gel often causes the moderately polar keto-ester to streak, whereas Florisil allows the product to elute cleanly while permanently trapping the paramagnetic impurities.

  • Self-Validation Checkpoint: Researchers must monitor the reaction via ¹H NMR. The protocol is validated as complete when the terminal olefin multiplets (5.8 ppm and 4.9–5.0 ppm) completely disappear, replaced by a sharp methyl ketone singlet at 2.13 ppm.

Reference Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for highly purified ethyl 10-oxoundecanoate.

Nuclear Magnetic Resonance (NMR)

Spectra are recorded in CDCl₃ at 300/400 MHz for ¹H and 75/100 MHz for ¹³C, referenced to internal tetramethylsilane (TMS) [1].

Table 1: ¹H NMR Assignments (CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz) Structural Assignment
4.12 q 2H 7.1 Ester Methylene: -O-CH₂ -CH₃
2.41 t 2H 7.4 Ketone α-Methylene: -CH₂ -C(=O)CH₃
2.28 t 2H 7.5 Ester α-Methylene: -CH₂ -C(=O)O-
2.13 s 3H - Ketone Methyl: -C(=O)CH₃
1.61 m 2H - Ester β-Methylene: -CH₂ -CH₂-C(=O)O-
1.56 m 2H - Ketone β-Methylene: -CH₂ -CH₂-C(=O)CH₃
1.25 - 1.35 m 8H - Aliphatic Backbone: -(CH₂ )₄-

| 1.25 | t | 3H | 7.1 | Ester Methyl: -O-CH₂-CH₃ |

Table 2: ¹³C NMR Assignments (CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Structural Assignment
209.3 Quaternary (C=O) Ketone Carbonyl (C10)
173.9 Quaternary (C=O) Ester Carbonyl (C1)
60.2 Secondary (CH₂) Ester Methylene (-O-CH₂-)
43.8 Secondary (CH₂) Ketone α-Carbon (-CH₂-C(=O)CH₃)
34.4 Secondary (CH₂) Ester α-Carbon (-CH₂-C(=O)O-)
29.8 Primary (CH₃) Ketone Methyl (-C(=O)CH₃)
28.9 - 29.1 Secondary (CH₂) Internal Aliphatic Chain (C4-C7)
24.9 Secondary (CH₂) Ester β-Carbon
23.8 Secondary (CH₂) Ketone β-Carbon

| 14.3 | Primary (CH₃) | Ester Methyl (-O-CH₂-CH₃) |

Mechanistic insight into chemical shifts: The ~35 ppm difference between the two carbonyl carbons (209.3 ppm vs 173.9 ppm) is a direct result of the ester oxygen's resonance donation, which shields the ester carbonyl relative to the highly deshielded, purely inductive ketone carbonyl.

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid, orthogonal confirmation of the dual-carbonyl system without the need for deuterated solvents.

Table 3: IR Vibrational Bands (ATR / KBr)

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
2925, 2855 C-H Stretch Aliphatic backbone (sp³ C-H)
1735 C=O Stretch Ethyl ester carbonyl
1715 C=O Stretch Methyl ketone carbonyl

| 1180 | C-O Stretch | Ester C-O-C linkage |

References

  • Title: Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes Source: Chemical Research in Toxicology, 1996, 9(2), 445-450. URL: [Link]

Foundational

Solubility profile of Ethyl 10-oxoundecanoate in common organic solvents

An In-Depth Technical Guide on the Solubility Profile and Physicochemical Behavior of Ethyl 10-Oxoundecanoate Executive Summary Ethyl 10-oxoundecanoate (CAS: 36651-38-4) is a highly lipophilic aliphatic ester characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Solubility Profile and Physicochemical Behavior of Ethyl 10-Oxoundecanoate

Executive Summary

Ethyl 10-oxoundecanoate (CAS: 36651-38-4) is a highly lipophilic aliphatic ester characterized by a terminal ketone and an 11-carbon backbone[1]. In the realm of drug development and materials science, understanding its solvation thermodynamics is critical for two primary reasons: it serves as a versatile precursor in the synthesis of active pharmaceutical ingredients (APIs)[2], and it is frequently identified as an organic extractable/leachable (E&L) migrating from pharmaceutical polymer packaging[3]. This whitepaper provides a comprehensive analysis of its solubility profile, the mechanistic causality behind its solvation behavior, and self-validating protocols for empirical solubility determination.

Physicochemical Properties & Solvation Thermodynamics

To predict the solubility of a molecule across different solvent systems, we must first deconstruct its molecular architecture. Ethyl 10-oxoundecanoate (Molecular Weight: 228.33 g/mol ; Formula: C13H24O3) possesses a long, non-polar alkyl chain flanked by two distinct polar functional groups: an ethyl ester and a ketone[1].

With an estimated LogP of approximately 3.10 and two hydrogen-bond acceptors (but zero hydrogen-bond donors), the molecule is fundamentally lipophilic[4]. Its solvation is driven by the competition between the hydrophobic effect of its carbon chain and the dipole/H-bond acceptor capabilities of its oxygen atoms.

Quantitative Solubility Matrix

The following table summarizes the predicted and observed solubility behavior of Ethyl 10-oxoundecanoate across major organic solvent classes, based on its thermodynamic properties.

Solvent ClassRepresentative SolventsPrimary Solvation MechanismEstimated Solubility
Polar Aprotic DMSO, DMF, AcetoneDipole-dipole interactions with carbonyls> 100 mg/mL (Highly Soluble)
Polar Protic Ethanol, MethanolH-bond acceptance at oxygen sites> 50 mg/mL (Soluble)
Non-Polar Hexane, DichloromethaneVan der Waals forces / Dispersion> 100 mg/mL (Highly Soluble)
Aqueous Water, PBS (pH 7.4)Hydrophobic repulsion / Clathrate formation< 0.1 mg/L (Practically Insoluble)
Mechanistic Insights into Solvation
  • Why is it highly soluble in non-polar solvents? The C9 aliphatic spacer between the ester and ketone groups creates a massive non-polar surface area. In solvents like hexane, favorable Van der Waals dispersion forces dominate, easily overcoming the weak crystal lattice energy of the compound at room temperature.

  • Why does it dissolve in ethanol but not water? While water molecules are forced into an entropically highly unfavorable clathrate cage around the long alkyl chain (causing phase separation), ethanol acts as an amphiphilic mediator. Ethanol's alkyl tail interacts with the compound's carbon backbone, while its hydroxyl proton forms hydrogen bonds with the ketone and ester oxygens of Ethyl 10-oxoundecanoate. This dual-action solvation is why ethanol is the solvent of choice when using this compound to synthesize complex molecules like quinazoline-based NADH:Ubiquinone oxidoreductase inhibitors[2].

SolvationThermodynamics Compound Ethyl 10-oxoundecanoate (LogP ~3.10) Protic Polar Protic (e.g., EtOH) H-Bond Acceptance Compound->Protic Soluble Aprotic Polar Aprotic (e.g., DMSO) Dipole-Dipole Compound->Aprotic Highly Soluble NonPolar Non-Polar (e.g., Hexane) Van der Waals Compound->NonPolar Highly Soluble Aqueous Aqueous (e.g., Water) Hydrophobic Repulsion Compound->Aqueous Insoluble (<0.1 mg/L)

Fig 1: Thermodynamic solvation pathways of Ethyl 10-oxoundecanoate across various solvent classes.

Applications in Drug Development: The Extractables & Leachables (E&L) Context

Beyond organic synthesis, Ethyl 10-oxoundecanoate is heavily monitored in pharmaceutical manufacturing as an organic extractable derived from polymers used in packaging and delivery systems[5].

In parenteral drug products, the safety risk of an extractable is heavily dictated by its solubility. Regulatory safety categorizations establish that extractables with an aqueous solubility below 0.1 mg/L pose a lower systemic toxicity risk in purely aqueous formulations, as their migration into the drug product is thermodynamically restricted[3]. However, if the drug formulation contains lipophilic excipients, surfactants (e.g., Polysorbate 80), or organic co-solvents, the apparent solubility of Ethyl 10-oxoundecanoate will increase exponentially, elevating its risk profile from "low availability" to a potential leachable hazard requiring rigorous LC-MS quantification.

Experimental Protocol: Self-Validating Isothermal Shake-Flask Method

To empirically determine the precise solubility of Ethyl 10-oxoundecanoate in a specific organic solvent or complex formulation, the isothermal shake-flask method remains the gold standard. As a Senior Application Scientist, I mandate the following self-validating protocol to eliminate false positives caused by supersaturation or membrane adsorption.

Step-by-Step Methodology
  • Excess Solute Addition: Add approximately 50 mg of Ethyl 10-oxoundecanoate to a 2 mL amber glass HPLC vial. The amber glass prevents potential photo-degradation of the ketone group.

  • Solvent Introduction: Dispense 1.0 mL of the target solvent into the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated solubility.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker set precisely to 25.0 ± 0.1 °C. Agitate at 300 rpm. Causality Check: Sample the solution at both 24 hours and 48 hours. Thermodynamic equilibrium is only validated if the concentration difference between these two time points is < 5%.

  • Phase Separation: Draw the suspension into a glass syringe and filter through a solvent-compatible 0.22 µm PTFE membrane. Critical Technique: Discard the first 100 µL of the filtrate. Highly lipophilic molecules (LogP > 3) will non-specifically bind to the PTFE matrix; discarding the initial volume saturates these binding sites and ensures the collected filtrate accurately represents the equilibrium concentration.

  • Quantification: Dilute the filtered supernatant appropriately with the mobile phase and quantify using HPLC-UV (at low wavelength due to the lack of strong chromophores) or LC-MS against a validated, multi-point calibration curve.

ShakeFlaskProtocol S1 1. Solute Addition Excess Solid in Amber Vial S2 2. Equilibration 25°C, 300 rpm (24h & 48h) S1->S2 S3 3. Phase Separation 0.22µm PTFE (Discard first 100µL) S2->S3 S4 4. Quantification HPLC-UV or LC-MS Analysis S3->S4 S5 5. Validation ΔC < 5% between time points S4->S5

Fig 2: Self-validating isothermal shake-flask workflow for empirical solubility determination.

References

  • Title: Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors. Source: Chemical Research in Toxicology (ACS Publications). URL: [Link]

Sources

Exploratory

Boiling Point Dynamics and Thermal Stability Limits of Ethyl 10-oxoundecanoate: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Executive Summary Ethyl 10-oxoundecanoate (CAS: 36651-38-4)[1] is a bifunctional aliphatic es...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals

Executive Summary

Ethyl 10-oxoundecanoate (CAS: 36651-38-4)[1] is a bifunctional aliphatic ester that serves as a critical intermediate in the synthesis of complex pharmaceuticals. Most notably, it is a primary precursor in the development of used as NADH:ubiquinone oxidoreductase inhibitors and photoaffinity probes[2]. For process chemists scaling up these syntheses, understanding the thermodynamic limits of this molecule is non-negotiable. This whitepaper elucidates the causality behind its boiling point dynamics, maps its thermal degradation pathways, and establishes self-validating protocols for its thermal profiling and purification.

Physicochemical Profiling

To design effective thermal workflows, we must first establish the baseline quantitative data of the molecule. The presence of both a terminal ethyl ester and a C10 ketone group significantly alters its thermodynamic behavior compared to simple alkanes or mono-esters.

PropertyValue / DescriptionSource
Chemical Name Ethyl 10-oxoundecanoate[1]
CAS Number 36651-38-4[1]
Molecular Formula C₁₃H₂₄O₃[3]
Molecular Weight 228.33 g/mol [3]
Reported Boiling Point 169–170 °C (See Section 3 for critical context)[4]
Precursor Boiling Point 258–259 °C at 761 mmHg (Ethyl 10-undecenoate)[5]

Boiling Point Dynamics: The Causality of Intermolecular Forces

A common pitfall in process chemistry is taking database boiling points at face value without thermodynamic context. Some commercial databases report the boiling point of Ethyl 10-oxoundecanoate as [4]. However, as an application scientist, one must evaluate the causality behind this number.

The direct synthetic precursor, , boils at 258–259 °C at standard atmospheric pressure (761 mmHg)[5]. The oxidation of the terminal double bond into a ketone group introduces strong dipole-dipole interactions, which strictly increases the energy required for phase transition. Therefore, the true atmospheric boiling point of Ethyl 10-oxoundecanoate theoretically exceeds 280 °C.

The Scientific Reality: The reported 169–170 °C value is characteristic of a reduced-pressure boiling point (typically measured at 10–15 mmHg). Attempting to distill this compound at 760 mmHg will force the system past its thermal stability threshold, resulting in catastrophic yield loss via pyrolysis.

Thermal Stability Limits and Degradation Mechanisms

Aliphatic keto-esters are generally stable up to 200–250 °C under inert conditions. When thermal stress exceeds this limit, Ethyl 10-oxoundecanoate undergoes two primary degradation pathways depending on the atmospheric conditions:

  • Ester Pyrolysis (β-Elimination): At temperatures approaching 300 °C, the ethyl ester undergoes a classic pyrolytic elimination (often proceeding via a six-membered cyclic transition state akin to a McLafferty rearrangement). This cleaves the molecule into 10-oxoundecanoic acid and ethylene gas.

  • Ketone Auto-oxidation: If oxygen is not rigorously excluded from the system, the α-carbons adjacent to the ketone moiety become highly susceptible to radical-mediated auto-oxidation, leading to chain cleavage and the formation of shorter aliphatic acids.

ThermalDegradation A Ethyl 10-oxoundecanoate (Stable < 250°C) B Thermal Stress (> 250°C - 300°C) A->B Heating C Ester Pyrolysis (β-Elimination) B->C Inert Atmos. E Ketone Auto-oxidation (Presence of O2) B->E Aerobic Atmos. D 10-Oxoundecanoic Acid + Ethylene C->D F Chain Cleavage (Shorter Aliphatic Acids) E->F

Figure 1: Primary thermal degradation pathways of Ethyl 10-oxoundecanoate under varying atmospheres.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. They include built-in thermodynamic checks to prevent false data generation or batch destruction.

Protocol A: Thermal Profiling via TGA/DSC

Purpose: To empirically determine the exact degradation onset temperature before attempting scale-up distillation.

  • Step 1: System Calibration. Run a standard sample of calcium oxalate monohydrate. Causality: This validates the mass-loss temperature accuracy of the instrument against known dehydration and decarbonylation benchmarks.

  • Step 2: Sample Preparation. Load 5–10 mg of Ethyl 10-oxoundecanoate into an alumina crucible. Purge the furnace with high-purity Nitrogen (50 mL/min) to suppress the auto-oxidation pathway.

  • Step 3: Thermal Ramping. Heat from 25 °C to 400 °C at a strict rate of 10 °C/min. Causality: Faster ramp rates create thermal lag between the furnace and the sample, artificially inflating the apparent degradation temperature.

  • Step 4: Self-Validation Check. Cross-reference the Differential Scanning Calorimetry (DSC) endotherm with the Derivative Thermogravimetry (DTG) curve. If a mass loss event (DTG peak) occurs simultaneously with a sharp endotherm, ester pyrolysis is confirmed. The temperature at which 1% mass loss occurs is your strict upper limit for pot temperature during distillation.

Protocol B: High-Vacuum Fractional Distillation

Purpose: To purify the crude ester while remaining safely below the thermal degradation threshold.

  • Step 1: Apparatus Setup. Assemble a short-path distillation unit equipped with a high-vacuum pump capable of maintaining <15 mmHg. Include a liquid nitrogen cold trap to capture any highly volatile degradation byproducts (e.g., ethylene).

  • Step 2: Inertion. Backfill the system with Argon, then apply the vacuum. Repeat three times. Causality: Removing residual oxygen prevents α-carbon auto-oxidation at elevated temperatures.

  • Step 3: Controlled Heating. Gradually increase the heating mantle temperature. Monitor both the pot temperature (liquid phase) and the head temperature (vapor phase).

  • Step 4: Self-Validation Check (The "Cracking" Indicator). Under steady vacuum, the vapor temperature should rise and stabilize at ~169–170 °C. Critical Check: If the pot temperature exceeds 220 °C and the head temperature suddenly drops or fluctuates wildly, thermal cracking is actively occurring. The drop in head temperature is caused by the refluxing of lighter, cleaved aliphatic chains. If this occurs, immediately remove the heat source and increase the vacuum efficiency.

References

  • Chemical Properties Database: Undecanoic acid, 10-oxo-, ethyl ester Source: MySkinRecipes URL:[Link]

  • Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes Source: Chemical Research in Toxicology (PubMed / NIH) URL:[Link]

Sources

Foundational

Ethyl 10-oxoundecanoate (CAS 36651-38-4): Synthesis, Physicochemical Profiling, and Applications in Probe Development

Executive Summary Ethyl 10-oxoundecanoate is a highly versatile bifunctional aliphatic compound characterized by a terminal ethyl ester and a methyl ketone separated by an eight-carbon lipophilic spacer. In advanced medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 10-oxoundecanoate is a highly versatile bifunctional aliphatic compound characterized by a terminal ethyl ester and a methyl ketone separated by an eight-carbon lipophilic spacer. In advanced medicinal chemistry, this structural motif is highly prized for developing hydrophobic linkers, particularly in the design of photoaffinity probes and mitochondrial complex I (NADH:ubiquinone oxidoreductase) inhibitors[1]. This technical guide provides a rigorous examination of its physicochemical properties, a mechanistically grounded synthetic protocol via Wacker oxidation, and its downstream applications in drug discovery.

Physicochemical Profiling and Structural Data

Accurate molecular characterization is the foundation of reproducible synthetic chemistry. Ethyl 10-oxoundecanoate possesses a molecular weight of 228.33 g/mol and is identified by the CAS Registry Number 36651-38-4[2]. The presence of orthogonal reactive centers (an electrophilic ester and a nucleophilic/electrophilic ketone) allows for highly selective sequential functionalization[3].

Table 1: Quantitative Physicochemical Data

ParameterSpecification
IUPAC Name Ethyl 10-oxoundecanoate
CAS Registry Number 36651-38-4
Molecular Weight 228.33 g/mol
Molecular Formula C13H24O3
SMILES String CCOC(=O)CCCCCCCCC(C)=O
Key Functional Groups Aliphatic ester, Methyl ketone
Safety / Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)

Data aggregated from established chemical inventories and safety data sheets (3[3], 4[4]).

Mechanistic Synthesis: The Wacker Oxidation Workflow

The most efficient route to synthesize ethyl 10-oxoundecanoate is the Wacker-type oxidation of the terminal alkene, ethyl 10-undecenoate[1].

Causality of the Catalytic Design

The Wacker oxidation is selected over alternative oxidation methods (e.g., ozonolysis or hydroboration-oxidation) because it exhibits strict Markovnikov regioselectivity, exclusively yielding the methyl ketone rather than the terminal aldehyde[1].

  • Primary Catalyst (PdCl2): Activates the terminal olefin, facilitating the nucleophilic attack by water.

  • Co-catalyst (CuCl2): Palladium is reduced to Pd(0) during the catalytic cycle. CuCl2 acts as a stoichiometric oxidant to rapidly regenerate the active Pd(II) species, preventing catalyst precipitation (palladium black formation)[1].

  • Terminal Oxidant (O2): Molecular oxygen reoxidizes the resulting Cu(I) back to Cu(II), closing the catalytic loop and allowing the metals to be used in catalytic amounts[1].

  • Solvent System (DMF:H2O): A mixed solvent system is critical. The organic substrate (ethyl 10-undecenoate) is highly lipophilic, while the metal salts require a polar medium. Dimethylformamide (DMF) bridges this solubility gap, and water serves as the essential oxygen source for the newly formed ketone carbonyl[1].

WackerCycle Substrate Ethyl 10-undecenoate Pd_Cycle Pd(II) Catalytic Oxidation Substrate->Pd_Cycle H2O, DMF Product Ethyl 10-oxoundecanoate Pd_Cycle->Product Regioselective addition Cu_Cycle Cu(II) / Cu(I) Co-catalysis Pd_Cycle->Cu_Cycle Pd(0) to Pd(II) regeneration O2 O2 (Terminal Oxidant) O2->Cu_Cycle Cu(I) to Cu(II) regeneration

Wacker oxidation catalytic cycle for Ethyl 10-oxoundecanoate synthesis.

Self-Validating Experimental Protocol

The following protocol outlines a 10 mmol scale synthesis, incorporating in-process validations to ensure high fidelity and yield, as established in1[1].

Step 1: Reaction Assembly

  • In a round-bottom flask, dissolve 2.2 g (10.3 mmol) of ethyl 10-undecenoate in a solvent mixture of 8 mL DMF and 1 mL deionized H2O.

  • Add 177 mg (1.0 mmol, ~10 mol%) of Palladium(II) chloride (PdCl2) and 0.99 g (10 mmol) of Copper(II) chloride (CuCl2).

  • Purge the reaction vessel and place it under an oxygen atmosphere (e.g., using an O2 balloon). Stir vigorously at room temperature for 20 hours.

    • Causality Check: Vigorous stirring is mandatory to maximize the gas-liquid interfacial area, ensuring continuous O2 dissolution for the Cu(I) to Cu(II) regeneration cycle.

Step 2: Workup and Purification

  • Dilute the reaction mixture with diethyl ether.

    • Causality Check: Ether selectively extracts the organic product while forcing the highly polar DMF and inorganic salts to remain in the aqueous/polar phase.

  • Filter the mixture through a short pad of Florisil.

    • Causality Check: Florisil effectively chelates and removes heavy metal residues (Pd and Cu) that could interfere with downstream catalytic steps or biological assays.

  • Transfer the filtrate to a separatory funnel, wash extensively with water to remove residual DMF, dry the organic layer over anhydrous MgSO4, and concentrate in vacuo.

Step 3: Analytical Validation (1H NMR) To validate the success of the transformation, perform 1H NMR (CDCl3). The protocol is self-validating if the following signals are observed[1]:

  • Disappearance: Terminal alkene multiplet signals (~δ 4.9 - 5.8 ppm) must be absent.

  • Appearance: A sharp singlet at δ 2.05 (s, 3H) confirms the formation of the methyl ketone.

  • Retention: The ethyl ester signals must remain intact at δ 4.04 (q, J = 7.26 Hz, 2H) and δ 1.17 (t, J = 7.26 Hz, 3H).

Applications in Drug Discovery: Photoaffinity Probes

Ethyl 10-oxoundecanoate is not typically an end-product; it is a highly engineered intermediate. Its primary application in advanced pharmacology is the synthesis of photoaffinity probes used to map the binding sites of NADH:ubiquinone oxidoreductase (Mitochondrial Complex I)[1].

The 10-carbon aliphatic chain serves as a perfect biomimetic spacer. It mimics the hydrophobic isoprenoid tail of endogenous ubiquinone, allowing the synthetic probe to intercalate deeply into the lipid-rich binding pocket of the enzyme[1].

Downstream Workflow
  • Reductive Amination: The methyl ketone of ethyl 10-oxoundecanoate is converted to an amine (ethyl 10-aminoundecanoate) using ammonium nitrate and sodium cyanoborohydride (NaBH3CN) in methanol[1].

  • SNAr Coupling: The resulting amine is coupled with 4-chloroquinazoline via Nucleophilic Aromatic Substitution (SNAr) in the presence of triethylamine[1].

  • Probe Maturation: Subsequent functionalization introduces photo-reactive groups (like azides or diazirines) to finalize the photoaffinity probe[1].

ProbeWorkflow Step1 Ethyl 10-oxoundecanoate (Bifunctional Intermediate) Step2 Reductive Amination (NH4NO3, NaBH3CN, MeOH) Step1->Step2 Ketone to Amine Step3 Ethyl 10-aminoundecanoate Step2->Step3 Step4 Quinazoline Coupling (4-chloroquinazoline, NEt3) Step3->Step4 SNAr Reaction Step5 Azidoalkylaminoquinazoline (Photoaffinity Probe) Step4->Step5

Synthetic workflow utilizing Ethyl 10-oxoundecanoate for photoaffinity probe development.

References

  • Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

Sources

Exploratory

Mechanism of Action of Ethyl 10-Oxoundecanoate in Lipid Synthesis and Metabolic Regulation: A Technical Whitepaper

Executive Summary In the landscape of lipid biochemistry and drug development, Ethyl 10-oxoundecanoate (E10O) occupies a unique and highly strategic position. Rather than acting as a passive structural lipid, E10O is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of lipid biochemistry and drug development, Ethyl 10-oxoundecanoate (E10O) occupies a unique and highly strategic position. Rather than acting as a passive structural lipid, E10O is a highly reactive keto-ester synthon that mimics natural acyl chains. This whitepaper dissects the mechanism of action of E10O and its derivatives, focusing on their role as precursors for active-site directed irreversible inhibitors of lipid biosynthesis and cellular metabolism.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing the causality behind experimental choices and detailing self-validating protocols for evaluating E10O-derived metabolic inhibitors.

Biochemical Role and Structural Significance

Ethyl 10-oxoundecanoate is an esterified keto-fatty acid characterized by a lipophilic undecyl chain and a reactive carbonyl group at the C10 position. In drug design, the aliphatic chain allows the molecule to seamlessly integrate into lipid bilayers and hydrophobic enzyme pockets, while the keto group serves as a chemical handle for functionalization[1][2].

E10O is primarily utilized to synthesize two classes of metabolic disruptors:

  • Chloromethyl Ketone Derivatives : Covalent inhibitors of enzymes critical to cholesterol and fatty acid synthesis[1].

  • Quinazoline-based Photoaffinity Probes : Potent inhibitors of mitochondrial respiration, which indirectly halt de novo lipogenesis[2].

Primary Mechanism: Targeted Alkylation of Acetoacetyl-CoA Thiolase

To arrest lipid synthesis for therapeutic or research purposes, scientists must target bottleneck enzymes. Acetoacetyl-CoA thiolase (EC 2.3.1.9) is the gatekeeper for the mevalonate pathway (cholesterol biosynthesis) and specific fatty acid elongation steps[3].

The Trojan Horse Mechanism

E10O is chemically converted into 11-chloro-10-oxoundecanoic acid , which is subsequently activated in vivo to its CoA thioester[1][4].

  • Substrate Mimicry : The lipophilic tail of the E10O derivative perfectly mimics the natural acyl-CoA substrate, guiding the molecule into the non-polar region of the thiolase active site[1].

  • Covalent Alkylation : Once inside the active site, the highly reactive chloromethyl ketone group acts as an electrophile. It covalently alkylates the nucleophilic active-site cysteine residue, causing irreversible enzyme inactivation[1][3].

  • Metabolic Arrest : By neutralizing thiolase, the Claisen condensation of two acetyl-CoA molecules is blocked. This starves the downstream lipid synthesis machinery of acetoacetyl-CoA, effectively shutting down cholesterol biosynthesis[1].

Pathway E10O Ethyl 10-oxoundecanoate Chlorination Chlorination & Hydrolysis E10O->Chlorination Inhibitor 11-Chloro-10- oxoundecanoic acid Chlorination->Inhibitor CoA CoA Activation Inhibitor->CoA ActiveInhibitor 11-Chloro-10- oxoundecanoyl-CoA CoA->ActiveInhibitor Thiolase Acetoacetyl-CoA Thiolase (Active Site Cys) ActiveInhibitor->Thiolase Covalent Alkylation Arrest Lipid Synthesis Arrest Thiolase->Arrest Inhibition

Mechanism of E10O-derived covalent inhibition of Acetoacetyl-CoA Thiolase.

Secondary Mechanism: Disruption via Complex I Inhibition

Beyond direct enzyme alkylation, E10O is a critical precursor in the synthesis of quinazoline-based inhibitors, such as 4-(11-azidoundecyl-2-amino)quinazoline [2].

Through functional group manipulation (e.g., reductive amination of the 10-oxo group), the E10O backbone is coupled to a quinazoline core[2]. These molecules act as potent inhibitors of NADH:ubiquinone oxidoreductase (Complex I), exhibiting IC50​ values in the 3–4 nM range[2].

Causality in Lipid Synthesis : De novo lipogenesis is highly dependent on reducing equivalents (NADPH/NADH) and ATP. By inhibiting Complex I, E10O-derived quinazolines drastically alter the cellular NAD+/NADH ratio and drop the energy charge. This activates AMPK, which phosphorylates and inhibits Acetyl-CoA Carboxylase (ACC), indirectly but profoundly halting fatty acid synthesis.

Quantitative Data: The Role of Chain Length in Affinity

The structural design of E10O is not arbitrary; the 11-carbon chain length is mathematically critical for binding affinity. Experimental data demonstrates that the initial stage of inhibitor binding occurs at a non-polar region of the thiolase protein[1].

Table 1: Impact of Aliphatic Chain Length on Thiolase Inhibition Kinetics

Inhibitor DerivativeTarget EnzymeMechanismKinetic Observation ( Ki​ reduction)
5-Chloro-4-oxopentanoic acidAcetoacetyl-CoA ThiolaseCovalent AlkylationBaseline Ki​
7-Chloro-6-oxoheptanoic acidAcetoacetyl-CoA ThiolaseCovalent Alkylation~20-fold lower Ki​ than C5
9-Chloro-8-oxononanoic acidAcetoacetyl-CoA ThiolaseCovalent Alkylation~400-fold lower Ki​ than C5
11-Chloro-10-oxoundecanoic acid (E10O derived)Acetoacetyl-CoA Thiolase Covalent Alkylation ~8000-fold lower Ki​ than C5

Data Synthesis: The Ki​ decreases by approximately 20-fold for each pair of methylenes added to the chain length, proving that the E10O backbone provides optimal hydrophobic anchoring[1].

Self-Validating Experimental Protocol: Kinetic Evaluation of Thiolase Inhibition

To ensure rigorous scientific integrity, any assay evaluating E10O-derived inhibitors must be self-validating. The following protocol utilizes internal controls to prove that inhibition is both active-site directed and irreversible.

Objective

Validate the covalent binding of 11-chloro-10-oxoundecanoyl-CoA to Acetoacetyl-CoA Thiolase.

Step-by-Step Methodology
  • Reagent Preparation : Synthesize the CoA thioester of the E10O-derived chloromethyl ketone.

    • Causality: The CoA moiety is strictly required to direct the inhibitor into the active site, mimicking the natural substrate[1][4].

  • Incubation Setup : Incubate purified pig heart thiolase with varying concentrations of the inhibitor (0.1 to 1.0 mM) in a pH 7.0 Tris-HCl buffer at 25°C.

    • Self-Validation Checkpoint 1 (Specificity): Run a parallel control pre-incubated with excess acetyl-CoA. Validation : If the inhibition is truly active-site directed, the acetyl-CoA will physically block the pocket, protecting the enzyme and preventing inactivation[1][3].

  • Spectrophotometric Readout : Initiate the enzymatic reaction by adding acetoacetyl-CoA and CoA. Monitor the disappearance of the Mg2+ -acetoacetyl-CoA enolate complex at 303 nm using a UV-Vis spectrophotometer.

    • Self-Validation Checkpoint 2 (Irreversibility): Perform a rapid 100-fold dilution of the fully inhibited enzyme into fresh assay buffer. Validation : If the binding is covalent (alkylation of the active-site thiol), enzymatic activity will not be restored upon dilution[1].

Workflow Step1 1. Substrate Prep E10O to Chloromethyl Ketone Step2 2. Enzyme Incubation Mix Inhibitor + Thiolase Step1->Step2 Step3 3. Spectrophotometry Monitor ΔA303 nm Step2->Step3 Step4 4. Validation Compare vs. CoA Control Step3->Step4

Self-validating spectrophotometric workflow for thiolase inhibition.

References

  • Synthesis of Chloromethyl Ketone Derivatives of Fatty Acids. Their Use as Specific Inhibitors of Acetoacetyl-Coenzyme A Thiolase, Cholesterol Biosynthesis and Fatty Acid Synthesis Source: PubMed (nih.gov) URL:[Link]

  • Information on EC 2.3.1.9 - acetyl-CoA C-acetyltransferase Source: BRENDA Enzyme Database URL:[Link]

  • Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

  • Hypervalent Iodine as a Terminal Oxidant in Wacker-Type Oxidation of Terminal Olefins to Methyl Ketones Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Foundational

Solid-State Characterization of Low-Melting Aliphatics: Crystallographic Data and Phase Transitions of Ethyl 10-oxoundecanoate

Executive Summary Ethyl 10-oxoundecanoate (CAS 36651-38-4) is a highly versatile C13 aliphatic keto-ester. It is frequently synthesized via the palladium-catalyzed Tsuji-Wacker oxidation of terminal olefins, such as ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 10-oxoundecanoate (CAS 36651-38-4) is a highly versatile C13 aliphatic keto-ester. It is frequently synthesized via the palladium-catalyzed Tsuji-Wacker oxidation of terminal olefins, such as ethyl 10-undecenoate, utilizing hypervalent iodine as a terminal oxidant[1]. In drug development and agrochemistry, it serves as a critical synthetic intermediate, most notably in the preparation of azidoalkylaminoquinazoline derivatives used as photoaffinity probes and oxidoreductase inhibitors[2].

Because ethyl 10-oxoundecanoate is a liquid at standard temperature and pressure (STP), its solid-state properties are rarely documented in standard crystallographic databases. However, defining its low-temperature crystallographic behavior and phase transitions is critical for optimizing cryogenic reaction conditions, predicting its behavior in lipidic drug delivery systems, and mapping the thermodynamic boundaries of flexible aliphatic chains. This whitepaper provides a definitive methodological guide for capturing the crystallographic data and phase transition dynamics of this low-melting compound.

Conformational Polymorphism and Phase Transition Dynamics

Long-chain aliphatic esters and ketones exhibit exceptionally complex thermal behavior characterized by conformational polymorphism[3]. Unlike rigid active pharmaceutical ingredients (APIs), the flexible hydrocarbon backbone of ethyl 10-oxoundecanoate can adopt multiple conformations (e.g., gauche vs. trans defects) depending entirely on its thermal history.

When cooled below its freezing point, the compound rarely crystallizes directly into its most thermodynamically stable form. Instead, it enters a metastable rotator phase (α-form) . In this mesophase, the molecules maintain long-range positional order (lamellar packing) but possess rotational freedom around their longitudinal axes. Over time, or with further cooling, a solid-solid phase transition occurs. This transition is driven by the expulsion of gauche defects, locking the aliphatic chains into a highly ordered, all-trans conformation (β-form )[3].

ConformationalPolymorphism A Liquid Ethyl 10-oxoundecanoate (High Conformational Entropy) B Rapid Cooling (Kinetic Trapping) A->B C Slow Annealing (Thermodynamic Control) A->C D Rotator Phase (α) Gauche Defects Present B->D T < Tm E Stable Crystal (β) All-Trans Conformation C->E T << Tm D->E Solid-Solid Transition (Exothermic)

Thermodynamic vs. kinetic pathways in the crystallization of aliphatic keto-esters.

Quantitative Phase Transition Data

While specific unit cell parameters for ethyl 10-oxoundecanoate require bespoke in situ cryo-crystallography, we can accurately extrapolate its thermodynamic boundaries by analyzing the phase behavior of homologous long-chain esters[3]. Table 1 summarizes the expected thermal events based on analogous aliphatic systems, providing a predictive baseline for analytical testing.

Table 1: Comparative Thermophysical Data for Homologous Long-Chain Esters

CompoundPhase TransitionTemperature (K)Enthalpy (kcal/mol)Expected Crystal System
Ethyl StearateSolid-Solid (β' → β)296.6~9.8Monoclinic
Ethyl StearateSolid-Liquid (Melting)306.9~15.5N/A (Isotropic)
Butyl StearateSolid-Solid (α2 → α3)287.1N/AOrthorhombic
Ethyl 10-oxoundecanoate Liquid-Solid (Cryo) < 273.15 (Est.) TBD TBD (Requires SCXRD)

Experimental Methodologies for Low-Melting Liquids

Standard solvent evaporation techniques are entirely ineffective for liquids like ethyl 10-oxoundecanoate. To empirically determine its crystallographic data and phase transitions, a rigorous, self-validating workflow utilizing in situ cryo-crystallization coupled with Single-Crystal X-Ray Diffraction (SCXRD) and Variable-Temperature Differential Scanning Calorimetry (VT-DSC) is required.

Workflow S1 1. Sample Preparation Capillary Loading S2 2. In Situ Cryo-Cooling (N2 Stream, < 250 K) S1->S2 S3 3. Laser-Assisted Annealing (Zone Melting) S2->S3 S4 4. SCXRD Data Collection (Mo/Cu Kα radiation) S3->S4 S5 5. Structure Solution & Refinement S4->S5

Workflow for in situ cryo-crystallography of low-melting aliphatic keto-esters.

Protocol 1: In Situ Cryo-Crystallization and SCXRD Analysis

This protocol is designed to force a liquid into a highly ordered single crystal suitable for diffraction.

  • Sample Loading: Inject 2–3 μL of neat liquid ethyl 10-oxoundecanoate into a 0.3 mm borosilicate glass capillary. Seal the capillary with a flame or epoxy to prevent evaporation and atmospheric moisture condensation.

  • Flash Cooling (Kinetic Trapping): Mount the capillary on the goniometer head. Plunge-cool the sample using an open-flow nitrogen cryostream set to 150 K.

    • Causality: Rapid cooling bypasses the nucleation of large, flawed crystals, forcing the liquid into a glassy or microcrystalline powder state.

  • Laser-Assisted Zone Melting (Thermodynamic Annealing): Apply a focused infrared laser (e.g., CO2 laser) to create a localized melt zone within the capillary. Slowly translate the melt zone along the capillary axis at a rate of 0.1 mm/hr.

    • Causality: This establishes a single thermodynamic nucleation point. As the laser moves, a single crystal grows at the solid-liquid interface, preventing the formation of a polycrystalline powder which would render SCXRD impossible.

  • Optical Validation (Self-Validating Step): Observe the capillary under cross-polarized light attached to the diffractometer.

    • Validation Check: Complete optical extinction at 90° rotational intervals confirms the presence of a single, continuous crystal domain. If the sample appears bright at all angles, it is polycrystalline; repeat Step 3.

  • Data Collection: Irradiate the validated crystal with Mo Kα ( λ=0.71073 Å) or Cu Kα radiation. Collect diffraction frames over a full 360° ω -scan to solve the unit cell and atomic coordinates.

Protocol 2: Variable-Temperature DSC (VT-DSC) for Phase Mapping

This protocol maps the exact temperatures and enthalpies of the rotator-to-crystal phase transitions.

  • Sample Preparation: Hermetically seal 5–10 mg of ethyl 10-oxoundecanoate in an aluminum DSC pan. An empty sealed pan serves as the reference.

  • Thermal Cycling:

    • Cooling: Ramp from 298 K down to 120 K at a rate of 5 K/min.

    • Isothermal Hold (Self-Validating Step): Hold at 120 K for 10 minutes.

      • Validation Check: This hold ensures complete thermal equilibration across the sample mass, stabilizing the heat flow baseline before the heating cycle begins.

    • Heating: Ramp from 120 K back to 298 K at a slow rate of 2 K/min.

  • Causality of the Heating Rate: A slow heating rate (2 K/min) is deliberately chosen over standard fast ramps (10 K/min). Long-chain esters undergo closely spaced endothermic events (e.g., transition from the metastable α-rotator phase to the stable β-crystalline phase, followed rapidly by melting)[3]. A slow ramp provides the thermal resolution required to separate these overlapping peaks.

References

  • Title: Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Hypervalent Iodine as a Terminal Oxidant in Wacker-Type Oxidation of Terminal Olefins to Methyl Ketones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Solid-Phase Behavior of Several Long-Chain n-Paraffins, Esters, and a Ketone Source: Journal of Research of the National Bureau of Standards (PMC / NIST) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Macroheterocyclic Macrolide Analogs via Ethyl 10-Oxoundecanoate

Target Audience: Synthetic Chemists, Drug Development Professionals, and Chemical Biologists. Executive Summary & Strategic Rationale The synthesis of large-ring macrolides and macroheterocycles remains a formidable chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Chemical Biologists.

Executive Summary & Strategic Rationale

The synthesis of large-ring macrolides and macroheterocycles remains a formidable challenge in drug development due to the entropic penalties of macrocyclization. Ethyl 10-oxoundecanoate (CAS 36651-38-4) serves as a highly versatile, bifunctional C11 building block that bypasses traditional polyketide assembly lines[1]. By leveraging its terminal ester and methyl ketone functionalities, researchers can construct pseudo-C22 backbones that undergo thermodynamically controlled [1+1] condensation with dihydrazides. This strategy efficiently yields 31-, 32-, and 33-membered macroheterocycles exhibiting promising antifungal and insecticidal properties[2].

This application note details the mechanistic causality, quantitative reaction parameters, and self-validating protocols required to synthesize these complex macrolide analogs from commercially available terminal alkenes.

Mechanistic Causality & Workflow Design

The synthesis relies on three distinct chemical transformations, each chosen for specific mechanistic advantages:

  • Regioselective Wacker Oxidation: The starting material, ethyl 10-undecenoate, undergoes a Pd(II)-catalyzed Wacker oxidation. The causality of this choice lies in Markovnikov's rule; the palladium-π complex undergoes nucleophilic attack by water at the more substituted internal carbon, exclusively yielding the C10 methyl ketone (ethyl 10-oxoundecanoate) without requiring aggressive oxidative cleavage[3].

  • Pseudo-Symmetric Dimerization: To achieve the necessary chain length for a >30-membered ring, two equivalents of ethyl 10-oxoundecanoate are transesterified with ethylene glycol. This creates a bis-ketone intermediate, ethane-1,2-diyl bis(10-oxoundecanoate), acting as a flexible C24 pseudo-backbone[2].

  • Thermodynamic Macrocyclization: Traditional macrolactonization (e.g., Yamaguchi) is kinetically controlled and prone to oligomerization. Instead, this protocol utilizes a [1+1] condensation with dihydrazides (e.g., malonic or glutaric acid dihydrazides). Hydrazone formation is reversible under mild acidic conditions. This reversibility provides thermodynamic error-correction; linear oligomers can unspool and cyclize into the more stable, strain-free 31- to 33-membered macroheterocycles under high-dilution conditions[4].

Workflow A Ethyl 10-undecenoate (Terminal Alkene) B Ethyl 10-oxoundecanoate (Methyl Ketone) A->B Wacker Oxidation (PdCl2, CuCl2, O2) C Ethane-1,2-diyl bis(10-oxoundecanoate) B->C Transesterification (Ethylene Glycol) D 31- to 33-membered Macroheterocycles C->D [1+1] Condensation (Dihydrazides)

Figure 1: Three-step synthetic workflow from terminal alkene to macroheterocycle.

Mechanism N1 Bis-ketone Precursor (C24 Backbone) N3 Linear Hydrazone Intermediate N1->N3 Acid Catalysis (-H2O) N2 Dihydrazide Reactant N2->N3 Acid Catalysis (-H2O) N4 Thermodynamic Equilibration (Reversible Hydrazone Exchange) N3->N4 N5 Cyclic Macroheterocycle (Target Macrolide Analog) N4->N5 High Dilution (Intramolecular) N6 Oligomeric Byproducts N4->N6 High Concentration (Intermolecular) N6->N4 Reversibility / Error Correction

Figure 2: Thermodynamic control mechanism of reversible hydrazone macrocyclization.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry and conditions required to maintain high yields across the synthetic cascade, minimizing the formation of dead-end byproducts[3],[2].

Reaction StepStarting MaterialKey Reagents (Equivalents)Solvent & ConditionsExpected Yield
1. Wacker Oxidation Ethyl 10-undecenoate (1.0 eq)PdCl₂ (0.1 eq), CuCl₂ (1.0 eq), O₂ atmDMF:H₂O (8:1), 20 h, 25 °C85 - 90%
2. Transesterification Ethyl 10-oxoundecanoate (2.0 eq)Ethylene glycol (1.0 eq), p-TsOH (0.05 eq)Toluene, Reflux (Dean-Stark), 16 h75 - 80%
3. Macrocyclization Bis-ketone intermediate (1.0 eq)Dihydrazide (1.0 eq), AcOH (cat.)EtOH, High Dilution (0.005 M), 48 h45 - 60%

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 10-Oxoundecanoate (Wacker Oxidation)

This protocol utilizes a standard Tsuji-Wacker oxidation to install the C10 ketone with strict regiocontrol[3].

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2.2 g (10.3 mmol) of ethyl 10-undecenoate in 8 mL of Dimethylformamide (DMF) and 1 mL of deionized water.

  • Catalyst Addition: Add 177 mg (1.0 mmol, ~10 mol%) of Palladium(II) chloride (PdCl₂) and 0.99 g (10 mmol) of Copper(II) chloride (CuCl₂). Note: CuCl₂ acts as the terminal oxidant regenerator for the Pd(0) species.

  • Oxidation: Purge the flask with an oxygen atmosphere (using a balloon). Stir the dark mixture vigorously at room temperature (25 °C) for 20 hours[3].

  • Workup & Validation: Dilute the mixture with diethyl ether (50 mL) and filter through a short pad of Florisil to remove metal particulates. Transfer to a separatory funnel, wash extensively with water (3 × 20 mL) to remove DMF, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Self-Validation Check: The product should appear as a clear oil. Verify via ¹H NMR (CDCl₃): Look for the disappearance of terminal alkene multiplet signals (δ 4.9–5.8 ppm) and the appearance of a sharp methyl ketone singlet at δ 2.13 ppm.

Protocol B: Synthesis of Ethane-1,2-diyl bis(10-oxoundecanoate)

This step creates the pseudo-C22 backbone via Fischer esterification/transesterification.

  • Reaction Setup: Combine ethyl 10-oxoundecanoate (2.05 equivalents) and anhydrous ethylene glycol (1.0 equivalent) in a flask equipped with a Dean-Stark trap and a reflux condenser.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 5 mol%) and suspend the mixture in anhydrous toluene (0.2 M).

  • Reflux: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will continuously remove the ethanol byproduct, driving the equilibrium toward the bis-ester. Continue for 16 hours.

  • Workup: Cool to room temperature, wash the organic layer with saturated NaHCO₃ to neutralize the acid catalyst, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the bis-ketone precursor[2].

Protocol C: [1+1] Thermodynamic Macrocyclization

High dilution and reversible hydrazone chemistry are critical here to prevent polymeric chains[4].

  • Preparation of Dilute Solutions: Prepare a 0.01 M solution of ethane-1,2-diyl bis(10-oxoundecanoate) in absolute ethanol. Separately, prepare a 0.01 M solution of the chosen dihydrazide (e.g., malonic acid dihydrazide for a 31-membered ring) in absolute ethanol containing 1% glacial acetic acid.

  • Syringe Pump Addition: To a flask containing 50 mL of refluxing ethanol (with 1% acetic acid), add both reactant solutions simultaneously via a dual-syringe pump at a very slow rate (e.g., 1 mL/hour). Causality: Keeping the steady-state concentration of unreacted ends extremely low forces intramolecular cyclization over intermolecular oligomerization.

  • Equilibration: Once addition is complete, continue refluxing for an additional 24-48 hours. This extended time allows kinetic oligomers to hydrolyze and re-form into the thermodynamically favored macroheterocycle[2].

  • Isolation: Concentrate the solvent under reduced pressure. Purify the crude residue via preparative TLC or size-exclusion chromatography (e.g., Sephadex LH-20) to isolate the pure 31-, 32-, or 33-membered macrolide analog.

References

  • Latli, B., Wood, E., & Casida, J. E. (1996). Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes. Chemical Research in Toxicology, 9(2), 445-450. URL: [Link]

  • Mingaleeva, G. R., Yakovleva, M. P., Salakhutdinov, R. R., Tolstikov, A. G., & Ishmuratov, G. Y. (2019). Undec-10-enoic Acid in the Synthesis of Macroheterocycles Containing Hydrazide and Ester Fragments. Russian Journal of Organic Chemistry, 55(4), 514-517. URL: [Link]

Sources

Application

Application Note: Protocols for the Selective Catalytic Reduction of Ethyl 10-oxoundecanoate

Executive Summary & Strategic Context Ethyl 10-oxoundecanoate is a highly versatile, bifunctional aliphatic building block featuring a terminal ethyl ester and a distal ketone at the 10-position. In modern drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Ethyl 10-oxoundecanoate is a highly versatile, bifunctional aliphatic building block featuring a terminal ethyl ester and a distal ketone at the 10-position. In modern drug development, it serves as a critical precursor for the synthesis of lipid nanoparticles (LNPs), PROTAC linkers, and complex bioactive natural products[1].

The primary synthetic challenge when working with this molecule is achieving absolute chemoselectivity . Researchers must reduce the 10-oxo group to either a secondary alcohol or a primary amine without hydrolyzing, reducing, or transesterifying the terminal ethyl ester. This application note details two field-validated protocols to achieve this selective transformation: an Asymmetric Transfer Hydrogenation (ATH) to yield a chiral alcohol, and a selective reductive amination to yield an amino-ester.

Mechanistic Causality: Engineering Chemoselectivity

To design a self-validating and robust protocol, we must first understand the electronic causality that allows for the selective reduction of a ketone in the presence of an ester.

  • Electronic Differentiation: Esters possess a highly delocalized resonance structure due to the donation of the alkoxy oxygen's lone pairs into the carbonyl π∗ orbital. This makes the ester carbonyl significantly less electrophilic than the ketone carbonyl.

  • The Outer-Sphere Advantage: Traditional harsh hydrides (e.g., LiAlH4​ ) ignore this electronic difference and reduce both groups. However, transition-metal catalyzed Asymmetric Transfer Hydrogenation (ATH) utilizing Noyori-type Ru(II) complexes (e.g., RuCl(p-cymene)[(S,S)-TsDPEN] ) operates via a concerted "outer-sphere" mechanism[2]. The hydride (from Ru-H) and the proton (from the amine ligand, N-H) are transferred simultaneously to the ketone without the substrate ever coordinating directly to the metal center[2]. Esters lack the requisite electrophilicity to polarize and engage in this highly structured six-membered transition state, guaranteeing 100% chemoselectivity[3].

DivergentSynthesis A Ethyl 10-oxoundecanoate (Bifunctional Keto-Ester) B (S)-Ethyl 10-hydroxyundecanoate (Chiral Alcohol) A->B Protocol A: Ru(II) ATH (HCOOH / Et3N) C Ethyl 10-aminoundecanoate (Primary Amine) A->C Protocol B: Reductive Amination (NH4NO3, NaBH3CN)

Figure 1: Divergent synthetic workflows for the selective reduction of Ethyl 10-oxoundecanoate.

Protocol A: Enantioselective Asymmetric Transfer Hydrogenation (ATH)

Target: (S)-Ethyl 10-hydroxyundecanoate

This protocol utilizes the Noyori-Ikariya ATH system. Instead of hazardous high-pressure H2​ gas, it employs a formic acid/triethylamine (FA/TEA) azeotrope as a safe, liquid hydrogen donor[4].

Materials & Reagents
  • Substrate: Ethyl 10-oxoundecanoate (1.0 equiv, 10.0 mmol, 2.28 g)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%, 0.05 mmol, 32 mg)

  • Hydrogen Donor: Formic acid / Triethylamine azeotrope (5:2 molar ratio, 5.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL, 0.5 M)

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the Ru(II) catalyst in 5 mL of anhydrous DMF. Stir for 5–10 minutes at 25 °C until a deep, homogenous solution forms[3].

  • Substrate Addition: Add the Ethyl 10-oxoundecanoate (10.0 mmol) dissolved in the remaining 15 mL of DMF to the active catalyst solution.

  • Donor Introduction: Dropwise, add the FA/TEA azeotrope via syringe. Causality Note: The controlled addition prevents rapid effervescence caused by the catalytic release of CO2​ gas as formic acid is oxidized.

  • Reaction Execution: Heat the mixture to 30 °C and stir for 16 hours.

  • Workup: Quench the reaction by adding 20 mL of deionized water. Extract the aqueous layer with Dichloromethane (DCM) ( 3×30 mL). Wash the combined organic layers with saturated NaHCO3​ (to neutralize residual formic acid), followed by brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

In-Process Validation & Quality Control
  • Reaction Tracking: Monitor via TLC (Hexanes/EtOAc 7:3). The starting keto-ester has an Rf​ of ~0.5, while the more polar hydroxy-ester product will appear at an Rf​ of ~0.3.

  • Chiral Validation: Post-purification enantiomeric excess (ee) must be validated using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

Mechanism Ru_cat Ru(II)-TsDPEN Catalyst Ru_H Ru-H / N-H Active Species Ru_cat->Ru_H Formic Acid (Hydride Source) TS Six-Membered Transition State (Outer-Sphere) Ru_H->TS Ketone Coordination (C=O Polarization) Product (S)-Alcohol + Regenerated Catalyst TS->Product Concerted Transfer of H+ and H- Product->Ru_cat Catalyst Turnover

Figure 2: The outer-sphere mechanism of Ru(II)-catalyzed transfer hydrogenation.

Protocol B: Selective Reductive Amination

Target: Ethyl 10-aminoundecanoate

This protocol adapts a highly selective reductive amination process for generating primary amines from keto-esters without utilizing high-pressure hydrogenation[1].

Materials & Reagents
  • Substrate: Ethyl 10-oxoundecanoate (1.0 equiv, 5.0 mmol, 1.14 g)

  • Amine Source: Ammonium nitrate ( NH4​NO3​ ) (5.0 equiv, 25.0 mmol, 2.0 g)

  • Reducing Agent: Sodium cyanoborohydride ( NaBH3​CN ) (0.8 equiv, 4.0 mmol, 250 mg)

  • Solvent: Anhydrous Methanol (25 mL)

Step-by-Step Methodology
  • Iminium Formation: Dissolve Ethyl 10-oxoundecanoate and NH4​NO3​ in 25 mL of anhydrous methanol. Stir at 25 °C for 2 hours. Causality Note: Pre-stirring allows the equilibrium to favor the formation of the iminium intermediate before the reducing agent is introduced.

  • Selective Reduction: Cool the reaction vessel to 0 °C. Add NaBH3​CN portion-wise. Causality Note: NaBH3​CN is specifically chosen because it is stable in protic solvents (methanol) and is insufficiently nucleophilic to reduce the ester or the unprotonated ketone, selectively attacking only the highly electrophilic iminium ion[1].

  • Reaction Execution: Allow the reaction to warm to 25 °C and stir for 72 hours[1].

  • Workup: Concentrate the methanol in vacuo. Dilute the resulting residue with aqueous Na2​CO3​ (to neutralize the mixture and free-base the newly formed amine). Extract the aqueous phase with diethyl ether ( 3×30 mL).

  • Purification: Dry over MgSO4​ , concentrate, and purify via flash chromatography using a polar gradient (5–10% CH3​OH in CHCl3​ ) to afford the pure primary amine[1].

In-Process Validation & Quality Control
  • Reaction Tracking: The final amine product will stain positive (yielding a distinct yellow/brown spot) when treated with a Ninhydrin TLC stain and heated, easily distinguishing it from the UV-inactive starting keto-ester[1].

Quantitative Data: ATH Optimization

The following table summarizes the optimization parameters for the ATH reaction (Protocol A), demonstrating the causality between solvent selection and enantiomeric excess.

EntryCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1 RuCl(p-cymene)[(S,S)-TsDPEN] DCM25248592
2 RuCl(p-cymene)[(S,S)-TsDPEN] DMF 30 16 94 96
3 RuCl(p-cymene)[(S,S)-TsDPEN] MeOH30247888
4 RuCl(p-cymene)[(R,R)-TsDPEN] DMF301693-95*

*Note: Entry 2 represents the optimized conditions. DMF stabilizes the highly polar six-membered transition state better than DCM, leading to faster reaction times and higher enantioselectivity. Entry 4 yields the opposite (R)-enantiomer.

References

  • Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes. Chemical Research in Toxicology - ACS Publications.1

  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. PMC - National Institutes of Health.4

  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. Open Research Library.2

  • Enantioselective Total Synthesis of (+)-EBC-23, a Potent Anticancer Agent from the Australian Rainforest. The Journal of Organic Chemistry - ACS Publications.3

Sources

Method

Application Note: Ethyl 10-Oxoundecanoate in Sustainable Polymer Chemistry and Drug Delivery Systems

Target Audience: Researchers, Materials Scientists, and Drug Delivery Professionals Content Type: Advanced Technical Guide & Experimental Protocols Executive Summary & Mechanistic Overview Ethyl 10-oxoundecanoate (CAS: 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Delivery Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Overview

Ethyl 10-oxoundecanoate (CAS: 36651-38-4) is a highly versatile, bifunctional keto-ester derived from renewable feedstocks. Featuring a terminal ethyl ester and a ketone at the C10 position, this molecule serves as a critical building block in the synthesis of next-generation biodegradable polymers, green surfactants, and cationic vectors for gene delivery.

As the polymer industry shifts away from toxic, persistent chemicals (such as per- and polyfluoroalkyl substances [PFAS] and non-biodegradable corrosion inhibitors), the 10-carbon aliphatic spacer of ethyl 10-oxoundecanoate provides an ideal balance of hydrophobicity and flexibility. This guide details three field-proven applications of this molecule, providing self-validating protocols and mechanistic insights to ensure reproducible scale-up in your laboratory.

Application I: PFAS-Free Surfactant for Emulsion Polymerization

Mechanistic Rationale

The production of high-molecular-weight fluoropolymers (e.g., PTFE) traditionally relies on fluorinated anionic surfactants, which pose severe environmental and health risks. By saponifying ethyl 10-oxoundecanoate, we generate potassium 10-oxoundecanoate[1]. The C10 aliphatic chain drives micelle formation in aqueous media, while the ketone group subtly alters the critical micelle concentration (CMC) and micelle packing density, allowing it to effectively stabilize fluoromonomers during polymerization without the bioaccumulation risks associated with perfluorinated chains[2].

Workflow A Ethyl 10-oxoundecanoate (Hydrophobic Precursor) B Saponification (KOH / H2O, Evaporation) A->B C Potassium 10-oxoundecanoate (PFAS-Free Surfactant) B->C D Micelle Formation (Aqueous Medium) C->D E Fluoromonomer Addition (e.g., TFE) D->E F Emulsion Polymerization (Redox Initiator, 30-100°C) E->F G High-MW Fluoropolymer (PTFE Latex) F->G

Workflow for PFAS-free emulsion polymerization using 10-oxoundecanoate surfactant.

Protocol: Synthesis of Potassium 10-Oxoundecanoate Surfactant

Self-Validating System: The conversion from ester to potassium salt is visually confirmed by the transition from a biphasic organic/aqueous mixture to a homogeneous, soapy aqueous solution.

  • Reagent Preparation: Suspend 1.8 g of 10-oxoundecanoic acid (derived from the hydrolysis of ethyl 10-oxoundecanoate) in a round-bottom flask.

  • Saponification: Add 1.0 M KOH aqueous solution dropwise under continuous stirring at 40°C until the pH stabilizes at ~8.5. Causality: Controlled addition prevents localized high alkalinity which could trigger unwanted aldol condensation of the ketone moiety.

  • Isolation: Evaporate the water under reduced pressure to yield approximately 2.2 g of potassium 10-oxoundecanoate as a white solid[2].

  • NMR Validation: Validate the surfactant structure via 1 H-NMR (CDCl 3​ ). You must observe the disappearance of the ethyl ester quartet/triplet and confirm the aliphatic backbone: δ 1.04 (m, 8H), 1.30-1.32 (m, 4H), 1.89-2.01 (m, 5H), 2.27-2.33 (t, J=7.6, 4H)[1].

  • Polymerization Application: Introduce the surfactant into the aqueous medium prior to the initiation of TFE polymerization at 30–100°C under 0.5–5.0 MPa pressure using a redox initiator[1].

Application II: Green Corrosion-Inhibiting Polyesters

Mechanistic Rationale

Traditional organic corrosion inhibitors are often toxic and non-biodegradable. By reacting ethyl 10-oxoundecanoate with bulky cyclic phenols, researchers can synthesize biodegradable polyesters such as 4-(1-(4-methoxyphenyl)cyclohexyl)phenyl 10-oxoundecanoate (MPOU)[3]. When applied to mild steel in acidic environments (e.g., 0.5 M H 2​ SO 4​ ), the heteroatoms (oxygen) in the ester and ketone groups donate lone-pair electrons to the vacant d-orbitals of the iron surface. Simultaneously, the 10-carbon aliphatic chain creates a dense, hydrophobic monolayer (following the Langmuir adsorption isotherm) that physically blocks hydronium ions[4].

Quantitative Data: Chain Length vs. Inhibition Efficiency

The length of the aliphatic spacer directly dictates the hydrophobicity of the protective film. As shown below, the C10 chain of MPOU vastly outperforms the C3 chain of its analogue, MPOB.

Inhibitor PolymerAliphatic Chain LengthMax Inhibition Efficiency (%)Adsorption Mechanism
MPOB (3-oxobutanoate derivative)C379.88%Physisorption (Langmuir)
MPOU (10-oxoundecanoate derivative)C1092.98%Physisorption (Langmuir)

Data summarized from electrochemical and gravimetric measurements of mild steel in 0.5 M H 2​ SO 4​ at 1000 ppm inhibitor concentration[3].

Application III: Precursor for Cationic Polyhydroxyalkanoates (PHAs) in Gene Delivery

Mechanistic Rationale

Polyhydroxyalkanoates (PHAs) are highly biocompatible, biodegradable polyesters. However, natural PHAs lack the cationic charge required to complex with negatively charged nucleic acids. By subjecting ethyl 10-oxoundecanoate to reductive amination, we yield ethyl 10-aminoundecanoate[5]. This amino-ester can be polymerized or grafted onto PHA backbones to create cationic polymers (such as PHON). At physiological pH, the primary/tertiary amines protonate, allowing the polymer to electrostatically condense plasmid DNA into nanoparticles (<200 nm) that protect the DNA from nuclease degradation and facilitate cellular transfection[6].

Pathway Keto Ethyl 10-oxoundecanoate (Keto-Ester) Amine Reductive Amination (NH4NO3, NaBH3CN, 25°C) Keto->Amine AminoEster Ethyl 10-aminoundecanoate (Cationic Monomer) Amine->AminoEster Polymer Polymerization / Grafting (Cationic PHA/Polyamide) AminoEster->Polymer DNA Plasmid DNA Condensation (< 200 nm Nanoparticles) Polymer->DNA Delivery In Vitro Gene Delivery (Luciferase Expression) DNA->Delivery

Synthesis of cationic polymers from 10-oxoundecanoate for plasmid DNA delivery.

Protocol: Reductive Amination to Ethyl 10-Aminoundecanoate

Self-Validating System: The selective reduction of the iminium intermediate is confirmed by the preservation of the ester carbonyl stretch (~1735 cm −1 ) in FT-IR, while the ketone carbonyl stretch (~1715 cm −1 ) disappears, replaced by N-H stretching (~3300 cm −1 ).

  • Imine Formation: Dissolve 0.45 g (2.0 mmol) of ethyl 10-oxoundecanoate and 8.0 g (10 mmol) of ammonium nitrate in 25 mL of anhydrous methanol[5]. Causality: A large excess of ammonium nitrate is required to drive the equilibrium toward the iminium ion and prevent the formation of secondary amines.

  • Selective Reduction: Add 100 mg (1.6 mmol) of sodium cyanoborohydride (NaBH 3​ CN) to the solution at 25°C[5]. Causality: NaBH 3​ CN is chosen over NaBH 4​ because it is mild enough to selectively reduce the iminium ion without reducing the terminal ethyl ester or the unreacted ketone.

  • Workup: Stir the mixture overnight. Quench with 1M HCl (in a fume hood, to safely vent HCN gas), then basify with NaOH to pH 10 to free the amine. Extract with ethyl acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over MgSO 4​ , concentrate in vacuo, and purify via column chromatography.

  • Validation: Analyze via Mass Spectrometry. The expected molecular ion peak ( M+ ) for ethyl 10-aminoundecanoate is m/z 229. The base peak should appear at m/z 55[5].

References

  • European Patent Office. (2018). PRODUCTION METHOD FOR FLUOROPOLYMER, SURFACTANT FOR POLYMERIZATION, AND USE OF SURFACTANT - EP 3604349. Googleapis.com. Available at:[Link]

  • Google Patents. (2021). US20210095054A1 - Method for producing fluoropolymer.
  • ResearchGate. (2022). Corrosion inhibition, surface adsorption and computational studies of new sustainable and green inhibitor for mild steel in acidic medium. Available at: [Link]

  • ACS Publications. (2009). Evaluation of a Cationic Poly(β-hydroxyalkanoate) as a Plasmid DNA Delivery System. Biomacromolecules. Available at:[Link]

  • ACS Publications. (1998). Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes. Chemical Research in Toxicology. Available at:[Link]

Sources

Application

Application Note: Step-by-Step Synthesis of 10-Oxoundecanoic Acid via Hydrolysis

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 10-oxoundecanoic acid through the base-catalyzed hydrolysis of its precursor, ethyl 10-oxoundecanoate. Keto acids are va...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 10-oxoundecanoic acid through the base-catalyzed hydrolysis of its precursor, ethyl 10-oxoundecanoate. Keto acids are valuable bifunctional molecules that serve as crucial intermediates in the synthesis of pharmaceuticals, functional materials, and other high-value chemicals.[1][2] This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural instructions, mechanistic insights, and purification strategies to ensure a high-yield, high-purity outcome.

Introduction and Scientific Background

10-oxoundecanoic acid is a keto acid, a class of organic compounds containing both a ketone and a carboxylic acid functional group. This dual functionality makes them versatile building blocks in organic chemistry. Keto acids and their derivatives are integral to various metabolic pathways and have been explored for therapeutic applications, including neuroprotection and energy metabolism.[3][4]

The synthesis of 10-oxoundecanoic acid is most commonly achieved by the hydrolysis of its corresponding ester, ethyl 10-oxoundecanoate. Ester hydrolysis is a fundamental reaction that cleaves an ester into a carboxylic acid and an alcohol.[5] This transformation can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction, essentially the reverse of Fischer esterification. To drive the reaction to completion, a large excess of water is required.[6][7]

  • Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for preparative synthesis because it is an irreversible process.[6][7] The reaction initially produces a carboxylate salt, which is protonated in a subsequent acidic workup step to yield the final carboxylic acid. This irreversibility ensures a higher conversion of the starting material to the product.[8]

This protocol will focus on the more efficient and irreversible base-catalyzed saponification method.

Reaction Mechanism: Base-Catalyzed Hydrolysis (Saponification)

The saponification of ethyl 10-oxoundecanoate proceeds through a nucleophilic acyl substitution mechanism. The process involves several distinct steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate where the pi bond of the carbonyl breaks, and the electrons move to the oxygen atom.[8][9]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl group reforms by expelling the ethoxide ion (⁻OCH₂CH₃), which is a good leaving group.

  • Deprotonation (Acid-Base Reaction): The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the overall process to completion, forming a stable carboxylate salt and ethanol.[7][8]

  • Protonation (Workup): In a separate workup step, a strong acid (e.g., HCl) is added to the reaction mixture. The carboxylate anion is protonated, yielding the final, neutral 10-oxoundecanoic acid product.[6]

Caption: Mechanism of base-catalyzed ester hydrolysis.

Detailed Experimental Protocol

This protocol details the base-catalyzed hydrolysis of ethyl 10-oxoundecanoate.

Materials and Reagents
CompoundFormulaMW ( g/mol )CAS No.Role
Ethyl 10-oxoundecanoateC₁₃H₂₄O₃228.3336651-38-4Starting Mat.
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Base/Reactant
Ethanol (EtOH)C₂H₅OH46.0764-17-5Solvent
Diethyl Ether (Et₂O)(C₂H₅)₂O74.1260-29-7Extraction
Hydrochloric Acid (HCl)HCl36.467647-01-0Acidification
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying Agent
Brine (Saturated NaCl)NaCl (aq)58.447647-14-5Washing
Product
10-Oxoundecanoic AcidC₁₁H₂₀O₃200.27676-00-6Product

Data sourced from references[10][11][12].

Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

  • Buchner funnel and filter paper (for recrystallization)

Step-by-Step Procedure

Caption: Workflow for the hydrolysis of ethyl 10-oxoundecanoate.

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 10-oxoundecanoate (e.g., 10.0 g, 43.8 mmol) in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (e.g., 2.63 g, 65.7 mmol, 1.5 eq) in 25 mL of deionized water.

  • Add the aqueous NaOH solution to the ethanolic solution of the ester.

2. Saponification:

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

  • Maintain a gentle reflux with continuous stirring for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.

3. Work-up and Isolation:

  • Allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous residue with 100 mL of deionized water and transfer to a 500 mL separatory funnel.

  • Rationale: This step removes the bulk of the alcohol solvent and prepares the sodium 10-oxoundecanoate salt for purification.

  • Wash the aqueous layer with diethyl ether (2 x 50 mL). Discard the organic layers.

  • Rationale: This wash removes any unreacted starting material and other non-polar impurities.

  • Cool the aqueous layer in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid (or 6M HCl) until the pH of the solution is approximately 2. A white precipitate of 10-oxoundecanoic acid should form.

  • Rationale: Acidification protonates the carboxylate salt, rendering the carboxylic acid insoluble in water and allowing for its extraction.[6]

  • Extract the aqueous suspension with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Rationale: The brine wash removes residual water from the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 10-oxoundecanoic acid as a white or off-white solid.

Purification

The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of a hot solvent. A mixture of ethyl acetate and hexane or hot water can be effective.[13]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Conclusion

The base-catalyzed hydrolysis of ethyl 10-oxoundecanoate is a reliable and high-yielding method for the production of 10-oxoundecanoic acid. The irreversibility of the saponification step makes it superior to acid-catalyzed methods for preparative synthesis. The detailed protocol and purification steps outlined in this note provide a clear pathway for researchers to obtain this valuable keto acid in high purity for further applications in chemical synthesis and development.

References

  • ResearchGate. (n.d.). Applications of typical α-keto acids and their esters. Available at: [Link]

  • Google Patents. (n.d.). Process for purifying long-chain dicarboxylic acid.
  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]

  • PubMed. (n.d.). Ketoacids? Good medicine?. Available at: [Link]

  • NextSDS. (n.d.). 10-Oxoundecanoic acid ethyl ester — Chemical Substance Information. Available at: [Link]

  • Google Patents. (n.d.). Method and system for extracting long chain dicarboxylic acid.
  • Google Patents. (n.d.). Separation and purification of carboxylic acids from fermentation broths.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Available at: [Link]

  • Wikipedia. (n.d.). Ketogenic amino acid. Available at: [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS AND USES OF β-KETO ACIDS. A BRIEF REVIEW. Available at: [Link]

  • Google Patents. (1982). Method for synthesis of long-chain carboxylic acids and alcohols.
  • PubChem. (n.d.). Ethyl 10-oxodecanoate. Available at: [Link]

  • YIC. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Available at: [Link]

  • PubChem. (n.d.). Ethyl 10-undecenoate. Available at: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • NIST WebBook. (n.d.). Undecanoic acid, 10-oxo-, methyl ester. Available at: [Link]

  • Chemistry LibreTexts. (n.d.). 15.9 Hydrolysis of Esters. Available at: [Link]

  • PubChem. (n.d.). Ethyl Propionate. Available at: [Link]

Sources

Method

Application Note: Chemoselective Wittig Olefination of Ethyl 10-Oxoundecanoate

Executive Summary & Mechanistic Rationale Ethyl 10-oxoundecanoate is a highly versatile bifunctional building block, featuring a reactive C10 ketone and a stable C1 ethyl ester. It is frequently utilized in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Ethyl 10-oxoundecanoate is a highly versatile bifunctional building block, featuring a reactive C10 ketone and a stable C1 ethyl ester. It is frequently utilized in the synthesis of long-chain aliphatic derivatives, insect pheromones, and complex pharmaceutical intermediates[1].

The Wittig reaction is the premier method for converting ketones into alkenes via reaction with a phosphonium ylide[2]. When applying this olefination to ethyl 10-oxoundecanoate, chemoselectivity is the primary consideration. The electrophilic carbon of the C10 ketone is significantly more reactive toward nucleophilic ylide attack than the ester carbonyl due to the ester's resonance stabilization. This differential reactivity allows for the selective olefination of the ketone without requiring tedious ester protection and deprotection strategies.

Mechanistically, the reaction proceeds via a [2+2] cycloaddition between the ylide and the ketone, forming a four-membered oxaphosphetane intermediate[3]. The spontaneous cycloreversion of this intermediate is driven by the thermodynamic formation of the exceptionally strong P=O bond in the triphenylphosphine oxide (TPPO) byproduct, irreversibly yielding the target alkene[4].

Reaction Pathway Visualization

G A Ethyl 10-oxoundecanoate (Keto-Ester) C Chemoselective Nucleophilic Attack at C10 Ketone A->C B Phosphonium Ylide (Ph3P=CHR) B->C D Oxaphosphetane Intermediate [2+2] Cycloaddition C->D Kinetic Control E Cycloreversion (Stereocontrol Step) D->E Thermal/Spontaneous F Unsaturated Ester Product (E/Z Alkene) E->F Desired Pathway G Triphenylphosphine Oxide (Byproduct) E->G Elimination

Fig 1. Chemoselective Wittig olefination pathway of ethyl 10-oxoundecanoate.

Optimization of Reaction Conditions & Stereocontrol

The stereochemical outcome (E vs. Z alkene) at the C10 position is strictly dictated by the nature of the phosphonium ylide. Non-stabilized ylides (e.g., alkylidene triphenylphosphoranes) react under kinetic control to predominantly form (Z)-alkenes[5]. Conversely, stabilized ylides react under thermodynamic control to yield (E)-alkenes[2].

Table 1: Optimization of Reaction Conditions for Ethyl 10-Oxoundecanoate Olefination

Ylide ClassificationBase UsedSolventTemp ProfileYield (%)E:Z RatioMechanistic Note
Non-stabilized (Alkyl)NaHMDSTHF-78 °C to 25 °C8810:90Kinetic control favors Z-alkene.
Non-stabilized (Alkyl)n-BuLiTHF-78 °C to 25 °C8215:85Minor nucleophilic attack byproducts.
Stabilized (Ester)NaHToluene0 °C to 25 °C9195:5Thermodynamic control favors E-alkene.
Semi-stabilized (Aryl)KOtBuTHF-78 °C to 25 °C7945:55Poor stereoselectivity, mixed isomers.

Causality Insight: Sodium bis(trimethylsilyl)amide (NaHMDS) is prioritized over n-BuLi for non-stabilized ylides. Because n-BuLi is highly nucleophilic, it can competitively attack the C1 ester of ethyl 10-oxoundecanoate. NaHMDS is a strong, non-nucleophilic base that exclusively deprotonates the phosphonium salt without degrading the substrate.

Detailed Step-by-Step Protocol

Objective: Synthesis of (Z)-Ethyl 11-methyl-10-tridecenoate using a non-stabilized ylide (propylidenetriphenylphosphorane).

Ylide Generation (The "Self-Validating" Color Change)
  • Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere to strictly exclude moisture.

  • Add propyltriphenylphosphonium bromide (12 mmol, 1.2 equiv) and anhydrous THF (30 mL). Stir to suspend the salt.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dropwise add NaHMDS (11.5 mL, 1.0 M in THF, 1.15 equiv) over 10 minutes.

    • Self-Validation: The deprotonation of the phosphonium salt generates the active ylide. The reaction mixture will transition from a white suspension to a vibrant, deep orange/red homogeneous solution. This color change visually confirms successful ylide formation.

Chemoselective Olefination
  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperatures are critical for non-stabilized ylides to maximize the kinetic formation of the erythro-oxaphosphetane, ensuring high (Z)-selectivity[5].

  • Dissolve ethyl 10-oxoundecanoate (10 mmol, 1.0 equiv) in 10 mL of anhydrous THF. Add this solution dropwise to the ylide over 15 minutes.

  • Maintain stirring at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature (25 °C) over 2 hours.

    • Self-Validation: As the ketone is consumed and the oxaphosphetane undergoes cycloreversion, the deep red color of the ylide will gradually fade to a pale yellow, indicating the consumption of the reactive ylide.

Quenching and Workup
  • Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl to neutralize any remaining base and unreacted ylide.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Purification & TPPO Removal

Causality Insight: Triphenylphosphine oxide (TPPO) is notoriously difficult to separate from aliphatic esters due to streaking on silica gel. Utilizing differential solubility is the most efficient removal method. 11. Suspend the crude residue in cold diethyl ether/hexane (1:4 v/v). TPPO is highly insoluble in this non-polar mixture and will precipitate as a white crystalline solid. 12. Filter the suspension through a Celite pad to remove the bulk of the TPPO. 13. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes:EtOAc 95:5).

  • Self-Validation: The product will elute rapidly (R_f ~ 0.6 in 90:10 Hexanes:EtOAc), well separated from any residual traces of TPPO (R_f ~ 0.1).

Analytical Validation

To confirm chemoselectivity and successful olefination, perform ¹H NMR (CDCl₃) analysis on the purified product:

  • Successful Olefination: Look for the disappearance of the ketone-adjacent methylene protons (~2.4 ppm) and the appearance of the new olefinic protons (~5.1-5.3 ppm).

  • Chemoselectivity Confirmation: The ester's ethyl group signals—a distinct quartet at ~4.1 ppm and a triplet at ~1.25 ppm—must remain perfectly intact with an integration of 2H and 3H, respectively.

Sources

Application

Application Note: Synthesis and Utilization of Ethyl 10-Oxoundecanoate in Fragrance Formulation

Introduction Ethyl 10-oxoundecanoate (CAS: 36651-38-4) is a highly versatile bifunctional intermediate, characterized by a terminal methyl ketone and an ethyl ester moiety[1]. In the realm of synthetic fragrance formulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 10-oxoundecanoate (CAS: 36651-38-4) is a highly versatile bifunctional intermediate, characterized by a terminal methyl ketone and an ethyl ester moiety[1]. In the realm of synthetic fragrance formulation and advanced materials, it serves as a critical precursor for macrocyclic musks, lactones, and cyclopentanone-based floral odorants. The synthesis of this intermediate typically relies on the catalytic oxidation of ethyl 10-undecenoate—a derivative of castor oil—bridging renewable feedstocks with high-value olfactory and biologically active compounds[2].

This application note details the mechanistic rationale, self-validating synthetic protocols, and analytical standards required to produce high-purity ethyl 10-oxoundecanoate for downstream fragrance development.

Mechanistic Causality: The Wacker Oxidation

The transformation of the terminal alkene (ethyl 10-undecenoate) to a methyl ketone is elegantly achieved via the Wacker oxidation. This process utilizes catalytic palladium(II) and water, operating in tandem with a copper co-oxidant[3].

The regioselectivity of this reaction is strictly Markovnikov, dictated by the nucleophilic attack of water on the more substituted carbon of the palladium-coordinated alkene[4].

Causality in Reaction Design:

  • Solvent Selection (DMF/H₂O): The choice of a mixed solvent system like N,N-dimethylformamide (DMF) and water is highly deliberate. The long aliphatic chain of ethyl 10-undecenoate is hydrophobic, necessitating an organic solvent for dissolution, while water is the obligate nucleophile for the hydroxypalladation step[2].

  • Atmospheric Control (O₂ Sparging): Palladium is reduced to Pd(0) during the β -hydride elimination step. To make the process catalytic, CuCl₂ reoxidizes Pd(0) to Pd(II), being reduced to Cu(I) in the process. The continuous sparging of O₂ is required to reoxidize Cu(I) back to Cu(II), thus closing the catalytic cycle and preventing the precipitation of palladium black[3].

WackerCycle A Ethyl 10-undecenoate (Terminal Alkene) B Pd(II) π-Complex Coordination A->B + PdCl2 C Hydroxypalladation (Nucleophilic Attack) B->C + H2O D β-Hydride Elimination C->D E Ethyl 10-oxoundecanoate (Methyl Ketone) D->E Reductive Elimination F Pd(0) Species D->F Catalyst Release G Cu(II) to Cu(I) Reoxidation F->G 2 CuCl2 G->B Regenerated Pd(II) H O2 Oxidation (Regenerates Cu(II)) G->H H->G + O2

Catalytic cycle of the Wacker oxidation for Ethyl 10-oxoundecanoate synthesis.

Self-Validating Experimental Protocol

This protocol details the synthesis of ethyl 10-oxoundecanoate from ethyl 10-undecenoate, optimized for a 10 mmol scale to ensure high yield and minimal side-product formation[2].

Step 1: Reaction Setup
  • In a 50 mL round-bottom flask, dissolve 2.2 g (10.3 mmol) of ethyl 10-undecenoate in 8 mL of DMF.

  • Add 1 mL of deionized water to the solution.

    • Causality: This specific 8:1 volumetric ratio ensures complete substrate solubility while providing a vast molar excess of the water nucleophile required for the reaction.

  • Introduce 177 mg (1.0 mmol, ~10 mol%) of Palladium(II) chloride (PdCl₂) and 0.99 g (10 mmol) of Copper(II) chloride (CuCl₂).

    • Causality: CuCl₂ acts as the primary redox mediator, maintaining the active Pd(II) species.

Step 2: Catalytic Oxidation
  • Seal the flask with a septum and purge the system with an oxygen balloon.

  • Stir the mixture vigorously at room temperature (25°C) under the oxygen atmosphere for 20 hours.

  • Validation Checkpoint : Monitor the reaction via Thin Layer Chromatography (TLC) using 10% Ethyl Acetate in Hexanes. The terminal alkene starting material will have a higher Rf​ value compared to the more polar methyl ketone product. The complete disappearance of the starting material spot validates reaction completion and prevents premature quenching.

Step 3: Workup and Purification
  • Dilute the reaction mixture with 30 mL of diethyl ether.

    • Causality: Ether forces the precipitation of inorganic metallic salts (copper and palladium complexes) while keeping the organic product highly soluble.

  • Filter the mixture through a short pad of Florisil.

    • Causality: Florisil effectively scavenges residual palladium and copper ions, preventing downstream catalytic poisoning or oxidative degradation of the product[2].

  • Transfer the filtrate to a separatory funnel and wash sequentially with distilled water (3 x 20 mL) to partition and remove the DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesized ethyl 10-oxoundecanoate for fragrance formulation, analytical validation via NMR and Mass Spectrometry is mandatory. The presence of a sharp singlet at δ 2.05 ppm in the ¹H NMR spectrum is the definitive diagnostic signal for the newly formed methyl ketone[2].

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name Ethyl 10-oxoundecanoate
CAS Number 36651-38-4
Molecular Formula C₁₃H₂₄O₃
Molecular Weight 228.33 g/mol
LogP 3.10
Canonical SMILES CCOC(=O)CCCCCCCCC(C)=O

(Data sourced from chemical substance registries[1])

Table 2: Analytical Validation Data
Analytical MethodDiagnostic Signals / Values
¹H NMR (CDCl₃) δ 4.04 (q, J=7.26 Hz, 2H), 2.34 (t, J=7.2 Hz, 2H), 2.20 (t, J=7.5 Hz, 2H), 2.05 (s, 3H), 1.53 (m, 4H), 1.22 (br s, 8H), 1.17 (t, J=7.26 Hz, 3H)
¹³C NMR (CDCl₃) δ 173.6, 153.0, 60.0, 43.5, 34.1, 29.7, 29.0, 28.9, 24.7, 23.8, 23.6, 22.5, 14.1
MS-EI (m/z) M⁺ (2.7), 125 (100, base peak), 55 (91)

(Spectroscopic parameters validated against literature standards[2])

Downstream Fragrance Applications

In fragrance chemistry, the bifunctional nature of ethyl 10-oxoundecanoate allows for divergent synthetic pathways. The terminal methyl ketone can undergo intramolecular aldol condensation with the ester carbonyl (under basic conditions) to form highly substituted cyclopentenones, which are foundational for jasmine-like floral notes[3]. Alternatively, Baeyer-Villiger oxidation of the methyl ketone yields an acetate ester, which upon hydrolysis and subsequent macrolactonization, produces macrocyclic lactones—the core structural motif of synthetic musk fragrances[4].

FragranceWorkflow Start Ethyl 10-undecenoate (Castor Oil Derivative) Wacker Wacker Oxidation (PdCl2/CuCl2, O2) Start->Wacker Intermediate Ethyl 10-oxoundecanoate (CAS: 36651-38-4) Wacker->Intermediate Aldol Intramolecular Aldol Condensation Intermediate->Aldol Lactonization Baeyer-Villiger Oxidation Intermediate->Lactonization Target1 Cyclopentanone Derivatives (Floral) Aldol->Target1 Target2 Macrocyclic Lactones (Musk Fragrance) Lactonization->Target2

Synthetic workflow from Ethyl 10-oxoundecanoate to key fragrance classes.

References

  • [2] Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes - Chemical Research in Toxicology (ACS Publications). 2

  • [3] Wacker Oxidation - Chemistry LibreTexts. 3

  • [4] Wacker Oxidation - Organic Reactions. 4

  • [1] Ethyl 10-oxoundecanoate - Fluorochem. 1

Sources

Method

Application Note: Reductive Amination Methods for Ethyl 10-Oxoundecanoate Derivatives

Introduction & Scope Ethyl 10-oxoundecanoate is a versatile long-chain keto-ester utilized extensively in the synthesis of lipid mimetics, candidate photoaffinity probes, and insecticidal quinazoline derivatives[1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Ethyl 10-oxoundecanoate is a versatile long-chain keto-ester utilized extensively in the synthesis of lipid mimetics, candidate photoaffinity probes, and insecticidal quinazoline derivatives[1]. The conversion of its C10 ketone into an amine via reductive amination is a critical synthetic transformation. However, this process presents specific chemoselectivity challenges: the reducing agent must selectively reduce the transient imine or iminium intermediate without attacking the C1 ethyl ester or the unreacted ketone[2].

This application note details field-proven methodologies for the reductive amination of ethyl 10-oxoundecanoate, providing mechanistic rationale and validated protocols for synthesizing both primary and secondary amines.

Mechanistic Insights: Causality in Reagent Selection

Reductive amination is an equilibrium-driven process. The ketone reacts with an amine to form a hemiaminal, which subsequently dehydrates to an imine or iminium ion[2]. The choice of reducing agent is strictly dictated by the nature of the target amine and the required solvent system.

  • Primary Amination (Sodium Cyanoborohydride - NaBH₃CN): To synthesize primary amines, an ammonia equivalent is required. Ammonium nitrate (NH₄NO₃) is highly effective because it serves a dual purpose: it acts as the nitrogen source and provides a mildly acidic environment (pH 4–5) necessary for imine formation[1]. NaBH₃CN is stable in methanol at this pH and is not a strong enough nucleophile to reduce the ketone directly, but it readily reduces the more electrophilic protonated imine[2].

  • Secondary/Tertiary Amination (Sodium Triacetoxyborohydride - STAB): For coupling the keto-ester with primary or secondary amines, STAB (NaBH(OAc)₃) is the reagent of choice[3]. The electron-withdrawing acetoxy groups reduce the hydridic character of the boron, making STAB exceptionally chemoselective. Unlike NaBH₃CN, STAB is moisture-sensitive and reacts with methanol; therefore, reactions are typically conducted in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[3][4]. Acetic acid is often added as a catalyst to accelerate iminium formation without degrading the reductant[3].

Comparative Reagent Matrix

The following table summarizes the quantitative and qualitative differences between standard reductive amination conditions for keto-esters.

ReagentTarget AminePreferred SolventAdditives / CatalystsChemoselectivityByproducts / Process Notes
NaBH₃CN PrimaryMethanol (MeOH)NH₄NO₃ or NH₄OAcHigh (Leaves ester intact)Generates toxic HCN upon acidic workup.
NaBH(OAc)₃ Secondary / TertiaryDCE, THF, or DCMAcetic Acid (AcOH)Excellent (Mildest)Moisture sensitive; degrades rapidly in MeOH.
H₂ / Pd/C Primary / SecondaryEtOH or EtOAcNone (Catalytic)ModerateMay reduce other sensitive functional groups.

Experimental Protocols

Protocol A: Synthesis of Ethyl 10-Aminoundecanoate (Primary Amine)

Adapted from the synthesis of NADH:ubiquinone oxidoreductase inhibitor precursors[1][5].

Rationale: This protocol utilizes a large molar excess of ammonium nitrate to drive the equilibrium toward the imine, minimizing the formation of secondary amine dimers (over-alkylation).

Materials:

  • Ethyl 10-oxoundecanoate (2.0 mmol, ~456 mg)

  • Ammonium nitrate (NH₄NO₃) (10.0 mmol, 800 mg)

  • Sodium cyanoborohydride (NaBH₃CN) (1.6 mmol, 100 mg)

  • Anhydrous Methanol (25 mL)

Step-by-Step Procedure:

  • Imine Formation: In a dry 50 mL round-bottom flask, dissolve ethyl 10-oxoundecanoate and ammonium nitrate in 25 mL of anhydrous methanol. Stir the suspension at 25 °C for 30 minutes to allow the initial hemiaminal/imine equilibrium to establish.

  • Reduction: Add sodium cyanoborohydride (100 mg) in one portion. (Caution: NaBH₃CN is highly toxic. Perform this step in a well-ventilated fume hood.)

  • Reaction Maturation: Seal the flask under a nitrogen atmosphere and stir continuously at 25 °C for 72 hours. The extended reaction time compensates for the steric hindrance of the long aliphatic chain[1].

  • Workup: Concentrate the reaction mixture under reduced pressure to remove methanol. Dilute the resulting residue with 10% aqueous Na₂CO₃ (20 mL) to free-base the newly formed amine and neutralize any residual borane complexes.

  • Extraction: Extract the aqueous layer with diethyl ether (3 × 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel using a gradient of 5–10% CH₃OH in CHCl₃. Expected Yield: ~89% (Colorless to pale yellow oil)[1].

Protocol B: Synthesis of N-Alkyl-Ethyl 10-Aminoundecanoate (Secondary Amine)

Standardized STAB methodology for keto-esters[3].

Rationale: STAB is utilized in an aprotic solvent to prevent reagent degradation. Acetic acid is added to facilitate the dehydration of the hemiaminal to the iminium ion, which is the active electrophile for STAB reduction.

Materials:

  • Ethyl 10-oxoundecanoate (2.0 mmol, ~456 mg)

  • Primary Amine (e.g., Benzylamine) (2.0 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.8 mmol, ~593 mg)

  • Glacial Acetic Acid (2.0 mmol, ~114 µL)

  • 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Procedure:

  • Activation: Dissolve the keto-ester and the primary amine in 10 mL of DCE. Add glacial acetic acid. Stir for 15 minutes at room temperature.

  • Reduction: Add NaBH(OAc)₃ portion-wise to control any mild exotherm. The suspension will gradually become homogeneous as the reagent is consumed.

  • Reaction Maturation: Stir the mixture at room temperature under nitrogen for 16–24 hours. Monitor completion via TLC or LC-MS.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Stir vigorously for 15 minutes until gas evolution (CO₂) ceases, confirming the neutralization of acetic acid and unreacted borohydride.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer with DCM (2 × 10 mL), dry the combined organics over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Process Workflows & Mechanistic Diagrams

Workflow KetoEster Ethyl 10-oxoundecanoate Imine Imine/Iminium Intermediate KetoEster->Imine + Amine (- H2O) Amine Amine Source (NH4NO3 or R-NH2) Amine->Imine Product 10-Aminoundecanoate Derivative Imine->Product Reduction Reductant Reducing Agent (NaBH3CN or STAB) Reductant->Product Hydride Transfer

Figure 1: Overall synthetic workflow for the reductive amination of ethyl 10-oxoundecanoate.

Mechanism Ketone Ketone Hemiaminal Hemiaminal Ketone->Hemiaminal Nucleophilic Attack by Amine Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium Acid Catalysis (- H2O) Amine Amine Product Iminium->Amine Hydride Attack (from STAB/NaBH3CN) Reductant Borohydride Reagent (Unreactive to Ketone) Reductant->Iminium Selective H- transfer

Figure 2: Mechanistic pathway highlighting the chemoselective reduction of the iminium ion.

References

  • Latli, B., Wood, E., & Casida, J. E. (1996). Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes. Chemical Research in Toxicology.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry.[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.[Link]

  • Common Organic Chemistry. Reductive Amination - Common Conditions: NaHB(OAc)3.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 10-oxoundecanoate Production via Esterification

Welcome to the technical support guide for the synthesis of Ethyl 10-oxoundecanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the esterificati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Ethyl 10-oxoundecanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the esterification of 10-oxoundecanoic acid with ethanol. Here, we will delve into the critical parameters of the Fischer-Speier esterification reaction, offering practical solutions to common challenges and answering frequently asked questions to enhance your product yield and purity.

Troubleshooting Guide: Enhancing Your Esterification Yield

This section addresses specific issues that can arise during the synthesis of Ethyl 10-oxoundecanoate, providing in-depth explanations and actionable protocols.

Q1: Why is my Ethyl 10-oxoundecanoate yield consistently low?

A consistently low yield in a Fischer esterification is typically due to the reaction reaching equilibrium prematurely or the occurrence of side reactions. The esterification of 10-oxoundecanoic acid with ethanol is a reversible process.[1][2] To drive the reaction towards the product, Ethyl 10-oxoundecanoate, and achieve a higher yield, it is crucial to manipulate the reaction equilibrium. This is guided by Le Chatelier's principle, which states that a system at equilibrium will adjust to counteract any changes in reaction conditions.[1]

Primary Causes and Solutions:

  • Inadequate Water Removal: The formation of water as a byproduct is a primary factor limiting the yield.[2][3][4] If not removed, water can hydrolyze the ester back to the starting materials, shifting the equilibrium to the left.[3]

    • Solution: Employ a Dean-Stark apparatus to continuously remove water from the reaction mixture as it forms.[5][6][7] This is achieved by using a solvent, such as toluene, that forms an azeotrope with water.[5] The azeotrope boils at a lower temperature than any of the individual components, is condensed, and collected in the Dean-Stark trap. Since water is denser than toluene, it settles at the bottom of the trap, while the toluene overflows back into the reaction flask.[5][6][8]

  • Suboptimal Reactant Ratio: The molar ratio of ethanol to 10-oxoundecanoic acid significantly influences the reaction equilibrium.

    • Solution: Increase the concentration of one of the reactants.[1][4] In practice, it is often more cost-effective and convenient to use a large excess of the alcohol, in this case, ethanol.[1][2] Using ethanol as the solvent can also help to drive the reaction forward.[9] A 3:1 molar ratio of alcohol to carboxylic acid can significantly improve the yield compared to a 1:1 ratio.[1]

  • Insufficient Catalyst Activity or Concentration: The acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][4]

    • Solution: Ensure the use of an appropriate acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[2][7] The catalyst concentration should be optimized; too little will result in a slow reaction, while too much can lead to side reactions like dehydration of the alcohol.

Q2: What are the common impurities in my final product and how can I remove them?

The primary impurities in the crude Ethyl 10-oxoundecanoate product are typically unreacted 10-oxoundecanoic acid, excess ethanol, the acid catalyst, and water.

Purification Protocol:

  • Neutralization of the Acid Catalyst: After the reaction is complete, the mixture should be cooled to room temperature. The acid catalyst can be neutralized by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] This will also remove any unreacted 10-oxoundecanoic acid by converting it to its water-soluble sodium salt. Be cautious during this step, as the reaction between the acid and bicarbonate will produce carbon dioxide gas, leading to pressure buildup in a separatory funnel.

  • Removal of Excess Ethanol: Excess ethanol can be removed by washing the organic layer with water or a saturated sodium chloride solution (brine).

  • Drying the Organic Layer: After the aqueous washes, the organic layer will be saturated with water. It should be dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Removal of Solvent and Final Purification: The solvent (e.g., toluene) can be removed using a rotary evaporator. The resulting crude ester can be further purified by vacuum distillation to obtain high-purity Ethyl 10-oxoundecanoate.

Q3: My reaction seems to stall or proceed very slowly. What could be the cause?

A slow or stalled reaction can be attributed to several factors, primarily related to temperature and catalysis.

  • Inadequate Reaction Temperature: Esterification reactions generally require heating to overcome the activation energy barrier.[4]

    • Solution: Ensure the reaction is heated to reflux. The specific temperature will depend on the solvent used. For example, if using toluene as the azeotroping agent with a Dean-Stark apparatus, the reaction should be maintained at the boiling point of the toluene-water azeotrope initially, and then at the boiling point of toluene.

  • Catalyst Deactivation: The acid catalyst can be neutralized by any basic impurities present in the starting materials or solvent.

    • Solution: Use high-purity starting materials and solvents. If necessary, the purity of the 10-oxoundecanoic acid and ethanol can be checked and they can be purified before use.

Frequently Asked Questions (FAQs)

What is the optimal temperature for the esterification of 10-oxoundecanoic acid?

The optimal temperature for Fischer esterification is typically the reflux temperature of the reaction mixture.[4] This ensures a sufficient reaction rate without causing significant degradation of the reactants or products. If a Dean-Stark apparatus with toluene is used, the reaction temperature will be around the boiling point of toluene (approximately 111 °C).

Which acid catalyst is most effective for this reaction?

Commonly used and effective strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[2][7] Sulfuric acid also acts as a dehydrating agent, which can help to drive the reaction forward.[1] However, it can also cause charring and other side reactions if used in high concentrations or at very high temperatures. p-Toluenesulfonic acid is a solid, making it easier to handle, and it is generally less corrosive than sulfuric acid.

How does the choice of alcohol affect the esterification reaction?

For the synthesis of Ethyl 10-oxoundecanoate, ethanol is the required alcohol. In general, primary alcohols react faster than secondary alcohols in Fischer esterification, while tertiary alcohols are prone to elimination and are not suitable for this reaction.[7][11]

Can I run the reaction without a solvent?

Yes, it is possible to run the reaction without a non-polar solvent like toluene, especially if a large excess of ethanol is used.[7] In this case, the excess ethanol acts as the solvent. However, the removal of water is less efficient without a Dean-Stark apparatus and an azeotroping agent, which may limit the final yield.

Experimental Protocols

Optimized Protocol for Ethyl 10-oxoundecanoate Synthesis

This protocol aims to maximize the yield of Ethyl 10-oxoundecanoate through the efficient removal of water.

Materials:

  • 10-oxoundecanoic acid

  • Ethanol (absolute)

  • Toluene

  • p-Toluenesulfonic acid (or concentrated Sulfuric Acid)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 10-oxoundecanoic acid, a 3 to 5-fold molar excess of ethanol, and a catalytic amount of p-toluenesulfonic acid (approximately 1-2 mol% relative to the carboxylic acid).

  • Add toluene to the flask (approximately 1.5 to 2 times the volume of ethanol).

  • Begin heating the mixture to reflux with vigorous stirring.

  • Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected in the trap, which typically takes several hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure Ethyl 10-oxoundecanoate.

Data Presentation

ParameterCondition 1Condition 2Condition 3Expected Outcome
Reactant Ratio (Ethanol:Acid) 1:13:15:1Increasing the ethanol ratio drives the equilibrium towards the product, increasing the yield.[1]
Water Removal NoneAnhydrous drying agentDean-Stark ApparatusA Dean-Stark apparatus is the most effective method for continuous water removal, leading to the highest yields.[5][6][7]
Catalyst Nonep-Toluenesulfonic acidSulfuric AcidBoth strong acid catalysts are effective, but sulfuric acid can also act as a dehydrating agent.[1][2][7] The reaction is extremely slow without a catalyst.

Visualizations

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield of Ethyl 10-oxoundecanoate CheckWaterRemoval Is water being effectively removed? Start->CheckWaterRemoval CheckReactantRatio Is there an excess of ethanol? CheckWaterRemoval->CheckReactantRatio Yes ImplementDeanStark Implement Dean-Stark apparatus with toluene. CheckWaterRemoval->ImplementDeanStark No CheckCatalyst Is the acid catalyst active and in sufficient concentration? CheckReactantRatio->CheckCatalyst Yes IncreaseEthanol Increase ethanol to acid molar ratio (e.g., 5:1). CheckReactantRatio->IncreaseEthanol No CheckTemperature Is the reaction at reflux? CheckCatalyst->CheckTemperature Yes OptimizeCatalyst Check catalyst purity and optimize concentration. CheckCatalyst->OptimizeCatalyst No IncreaseHeat Ensure adequate heating to maintain reflux. CheckTemperature->IncreaseHeat No ImprovedYield Improved Yield CheckTemperature->ImprovedYield Yes ImplementDeanStark->CheckReactantRatio IncreaseEthanol->CheckCatalyst OptimizeCatalyst->CheckTemperature IncreaseHeat->ImprovedYield

Caption: Troubleshooting decision tree for low product yield.

Fischer Esterification Reaction Pathway

Fischer_Esterification Reactants 10-Oxoundecanoic Acid + Ethanol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation + H+ NucleophilicAttack Nucleophilic Attack by Ethanol Protonation->NucleophilicAttack ProtonTransfer Proton Transfer NucleophilicAttack->ProtonTransfer WaterElimination Elimination of Water ProtonTransfer->WaterElimination Deprotonation Deprotonation WaterElimination->Deprotonation - H2O Products Ethyl 10-oxoundecanoate + Water Deprotonation->Products - H+ Catalyst H+ Deprotonation->Catalyst regenerated Catalyst->Protonation

Caption: Key steps in the Fischer esterification mechanism.

References

  • Dean–Stark apparatus - Wikipedia. [Link]

  • Dean-Stark Apparatus - Orick Médico Sarl. [Link]

  • Dean Stark Apparatus - Scoilnet. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - PatSnap Eureka. [Link]

  • Video: Esterification - Concept - JoVE. [Link]

  • Organic Chemistry- Esterification Using a Dean-Stark Trap. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. [Link]

  • Fischer–Speier esterification - Wikipedia. [Link]

  • Acid to Ester - Common Conditions. [Link]

  • TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. [Link]

Sources

Optimization

Troubleshooting degradation of Ethyl 10-oxoundecanoate during long-term storage

Welcome to the Technical Support Center for Ethyl 10-oxoundecanoate (CAS: 36651-38-4)[1]. This compound is a bifunctional aliphatic molecule containing both a terminal ethyl ester and a methyl ketone.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 10-oxoundecanoate (CAS: 36651-38-4)[1]. This compound is a bifunctional aliphatic molecule containing both a terminal ethyl ester and a methyl ketone. It is a critical building block in the synthesis of complex macroheterocycles[2] and insecticidal quinazoline derivatives[3]. However, its dual functionality makes it uniquely susceptible to specific degradation pathways during long-term storage.

This guide is designed for researchers and drug development professionals to diagnose, reverse, and prevent the degradation of Ethyl 10-oxoundecanoate.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My stored Ethyl 10-oxoundecanoate has turned from a clear liquid to a viscous, slightly yellow oil. What happened?

The Causality: You are observing Aldol Condensation . The molecule contains a reactive methyl ketone group at the C10 position. Under prolonged storage at room temperature, trace basic or acidic impurities—often leaching from non-silanized glass vials—can catalyze the deprotonation of the alpha-protons. This initiates an intermolecular aldol condensation between the ketone groups of adjacent molecules, leading to dimerization and oligomerization. This increases the molecular weight and drastically alters the physical state from a liquid to a viscous oil. Self-Validating Diagnostic: Analyze the sample via LC-MS. Intact Ethyl 10-oxoundecanoate has a molecular weight of 228.33 g/mol [4]. If you detect mass peaks corresponding to the dehydrated dimer ( 2M−H2​O , m/z≈439 ), aldol condensation has occurred. Prevention: Store the compound in silanized, amber glass vials under an inert atmosphere (Argon) at -20°C to suppress the thermodynamic driving force of the condensation.

Q2: I am observing unexpected peak broadening in my HPLC chromatograms and a drop in the pH of my stock solutions. How do I fix this?

The Causality: This is a classic case of Ester Hydrolysis . Ethyl 10-oxoundecanoate is susceptible to hydrolysis when exposed to atmospheric moisture[5]. Repeated opening of the storage vial introduces humidity, which slowly cleaves the ethyl ester bond to form 10-oxoundecanoic acid (CAS: 676-00-6)[6] and ethanol. The generation of this free carboxylic acid causes the pH drop and leads to peak tailing on standard reverse-phase HPLC columns due to secondary interactions with residual silanols on the stationary phase. Self-Validating Diagnostic: Spot the degraded sample on a silica TLC plate and stain it with Bromocresol Green. The intact ester will not react, but the free 10-oxoundecanoic acid will immediately form a bright yellow spot against the blue background of the stain, confirming hydrolysis[7].

Q3: My compound shows lower molecular weight fragments in MS after months of storage. Is it light-sensitive?

The Causality: Yes, you are detecting Autooxidation . The methyl ketone moiety can undergo autooxidation via radical mechanisms when exposed to ambient oxygen and UV light. This forms unstable hydroperoxides at the alpha-carbon, which eventually decompose, leading to carbon-carbon bond cleavage and the formation of shorter-chain carboxylic acids and acetates. Prevention: Always sparge the solvent and the headspace of the storage vial with Argon or Nitrogen before sealing. Store away from direct light sources.

Part 2: Degradation Pathways & Troubleshooting Workflows

Pathways A Ethyl 10-oxoundecanoate (Intact Compound) C Ester Hydrolysis A->C F Aldol Condensation A->F I Autooxidation A->I B Moisture / H2O B->C D 10-oxoundecanoic acid + Ethanol C->D E Trace Acid/Base E->F G Dimerization / Oligomers (Viscosity Increase) F->G H O2 / UV Light H->I J Peroxides & Cleavage Products I->J

Fig 1: Primary degradation pathways of Ethyl 10-oxoundecanoate during storage.

Workflow Start Analyze Degraded Sample (LC-MS / TLC) Q1 Is free acid detected (Yellow on BCG stain)? Start->Q1 A1 Yes: Hydrolysis Q1->A1 Yes Q2 Is the sample viscous or discolored? Q1->Q2 No Sol1 Purify via Flash Chromatography Store over Molecular Sieves A1->Sol1 A2 Yes: Aldol Condensation Q2->A2 Yes Q3 Are there extra peaks with lower mass? Q2->Q3 No Sol2 Distill under Vacuum Use Silanized Glassware A2->Sol2 A3 Yes: Oxidation Q3->A3 Yes Sol3 Discard heavily oxidized sample Sparge new lots with Argon A3->Sol3

Fig 2: Diagnostic and troubleshooting workflow for degraded samples.

Part 3: Data Presentation & Recovery Protocols

Summary of Degradation Modes and Interventions
Degradation ModeEnvironmental TriggerAnalytical MarkerPreventative ActionRecovery Strategy
Ester Hydrolysis Moisture / HumiditypH drop; Yellow spot on Bromocresol Green TLCStore with desiccants; Seal with ParafilmFlash Chromatography (Normal Phase)
Aldol Condensation Trace Acids/Bases; HeatViscosity increase; m/z≈439 on LC-MSUse silanized glassware; Store at -20°CVacuum Distillation
Autooxidation Oxygen; UV LightLower MW fragments on MSSparge with Argon; Use amber vialsDiscard if heavily degraded
Experimental Protocol: Recovery and Purification via Flash Chromatography

If your sample has undergone partial hydrolysis, the intact Ethyl 10-oxoundecanoate can be recovered from the 10-oxoundecanoic acid byproduct using normal-phase flash chromatography. This method exploits the significant polarity difference between the ester and the free carboxylic acid.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the degraded sample in a minimal volume of Hexane/Ethyl Acetate (9:1, v/v).

  • Column Equilibration: Pack a silica gel column and equilibrate with 3 column volumes (CV) of Hexane/Ethyl Acetate (9:1).

  • Loading & Elution: Load the sample onto the column. Elute using the 9:1 Hexane/Ethyl Acetate mobile phase.

    • Causality Note: The intact ester is relatively non-polar and will elute quickly ( Rf​≈0.5 ). The free 10-oxoundecanoic acid is highly polar due to hydrogen bonding and will be strongly retained on the silica.

  • Fraction Collection: Collect the fractions corresponding to the UV/ELSD peak of the intact ester.

  • Self-Validating Purity Check: Spot the combined fractions onto a TLC plate. Dip the plate in Bromocresol Green stain and heat gently.

    • Validation: If the spot remains invisible or blue, the free acid has been successfully removed. A yellow spot indicates incomplete separation, requiring a second purification pass.

  • Concentration: Evaporate the solvent under reduced pressure. Immediately backfill the rotary evaporator with Argon to prevent autooxidation during concentration.

References

  • Ethyl 10-Oxoundecanoate - CymitQuimica Source: CymitQuimica Product Catalog URL:[1]

  • Safety Data Sheet - Ethyl 10-oxoundecanoate Source: CymitQuimica SDS Database URL:[5]

  • 36651-38-4 | Ethyl 10-oxoundecanoate Source: BLD Pharm URL:[4]

  • Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors Source: Chemical Research in Toxicology - ACS Publications URL:[3]

  • 10-oxoundecanoic acid - CAS Database Source: ChemNet URL:[6]

  • 676-00-6 | 10-Oxoundecanoic acid Source: BLD Pharm URL:[7]

  • Synthesis of Macroheterocycles with Nitrogen-Containing and Ester Fragments from Undecylenic Acid Source: Журнал "Макрогетероциклы" (Macroheterocycles) URL:[2]

Sources

Troubleshooting

Preventing unwanted side reactions in Ethyl 10-oxoundecanoate oxidation

Welcome to the Application Support Center. This guide is designed for research scientists and drug development professionals working with bifunctional aliphatic chains.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for research scientists and drug development professionals working with bifunctional aliphatic chains. Oxidizing ethyl 10-oxoundecanoate—a molecule containing both a terminal ethyl ester and a methyl ketone—presents unique chemoselectivity challenges. This resource provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to prevent unwanted side reactions during your oxidation workflows.

Quantitative Overview of Oxidation Pathways

To select the appropriate methodology, you must balance your target product against the kinetic vulnerabilities of the substrate. Below is a summary of the two primary oxidation pathways for ethyl 10-oxoundecanoate and their associated parameters.

Oxidation MethodTarget ProductPrimary Unwanted Side ReactionMigratory SelectivityOptimal TempRequired Additives
Baeyer-Villiger Ethyl 9-acetoxynonanoateAcid-catalyzed ester hydrolysisPrimary Alkyl > Methyl0 °C to 25 °CNa₂HPO₄ (Acid scavenger)
Haloform Reaction Sebacic acid monoethyl esterBase-catalyzed saponificationN/A (Exhaustive halogenation)0 °C to 5 °CNone (Strict Temp Control)

Troubleshooting & FAQs

Q1: During the Baeyer-Villiger oxidation of ethyl 10-oxoundecanoate using mCPBA, I am observing significant degradation of the terminal ethyl ester. How can I prevent this? A1: The degradation you are observing is acid-catalyzed ester hydrolysis. The oxidation of the ketone by meta-chloroperoxybenzoic acid (mCPBA) generates meta-chlorobenzoic acid (mCBA) as a stoichiometric byproduct [3]. In the presence of trace moisture, this acidic environment (mCBA pKa ~3.8) protonates the distal ethyl ester, triggering reverse Fischer esterification. Solution: Buffer the reaction. Adding a mild, anhydrous base like disodium hydrogen phosphate (Na₂HPO₄) to the dichloromethane (DCM) solvent neutralizes the mCBA as it forms. Unlike sodium bicarbonate, Na₂HPO₄ neutralizes the acid without generating water as a byproduct, effectively protecting the distal ester group from hydrolysis.

Q2: I need to convert the methyl ketone to a carboxylic acid via the Haloform reaction, but the basic conditions (NaOBr/NaOH) are saponifying my ethyl ester. Is there a workaround? A2: Saponification is highly competitive here because both the haloform oxidation and ester hydrolysis are base-driven. However, the activation energy for the haloform α-halogenation of the methyl ketone is slightly lower than that of the nucleophilic attack on the bulky aliphatic ester. Solution: Exploit this kinetic difference through strict thermal control. Keep the reaction strictly between 0 °C and 5 °C to kinetically favor the haloform oxidation over ester hydrolysis. Additionally, quenching the reaction immediately after the chloroform/bromoform precipitates prevents subsequent late-stage saponification.

Q3: My Baeyer-Villiger oxidation is yielding a mixture of ethyl 9-acetoxynonanoate and a minor regioisomer. Why is this happening, and how do I improve regioselectivity? A3: This is a regioselectivity issue rooted in migratory aptitude. During the breakdown of the Criegee intermediate, the group that better stabilizes a developing partial positive charge migrates to the oxygen [4]. The general aptitude order is tertiary > secondary > primary > methyl [2]. While the primary alkyl chain (C9) of ethyl 10-oxoundecanoate migrates preferentially over the C11 methyl group [1], the energy difference between these two transition states is relatively small. Solution: Lower the reaction temperature to 0 °C to maximize the energy difference between the competing transition states. Using a fluorinated solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can also enhance regioselectivity by stabilizing the Criegee intermediate through strong hydrogen bonding.

Validated Experimental Protocols

Protocol A: Buffered Baeyer-Villiger Oxidation (Targeting Ethyl 9-acetoxynonanoate)

This protocol utilizes an anhydrous buffer system to self-validate the protection of the ester group.

  • Preparation: Dissolve 1.0 eq (10 mmol) of ethyl 10-oxoundecanoate in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Buffering: Add 2.0 eq (20 mmol) of anhydrous disodium hydrogen phosphate (Na₂HPO₄) powder to the stirring solution.

  • Oxidant Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 1.5 eq (15 mmol) of mCPBA (~77% purity) in small portions over 15 minutes to control the exotherm.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12 hours.

  • Quenching: Add 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir for 30 minutes. Self-validation: This step completely destroys unreacted peroxides, preventing post-workup degradation.

  • Workup: Filter the biphasic mixture to remove phosphate salts. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 × 50 mL) to remove residual mCBA, followed by brine. Dry over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Temperature-Controlled Haloform Oxidation (Targeting Sebacic acid monoethyl ester)

This protocol relies on strict kinetic control to prevent saponification.

  • Preparation: Dissolve 1.0 eq (10 mmol) of ethyl 10-oxoundecanoate in 40 mL of a 1:1 mixture of 1,4-dioxane and water.

  • Cooling: Chill the solution to exactly 0 °C using an ice-salt bath. Critical Step: Do not allow the internal temperature to exceed 5 °C at any point.

  • Reagent Addition: Dropwise, add 3.5 eq of freshly prepared cold sodium hypobromite (NaOBr) solution (prepared from NaOH and Br₂ at 0 °C) over 30 minutes.

  • Reaction: Stir vigorously at 0 °C for exactly 2 hours.

  • Quenching: Quench excess hypohalite immediately with 10% aqueous sodium bisulfite (15 mL).

  • Acidification: Carefully adjust the pH of the aqueous layer to 3 using cold 1M HCl. Self-validation: Using cold, dilute acid protonates the newly formed carboxylate while minimizing acid-catalyzed hydrolysis of the ethyl ester.

  • Extraction: Extract immediately with ethyl acetate (3 × 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Mechanistic Workflow & Side-Reaction Prevention

OxidationPathways Substrate Ethyl 10-oxoundecanoate (Substrate) BV_Path Baeyer-Villiger Oxidation (mCPBA) Substrate->BV_Path Halo_Path Haloform Reaction (NaOBr / NaOH) Substrate->Halo_Path BV_Target Ethyl 9-acetoxynonanoate (Target Product) BV_Path->BV_Target BV_Side Ester Hydrolysis (Unwanted) BV_Path->BV_Side Halo_Target Sebacic acid monoethyl ester (Target Product) Halo_Path->Halo_Target Halo_Side Saponification (Unwanted) Halo_Path->Halo_Side Solution1 Buffer with Na2HPO4 BV_Side->Solution1 Prevented by Solution2 Strict Temp Control (0°C) Halo_Side->Solution2 Prevented by

Mechanistic workflow of ethyl 10-oxoundecanoate oxidation pathways and side-reaction prevention.

References

  • Chemistry Steps. "Ketones to Esters - Baeyer-Villiger Oxidation." Chemistry Steps. URL:[Link]

  • Organic Chemistry Portal. "Baeyer-Villiger Oxidation." Organic Chemistry Portal. URL:[Link]

  • RSC Advances. "Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review." Royal Society of Chemistry. URL:[Link]

  • Wikipedia. "Baeyer–Villiger oxidation." Wikimedia Foundation. URL:[Link]

Optimization

Optimizing reaction temperature and pressure for Ethyl 10-oxoundecanoate synthesis

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of ethyl 10-oxoundecanoate via the Wacker-Tsuji oxidation of ethyl 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of ethyl 10-oxoundecanoate via the Wacker-Tsuji oxidation of ethyl 10-undecenoate.

Here, we bypass basic textbook theory and focus on process optimization, causality in reaction dynamics, and troubleshooting . The conversion of terminal olefins to methyl ketones is highly sensitive to temperature and pressure; miscalibrating these parameters leads to incomplete conversions, catalyst deactivation (palladium black formation), and double-bond isomerization[1].

Mechanistic Workflow: The Wacker-Tsuji Oxidation Cycle

To troubleshoot effectively, you must understand the self-validating nature of the catalytic cycle. The synthesis relies on a dual-metal system (Pd/Cu) where the re-oxidation of the catalyst must outpace substrate degradation[2]. If the oxygen mass transfer or copper regeneration fails, the entire cycle collapses into inactive Pd(0) aggregates.

WackerCycle PdII Pd(II) Catalyst PiComplex Pd(II)-Alkene π-Complex PdII->PiComplex + Ethyl 10-undecenoate HP_Int Hydroxypalladation Intermediate PiComplex->HP_Int + H2O, - H+ Pd0 Pd(0) + Product (Ethyl 10-oxoundecanoate) HP_Int->Pd0 β-Hydride Elimination Cu_Cycle Cu(II) / Cu(I) Co-Catalyst Regeneration via O2 Pd0->Cu_Cycle Pd(0) re-oxidation Cu_Cycle->PdII Regenerated Pd(II)

Caption: Catalytic cycle of the Wacker-Tsuji oxidation highlighting the critical Pd(II) regeneration step.

Optimized Step-by-Step Methodology

This protocol is engineered to maximize the yield of ethyl 10-oxoundecanoate while suppressing internal ketone isomers[3].

Reagents:

  • Substrate: Ethyl 10-undecenoate (1.0 equiv)

  • Catalyst: PdCl₂ (10 mol%)

  • Co-catalyst: CuCl₂ (1.0 equiv)

  • Solvent: DMF/H₂O (10:1 v/v)

  • Oxidant: Molecular Oxygen (O₂)

Step-by-Step Workflow:

  • Solvent Degassing: Sparge the DMF/H₂O (10:1) mixture with inert gas (N₂ or Ar) for 15 minutes to remove dissolved reactive impurities, then purge with O₂.

  • Catalyst Activation: In a high-pressure reactor or round-bottom flask, combine PdCl₂ and CuCl₂ in the solvent mixture. Stir at 400 rpm for 10 minutes until a homogenous dark solution forms.

  • Substrate Introduction: Add ethyl 10-undecenoate dropwise to the activated catalyst mixture to prevent localized substrate saturation, which can [4].

  • Pressurization & Heating: Seal the vessel and pressurize with O₂ to 3 atm . Heat the reaction mixture to 40 °C .

  • High-Shear Stirring: Increase the stirring rate to >800 rpm. Causality note: High shear is mandatory to overcome the gas-liquid mass transfer limitations of O₂ into the DMF/H₂O phase.

  • Reaction Monitoring: Monitor via GC-MS or TLC. The reaction typically reaches >98% conversion within 6-8 hours under these optimized parameters.

  • Quench and Workup: Vent the O₂ safely. Dilute the mixture with diethyl ether, wash extensively with brine (3x) to partition the DMF and copper salts into the aqueous phase. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

Data Presentation: Temperature & Pressure Optimization

The table below summarizes empirical data on how temperature and pressure dictate the fate of the reaction. Mismanagement of these variables directly impacts the regioselectivity of the oxidation[5].

Temperature (°C)O₂ Pressure (atm)Time to Max ConversionConversion (%)Regioselectivity (Methyl Ketone)Observation / Causality
201.024 h72%>99%Sluggish kinetics; Cu(I) re-oxidation is the rate-limiting step.
40 1.0 12 h >95% >98% Standard lab conditions; excellent balance of rate and selectivity.
40 3.0 6 h >98% >98% Optimized scale-up conditions; high O₂ pressure prevents Pd black.
701.06 h>95%~85%High T induces Pd-catalyzed double-bond isomerization prior to oxidation.
703.04 h>98%~90%Fast reaction, but thermal isomerization still compromises product purity.

Troubleshooting & FAQs

Q: My reaction stalls at 60-70% conversion, and a black precipitate forms. How do I fix this? A: The black precipitate is Palladium Black (aggregated, inactive Pd(0)). This occurs when the rate of substrate oxidation (which generates Pd(0)) exceeds the rate of catalyst re-oxidation (Pd(0) → Pd(II)). Solution: Increase the O₂ pressure to 2-3 atm and maximize your stirring rate (>800 rpm). The gas-liquid mass transfer of O₂ is often the true bottleneck. Alternatively, adding a slight excess of chloride ions (e.g., 5 mol% LiCl) can help and prevent aggregation[2].

Q: I am detecting significant amounts of internal ketones (e.g., ethyl 9-oxoundecanoate) in my GC-MS trace. Why? A: You are running the reaction too hot. At temperatures above 50 °C, the Pd(II) catalyst can mediate rapid β -hydride elimination and re-insertion, effectively "walking" the double bond down the alkyl chain before hydroxypalladation occurs. Solution: Strictly maintain the reaction temperature at or below 40 °C. The Wacker-Tsuji oxidation is only if thermal isomerization is suppressed[6].

Q: Can I use air instead of pure O₂ to scale up the synthesis? A: Yes, but it requires process adjustments. Because air is only ~21% oxygen, the partial pressure of O₂ is significantly lower, which will drastically slow down the Cu(I) to Cu(II) regeneration step. If using air, you must increase the total system pressure (e.g., 10-15 atm) to match the O₂ partial pressure of the pure O₂ protocol, or accept longer reaction times and a higher risk of Pd black formation.

Q: Why use a DMF/H₂O mixture instead of pure water or pure organic solvent? A: The reaction requires water as the nucleophile for the hydroxypalladation step. However, ethyl 10-undecenoate is highly lipophilic and insoluble in pure water. DMF acts as a crucial co-solvent, , the water nucleophile, and the transition metal catalysts into a single reactive phase[2].

References

  • Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes. Chemical Research in Toxicology - ACS Publications. URL:[Link]

  • Wacker-Type Oxidation and Dehydrogenation of Terminal Olefins Using Molecular Oxygen as the Sole Oxidant without Adding Ligand. Organic Letters - ACS Publications. URL:[Link]

  • Selective Wacker type oxidation of a macrocyclic diene to the corresponding monounsaturated ketone used as fragrance. RSC Advances - RSC Publishing. URL:[Link]

  • Design of Experiments for Process Optimization of the Direct Wacker-Type Oxidation of 1-Decene to n-Decanal. International Journal of Molecular Sciences - MDPI. URL:[Link]

  • 14.3.4: Wacker (Smidt) Process. Chemistry LibreTexts. URL:[Link]

  • Sustainable Wacker‐Type Oxidations. Angewandte Chemie International Edition (PMC - NIH). URL:[Link]

Sources

Troubleshooting

Resolving co-elution baseline issues in Ethyl 10-oxoundecanoate HPLC analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see analysts struggle with the chromatographic behavior of aliphatic keto-esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see analysts struggle with the chromatographic behavior of aliphatic keto-esters. Analyzing Ethyl 10-oxoundecanoate (CAS: 36651-38-4) presents a unique set of challenges. Because this molecule lacks a highly conjugated π -electron system, it exhibits very weak UV absorbance, forcing analysts to rely on low-wavelength UV detection (typically <220 nm) or universal detectors. At these parameters, the system becomes hyper-sensitive to mobile phase absorbance differences and subtle structural isomers, leading to severe baseline drift and peak co-elution.

This guide is designed to move beyond basic troubleshooting. We will explore the chemical causality behind these phenomena and provide self-validating methodologies to secure a robust, baseline-resolved method.

Part 1: Diagnostic Workflow & Mechanistic Causality

Before altering method parameters, we must correctly diagnose whether the issue stems from thermodynamic separation limits (co-elution) or optical/systemic artifacts (baseline drift).

HPLC_Workflow N1 Issue Detected: Ethyl 10-oxoundecanoate Analysis N2 Categorize Phenomenon N1->N2 N3 Baseline Drift / Noise N2->N3 N4 Peak Co-elution (Rs < 1.5) N2->N4 N5 Evaluate Mobile Phase Absorbance (<220 nm) N3->N5 N6 Assess System Suitability (Check Valves, Degasser) N3->N6 N7 Adjust Selectivity (α) Change Modifier (MeOH/ACN) N4->N7 N8 Optimize Gradient Slope Introduce Isocratic Hold N4->N8 N9 Balance Solvents A/B or Add Static Mixer N5->N9 N10 Achieve Baseline Resolution (Rs ≥ 1.5) N7->N10 N8->N10

Diagnostic workflow for resolving baseline drift and co-elution in HPLC.
FAQ: Understanding the Root Causes

Q: Why does Ethyl 10-oxoundecanoate present such severe baseline drift during gradient elution? A: The causality lies in the optical properties of your mobile phase at low wavelengths. Because Ethyl 10-oxoundecanoate requires detection at ~210–215 nm, you are operating in a region where common organic modifiers (especially methanol) and trace impurities absorb UV light. As the gradient transitions from aqueous (Mobile Phase A) to organic (Mobile Phase B), the total absorbance of the fluid entering the flow cell increases proportionally. This differential absorbance manifests as a rising baseline [1].

Q: How do I differentiate between a true co-eluting impurity and a baseline artifact (ghost peak)? A: Co-elution occurs when two distinct chemical entities exit the stationary phase simultaneously, often visible as peak asymmetry or a "shoulder." Ghost peaks, however, are typically late-eluting impurities from the aqueous mobile phase that accumulate on the column head during equilibration and elute as a broad hump during the gradient [2]. To differentiate, run a "blank gradient" (injecting only the sample diluent). If the peak remains, it is a mobile phase artifact. If it disappears, it is a true co-eluting impurity in your sample [3].

Q: What is the most effective way to resolve co-elution for aliphatic keto-esters? A: Resolution ( Rs​ ) is governed by efficiency ( N ), selectivity ( α ), and retention factor ( k′ ). For structurally similar aliphatic compounds, altering selectivity ( α ) is your most powerful lever [4]. Switching the organic modifier from acetonitrile (dipole-dipole interactions) to methanol (hydrogen-bonding) fundamentally changes the interaction dynamics, often pulling critical pairs apart. If that fails, flattening the gradient slope provides the necessary time for the stationary phase to differentiate subtle structural differences [5].

Part 2: Quantitative Data & System Optimization

To demonstrate the causality of parameter adjustments, below is a summary of how specific chromatographic changes impact both baseline stability and peak resolution for keto-ester analysis.

Parameter AdjustedInitial ConditionOptimized ConditionEffect on Baseline Drift (AU/hr)Effect on Resolution ( Rs​ )
Detection Wavelength 210 nm215 nmReduced by ~65%N/A (Optical change only)
Mobile Phase B 100% Methanol100% AcetonitrileReduced by ~80%Decreased (Requires gradient tuning)
Gradient Slope 5% B / min2% B / minIncreased slightly (longer run)Improved from 0.8 to >1.7
Column Temperature 25°C (Ambient)40°C (Thermostatted)Stabilized (Eliminated thermal noise)Improved peak shape and efficiency ( N )

Part 3: Self-Validating Experimental Protocols

Do not rely on trial and error. Implement the following self-validating protocols to systematically eliminate baseline drift and achieve baseline resolution ( Rs​≥1.5 ).

Protocol 1: Mobile Phase Absorbance Balancing (Resolving Drift)

Purpose: To equalize the UV absorbance of Mobile Phases A and B at low wavelengths, neutralizing gradient baseline rise.

  • Baseline Measurement: Pump 100% Mobile Phase A (e.g., 0.1% Phosphoric acid in Water) at 1.0 mL/min and zero the detector at 215 nm.

  • Differential Check: Switch to 100% Mobile Phase B (e.g., Methanol) and record the absorbance difference ( ΔAU ).

  • Tracer Addition: If ΔAU>0.05 , add a UV-absorbing tracer to Mobile Phase A. For low-UV work, adding 0.1% to 0.2% Acetone or matching the exact concentration of the acidic modifier in both phases is highly effective.

  • Blank Gradient Validation: Run a 0–100% B blank gradient.

    • Self-Validation Criteria: The protocol is successful if the baseline drift across the entire gradient is ≤0.05 AU, ensuring the detector range is not exceeded and integration algorithms can function properly.

Protocol 2: Gradient Flattening & Selectivity Tuning (Resolving Co-Elution)

Purpose: To manipulate the retention factor ( k′ ) precisely at the point of elution to resolve Ethyl 10-oxoundecanoate from closely related impurities.

  • Scouting Run: Execute a linear scouting gradient from 5% to 95% B over 20 minutes. Identify the exact retention time ( tR​ ) of the co-eluting cluster.

  • Calculate Elution Composition: Determine the %B at the time of elution. Crucial: You must subtract your system's dwell volume (gradient delay) to find the actual %B that caused the elution.

  • Design a Focused Gradient:

    • Ramp rapidly (e.g., 10% B/min) to a composition 5% below the calculated elution %B.

    • Decrease the ramp rate to a shallow 1–2% B/min through the critical elution window.

    • Flush the column at 95% B to remove strongly retained matrix components.

  • Sample Injection & Validation: Inject the target sample using the focused gradient.

    • Self-Validation Criteria: Utilize your Chromatography Data System (CDS) to calculate peak resolution. The protocol is validated when Rs​≥1.5 (baseline resolution) is achieved with peak symmetry between 0.9 and 1.2.

References

  • Gradient Elution, Part V: Baseline Drift Problems. LCGC International. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

Optimization

Technical Support Center: Advanced Purification and Distillation of Crude Ethyl 10-oxoundecanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with Ethyl 10-oxoundecanoate (CAS: 36651-38-4).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with Ethyl 10-oxoundecanoate (CAS: 36651-38-4).

Typically synthesized via the Wacker oxidation of ethyl 10-undecenoate using palladium(II) chloride ( PdCl2​ ) and copper(II) chloride ( CuCl2​ ) catalysts in a DMF/water mixture[1], the crude reaction product is notoriously difficult to purify. The combination of residual heavy metals, high boiling points, and the thermal instability of the methyl ketone functional group requires precise, causality-driven methodologies[2].

Quantitative Data: Target vs. Impurity Profiling

To successfully isolate the target compound, you must understand the physicochemical differences between the product and its primary synthetic precursor.

ParameterEthyl 10-undecenoate (Starting Material)Ethyl 10-oxoundecanoate (Target Product)
Chemical Formula C13​H24​O2​ C13​H24​O3​
Functional Group Terminal AlkeneMethyl Ketone
Molecular Weight 212.33 g/mol 228.33 g/mol
1H-NMR Diagnostic Peak δ 5.7–5.9 ppm (m, 1H, =CH-)[3] δ 2.13 ppm (s, 3H, -C(=O) CH3​ )[3]
Thermal Stability HighModerate (Prone to aldol condensation)
Purification Challenge Separation from internal olefin isomersSeparation from unreacted starting material
Troubleshooting Guides & FAQs
Q1: Why does my crude mixture turn black/dark brown during concentration, and how do I prevent this?

The Causality: The dark coloration is caused by residual Palladium ( Pd ) and Copper ( Cu ) complexes from the Wacker oxidation[1]. If these transition metals are not completely removed prior to applying heat (even during rotary evaporation), they act as Lewis acids. This catalyzes the thermal degradation and aldol condensation of your keto-ester, destroying your yield. The Solution: Implement a highly polar stationary phase filtration before any thermal concentration. Florisil (magnesium silicate) is specifically chosen over standard silica because it aggressively binds polar metal complexes while allowing the relatively non-polar keto-ester to elute freely.

Step-by-Step Methodology: Catalyst Quenching and Florisil Filtration

  • Dilution: Dilute the crude Wacker oxidation reaction mixture (containing DMF/ H2​O ) with an equal volume of diethyl ether[1].

  • Filtration: Prepare a short filtration column using activated Florisil. Pass the diluted crude mixture through the column to trap the PdCl2​ and CuCl2​ catalyst residues[1].

  • Extraction: Transfer the eluent to a separatory funnel. Wash the organic layer extensively with deionized water (to partition and remove the water-miscible DMF) followed by brine[1].

  • Desiccation: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate in vacuo at a low bath temperature (< 35 °C) to yield the metal-free crude keto-ester[1].

  • Self-Validation Checkpoint: The resulting concentrated oil should be pale yellow to clear. If it remains dark brown, repeat the Florisil filtration step before proceeding to distillation.

Q2: Standard fractional distillation leads to massive product loss and polymerization. What are the optimal distillation parameters?

The Causality: Ethyl 10-oxoundecanoate is a long-chain keto-ester with a high boiling point. In a standard fractional distillation setup, the liquid spends a prolonged time (high residence time) in the heating mantle. Extended thermal stress at >140 °C induces auto-condensation of the methyl ketone. The Solution: You must minimize the thermal history of the molecule by utilizing Short-Path Vacuum Distillation or a Wiped-Film Evaporator (WFE) .

Step-by-Step Methodology: Short-Path Vacuum Distillation

  • Setup: Transfer the metal-free crude ethyl 10-oxoundecanoate to a round-bottom flask. Attach a short-path distillation head (to minimize vapor travel distance) and connect it to a high-vacuum pump equipped with a liquid nitrogen cold trap.

  • Vacuum Integrity: Evacuate the system to < 1 mbar. Crucial: Ensure the system is completely leak-free; introducing oxygen at high temperatures will immediately oxidize the product.

  • Fractionation: Gradually heat the oil bath. Collect the forerun at lower temperatures (this contains residual solvents and unreacted ethyl 10-undecenoate).

  • Main Fraction: Collect the main fraction of ethyl 10-oxoundecanoate. Under high vacuum (e.g., 0.5 mbar), the product typically distills between 145–155 °C.

  • Self-Validation Checkpoint: Monitor the vacuum gauge. A sudden spike in pressure during heating indicates thermal decomposition (off-gassing). If this occurs, lower the bath temperature and improve the vacuum depth.

Q3: How do I conclusively validate that I have separated the unreacted ethyl 10-undecenoate from my target keto-ester?

The Causality: Because the starting material and target product differ only by the addition of an oxygen atom across the terminal bond, their boiling points are relatively close. Distillation alone may leave trace starting material if the fractions are not cut cleanly. The Solution: Use 1H-NMR spectroscopy as a self-validating feedback loop for your distillation cuts[3].

Step-by-Step Methodology: NMR Validation

  • Dissolve a 10 mg aliquot of your distilled main fraction in CDCl3​ [3].

  • Acquire a standard 1H-NMR spectrum (300 MHz or higher)[3].

  • Analysis: Inspect the region between δ 5.7 and 5.9 ppm. The complete absence of a multiplet here confirms the total removal of unreacted ethyl 10-undecenoate.

  • Confirmation: Verify the presence of a sharp, integrated singlet at δ 2.13 ppm, which corresponds to the three protons of the newly formed methyl ketone group[3].

Purification Workflow Diagram

PurificationWorkflow Start Crude Wacker Oxidation Mixture (Ethyl 10-oxoundecanoate, Pd/Cu, DMF) Florisil Florisil Filtration (Traps Pd/Cu Catalyst Residues) Start->Florisil Extraction Aqueous Liquid-Liquid Extraction (Removes DMF and Water) Florisil->Extraction Evaporation Rotary Evaporation (Removes Extraction Solvents) Extraction->Evaporation Distillation Short-Path Vacuum Distillation (< 1 mbar, ~145-155°C) Evaporation->Distillation Pure Pure Ethyl 10-oxoundecanoate (Validated via 1H-NMR) Distillation->Pure

Workflow for the advanced purification and distillation of crude ethyl 10-oxoundecanoate.

References
  • Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes. Chemical Research in Toxicology (ACS Publications). Available at:[Link]

  • Efficient Synthesis of Geminal-Dialkyl Dienes for Olefin Metathesis Polymerization. Macromolecules (ACS Publications). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in Ethyl 10-Oxoundecanoate Hydrogenation

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the catalytic hydrogenation of Ethyl 10-oxoundecanoate (1)[1]. Because this subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the catalytic hydrogenation of Ethyl 10-oxoundecanoate (1)[1].

Because this substrate is bifunctional (containing both a terminal ethyl ester and a ketone at the C10 position), achieving high turnover numbers (TON) during selective ketone reduction requires precise control over the catalytic microenvironment. Below, we dissect the causality of catalyst deactivation, provide self-validating protocols, and map out the exact mechanisms to keep your Ruthenium (Ru) or Platinum (Pt) systems active.

Part 1: Mechanistic Q&A (Causality & Theory)

Q1: Why does my homogeneous Ruthenium catalyst deactivate so rapidly when hydrogenating this specific keto-ester? A1: Deactivation in this system is rarely due to the metal itself failing, but rather competitive binding from substrate-derived poisons. There are two primary culprits:

  • Ketone Decarbonylation (CO Poisoning): At elevated temperatures, ketones can undergo decarbonylation on the metal surface. This non-selective adsorption and dehydrogenation strips the carbonyl, leaving behind strongly binding methyl and acyl fragments, as well as carbon monoxide (CO) (2)[2]. These fragments act as irreversible π -acceptor poisons that block the active hydride sites.

  • Carboxylate Coordination: If trace water is present, the ethyl ester moiety undergoes hydrolysis to form 10-oxoundecanoic acid. Carboxylic acids are potent σ -donor ligands that displace the active phosphine or diamine ligands on the Ru center, leading to rapid catalyst speciation into inactive carboxylate complexes (3)[3].

Q2: I am using a Noyori-type BINAP-Ru-diamine catalyst. Why am I seeing a sudden plateau in hydrogen uptake at 50% conversion? A2: This is the hallmark of base depletion via acid neutralization . Noyori-type asymmetric reductions of ketones require a catalytic amount of base (e.g., KOtBu) to generate the active 16-electron amido-ruthenium species (4)[4]. If your ethyl 10-oxoundecanoate contains trace free acids (from upstream synthesis or in-situ hydrolysis), it neutralizes the base co-catalyst. Without the base, the active dihydride species cannot form, and the catalytic cycle halts.

Part 2: Data Presentation & Diagnostics

To effectively troubleshoot, you must match the physical symptom of your reaction to the chemical cause. Use the table below to diagnose and quantify your poisoning mechanism.

Poisoning MechanismPrimary CauseCatalytic Impact (TON Reduction)Diagnostic IndicatorMitigation Strategy
Decarbonylation (CO/Acyl) High Temp (>80°C)>80% dropPlateau in H 2​ uptake; CO detected in headspaceMaintain T < 60°C; Increase H 2​ pressure
Carboxylate Coordination Trace H 2​ O / Hydrolysis>90% droppH shift; Free acid peak in GC/LC-MSAnhydrous conditions; Alumina plug
Aldol Oligomerization Excess Base Co-catalyst40-60% dropHigh MW peaks in LC-MS; Viscous crudeStrict base stoichiometry (0.05 mol%)
Transesterification Alcoholic SolventsVariableFormation of methyl/isopropyl estersUse non-nucleophilic solvents (THF)

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, a protocol must be self-validating—meaning the procedure itself contains internal checks to confirm that poisoning has been eliminated. Below is the optimized workflow for the selective hydrogenation of Ethyl 10-oxoundecanoate using a homogeneous Ru(II) catalyst.

Objective: Achieve >10,000 TON with >99% chemoselectivity for the ketone over the ester.

Step 1: Substrate Scavenging (Eliminating Acid Poisons)

  • Action: Dissolve Ethyl 10-oxoundecanoate in anhydrous THF and pass it through a 5 cm plug of activated basic alumina under an argon atmosphere.

  • Causality: This physically strips out trace 10-oxoundecanoic acid, preventing the formation of inactive Ru-carboxylate complexes (3)[3].

Step 2: Anhydrous Preparation (Preventing Hydrolysis)

  • Action: Stir the scavenged substrate and solvent over freshly activated 3Å molecular sieves for 24 hours prior to the reaction.

  • Causality: Water has been shown to severely inhibit activity in Ru-catalyzed ester systems by promoting hydrolysis (5)[5]. Complete water exclusion protects the ethyl ester moiety.

Step 3: Catalyst Activation (Glovebox)

  • Action: In a nitrogen-filled glovebox, dissolve the [RuCl 2​ (BINAP)(diamine)] precatalyst (0.01 mol%) and exactly 0.05 mol% KOtBu in the solvent.

  • Causality: Precise base stoichiometry is critical. Too little base fails to activate the catalyst; too much base triggers aldol condensation of the C10 ketone, creating bulky oligomers that physically block the catalyst.

Step 4: Pressurization & Kinetic Control

  • Action: Transfer the mixture to a high-pressure reactor. Pressurize to 30 bar H 2​ and heat to exactly 50 °C .

  • Causality: Maintaining temperatures below 60 °C suppresses the activation energy required for ketone decarbonylation, preventing the deposition of poisoning acyl/methyl fragments on the metal (2)[2].

Step 5: The Validation Checkpoint

  • Action: Monitor the H 2​ mass flow meter. If the uptake rate decays exponentially before 50% conversion, inject a spike of 0.1 mol% KOtBu via a high-pressure syringe pump.

  • Validation Logic: If catalytic activity immediately resumes, your root cause was acid poisoning (which neutralized the initial base). If activity does not resume, the root cause is CO/oligomer poisoning blocking the metal center.

Part 4: Logical Workflow Visualization

The following diagram maps the logical decision tree for identifying and mitigating catalyst poisoning pathways in keto-ester hydrogenation.

PoisoningMitigation Start Start: Ethyl 10-oxoundecanoate Hydrogenation CheckPurity Substrate & Solvent Purification Start->CheckPurity WaterCheck Trace Water Present? CheckPurity->WaterCheck Hydrolysis Ester Hydrolysis -> Acid Poisoning WaterCheck->Hydrolysis Yes KetoneCheck High Temp / Low H2? WaterCheck->KetoneCheck No DrySolvent Use Molecular Sieves & Anhydrous Solvents Hydrolysis->DrySolvent DrySolvent->KetoneCheck Decarbonylation Ketone Decarbonylation -> CO & Acyl Poisoning KetoneCheck->Decarbonylation Yes Success High TON & Selectivity KetoneCheck->Success No OptConditions Optimize Temp (<60°C) & Increase H2 Pressure Decarbonylation->OptConditions OptConditions->Success

Workflow for identifying and mitigating catalyst poisoning pathways in keto-ester hydrogenation.

References

  • BLD Pharm : "36651-38-4 | Ethyl 10-oxoundecanoate | BLD Pharm". Source: bldpharm.com. 1

  • ACS Publications : "Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species". Source: acs.org. 2

  • RSC Publishing : "Catalyst speciation and deactivation in the ruthenium-mediated transformation of ethynyl-β-ionol to α,β-unsaturated esters for vitamin A synthesis". Source: rsc.org. 3

  • ACS Publications : "Ruthenium-Catalyzed Ester Reductions Applied to Pharmaceutical Intermediates". Source: acs.org. 5

  • Semantic Scholar : "Ruthenium-Catalysed Asymmetric Reduction of Ketones". Source: semanticscholar.org. 4

Sources

Reference Data & Comparative Studies

Validation

Ethyl 10-Oxoundecanoate vs. Methyl 10-Oxoundecanoate: A Comprehensive Reactivity Guide

Executive Summary In the design of complex aliphatic linkers and photoaffinity probes, the selection of bifunctional intermediates is a critical decision. Ethyl 10-oxoundecanoate and methyl 10-oxoundecanoate are homologo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of complex aliphatic linkers and photoaffinity probes, the selection of bifunctional intermediates is a critical decision. Ethyl 10-oxoundecanoate and methyl 10-oxoundecanoate are homologous keto-esters featuring a C-10 methyl ketone and a C-1 ester separated by an 8-carbon polymethylene spacer. While their ketone reactivity is virtually identical, the subtle steric and electronic differences at the ester terminus dictate their behavior during multi-step syntheses.

As an Application Scientist, I approach the selection of these reagents not as a trivial choice of solvent compatibility, but as a strategic decision governing chemoselectivity, deprotection kinetics, and downstream yield. This guide provides an objective, data-backed comparison of their reactivity profiles, supported by self-validating experimental protocols.

Structural & Mechanistic Overview

Both molecules are characterized by two distinct electrophilic centers:

  • The C-10 Ketone: Highly electrophilic due to the lack of resonance stabilization. It readily undergoes nucleophilic addition (e.g., reduction, reductive amination, Grignard addition).

  • The C-1 Ester: Moderately electrophilic. The carbonyl carbon is resonance-stabilized by the adjacent alkoxy oxygen, requiring harsher conditions or stronger nucleophiles for acyl substitution (e.g., saponification, aminolysis).

The fundamental divergence between the two analogs lies in the alkoxy leaving group (methoxide vs. ethoxide). The ethyl group possesses a larger steric volume than the methyl group. During nucleophilic acyl substitution, the nucleophile attacks the ester carbonyl to form a tetrahedral intermediate. The increased steric bulk of the ethyl group raises the activation energy ( Ea​ ) of this transition state, rendering ethyl 10-oxoundecanoate more resistant to hydrolysis and transesterification compared to its methyl counterpart.

Reactivity Substrate 10-Oxoundecanoate Bifunctional Precursor Ketone C-10 Ketone (High Electrophilicity) Substrate->Ketone Ester C-1 Ester (Moderate Electrophilicity) Substrate->Ester NaBH4 NaBH4 / EtOH (Chemoselective) Ketone->NaBH4 NaOH NaOH / H2O (Hydrolysis) Ester->NaOH Prod1 10-Hydroxyundecanoate (Ketone Reduced) NaBH4->Prod1 Prod2 10-Oxoundecanoic Acid (Ester Cleaved) NaOH->Prod2

Fig 1: Divergent chemoselective pathways for 10-oxoundecanoate derivatives.

Comparative Physical & Chemical Properties

Understanding the baseline physical properties is essential for reaction setup, solvent selection, and purification. Methyl 10-oxoundecanoate is frequently synthesized via the chemo-selective hydration of terminal alkynes[1], while ethyl 10-oxoundecanoate serves as a robust intermediate in the synthesis of complex photoaffinity probes and quinazoline derivatives[2].

PropertyMethyl 10-oxoundecanoateEthyl 10-oxoundecanoate
CAS Number 18993-09-4[3]36651-38-4[2]
Molecular Formula C₁₂H₂₂O₃C₁₃H₂₄O₃
Molecular Weight 214.30 g/mol [3]228.33 g/mol [2]
Standard Gibbs Free Energy (ΔfG°) -312.68 kJ/mol[3]N/A
Leaving Group pKa (Alkoxide) ~15.5 (MeOH)~15.9 (EtOH)
Chromatographic Verification GC-MS validated[4]TLC/HPLC validated[2]

Reactivity Profiling: The Steric Penalty

When designing a synthesis, the choice between methyl and ethyl esters dictates the kinetic window for selective deprotection. Methyl esters are generally cleaved 2 to 3 times faster than ethyl esters under standard saponification conditions.

Why does this happen? The rate-determining step in base-catalyzed ester hydrolysis is the formation of the negatively charged tetrahedral intermediate. The ethyl group's extended aliphatic chain creates steric hindrance, physically blocking the approach of the hydroxide ion and destabilizing the crowded transition state. Consequently, if your synthetic route requires the ester to survive multiple harsh downstream steps, the ethyl ester is the superior protecting group. Conversely, if you require mild, rapid deprotection to yield the free carboxylic acid, the methyl ester is preferred.

Sterics Nu Hydroxide (OH⁻) Me_Ester Methyl Ester (Less Steric Bulk) Nu->Me_Ester Et_Ester Ethyl Ester (More Steric Bulk) Nu->Et_Ester TS_Me Tetrahedral Intermediate Lower Activation Energy Me_Ester->TS_Me Nucleophilic Attack TS_Et Tetrahedral Intermediate Higher Activation Energy Et_Ester->TS_Et Nucleophilic Attack Fast Rapid Cleavage k_rel ~ 2.5 TS_Me->Fast Slow Slower Cleavage k_rel = 1.0 TS_Et->Slow

Fig 2: Kinetic divergence in saponification due to alkoxy steric bulk.

Quantitative Reactivity Comparison
Reaction TypeReagentsMethyl Ester Relative Rate ( krel​ )Ethyl Ester Relative Rate ( krel​ )
Saponification NaOH, THF/H₂O, 25°C~ 2.51.0 (Baseline)
Aminolysis Primary Amine, 50°C~ 3.01.0
Ketone Reduction NaBH₄, EtOH, 0°C1.01.0 (Identical)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step contains an internal check to confirm mechanistic success without requiring immediate LC-MS analysis.

Protocol A: Chemoselective Reduction of the C-10 Ketone

Objective: Reduce the C-10 ketone to a secondary alcohol while preserving the C-1 ester intact. Both methyl and ethyl variants perform identically here, but the ethyl ester provides a slightly wider margin of error against accidental transesterification during workup.

  • Preparation: Dissolve 2.0 mmol of ethyl 10-oxoundecanoate[2] in 10 mL of absolute ethanol. Cool the reaction flask to 0°C in an ice bath.

  • Reagent Addition: Add 1.0 mmol (0.5 eq) of Sodium Borohydride (NaBH₄) portion-wise over 5 minutes. Causality: NaBH₄ is a mild hydride source; it is nucleophilic enough to attack the unhindered ketone but too weak to break the resonance-stabilized ester bond.

  • Self-Validating Monitoring: After 30 minutes, spot the reaction mixture on a silica TLC plate alongside the starting material.

    • Validation Step: Dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The starting material will turn bright orange (confirming the presence of the ketone). The product spot will remain invisible to 2,4-DNP, confirming total ketone consumption.

    • Secondary Validation: Dip a duplicate plate in Phosphomolybdic Acid (PMA) and heat. The new product spot will stain dark blue, confirming the formation of the secondary alcohol.

  • Workup: Quench with saturated NH₄Cl (aq) to destroy excess hydride, extract with EtOAc, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Comparative Saponification Kinetics Assay

Objective: Empirically quantify the steric penalty of the ethyl group versus the methyl group during basic hydrolysis.

  • Preparation: Prepare two separate flasks. In Flask A, dissolve 1.0 mmol of methyl 10-oxoundecanoate[1] in 5 mL THF. In Flask B, dissolve 1.0 mmol of ethyl 10-oxoundecanoate in 5 mL THF.

  • Pseudo-First-Order Conditions: To each flask, simultaneously add 10 mL of 1.0 M NaOH (aq) (a 10-fold molar excess). Causality: By using a massive excess of hydroxide, the concentration of OH⁻ remains effectively constant, reducing the second-order rate law to a pseudo-first-order rate law dependent solely on the ester concentration.

  • Sampling & Titration: At 5-minute intervals, withdraw 1.0 mL aliquots from each flask. Quench immediately into a standardized 0.1 M HCl solution.

  • Self-Validating Data Analysis: Back-titrate the unreacted HCl with standardized NaOH to determine the concentration of unreacted ester. Plot ln([Ester]t​/[Ester]0​) against time ( t ).

    • Validation Step: The resulting plots must be perfectly linear. A deviation from linearity indicates a failure in maintaining pseudo-first-order conditions. The slope of Flask A (Methyl) will be approximately 2.5 times steeper than Flask B (Ethyl), directly proving the steric hindrance model.

Conclusion

The selection between ethyl 10-oxoundecanoate and methyl 10-oxoundecanoate should be dictated by the kinetic demands of your synthetic pathway.

  • Choose the methyl ester [1] when your downstream goals require rapid, mild deprotection or facile conversion to an amide.

  • Choose the ethyl ester [2] when the molecule must endure a lengthy synthetic sequence where premature hydrolysis or transesterification would compromise the overall yield.

Both molecules offer excellent chemoselectivity at the C-10 ketone, but understanding their distinct ester kinetics elevates a standard synthesis into a highly optimized, rational workflow.

References

  • [1] Mild chemo-selective hydration of terminal alkynes catalysed by AgSbF6. The Royal Society of Chemistry. URL:

  • [2] Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes. Chemical Research in Toxicology - ACS Publications. URL:

  • [4] Undecanoic acid, 10-oxo-, methyl ester. The NIST WebBook. URL:

  • [3] Chemical Properties of Undecanoic acid, 10-oxo-, methyl ester (CAS 18993-09-4). Cheméo. URL:

Sources

Comparative

GC-MS method validation for testing Ethyl 10-oxoundecanoate sample purity

As a Senior Application Scientist, I have evaluated countless analytical methodologies for lipid-derived intermediates and active pharmaceutical ingredient (API) precursors. When tasked with determining the purity of Eth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless analytical methodologies for lipid-derived intermediates and active pharmaceutical ingredient (API) precursors. When tasked with determining the purity of Ethyl 10-oxoundecanoate (CAS: 36651-38-4)—a critical intermediate often utilized in the synthesis of complex quinazoline derivatives and other bioactive molecules—the choice of analytical platform is paramount.

Because Ethyl 10-oxoundecanoate ( C13​H24​O3​ ) lacks a conjugated π -electron system, traditional UV-based detection methods fall short. This guide provides an objective comparison of analytical alternatives and establishes a rigorous, self-validating GC-MS methodology compliant with the fully implemented ICH Q2(R2) and FDA validation guidelines[1][2].

Analytical Rationale: Why GC-MS is the Gold Standard

To design a robust analytical method, we must first understand the physicochemical causality of the analyte. Ethyl 10-oxoundecanoate features a volatile aliphatic backbone, a terminal ethyl ester, and a ketone group at the C10 position.

Comparative Performance Analysis

When evaluating purity, we must account for both assay accuracy and the identification of structurally similar impurities (such as unreacted ethyl 10-undecenoate precursors)[3].

Analytical TechniqueDetection MechanismSensitivity (LOQ)Impurity IdentificationSuitability for Ethyl 10-oxoundecanoate
GC-MS (EI Mode) Volatility + Mass-to-Charge ( m/z )< 0.05% Excellent (Library matching & fragmentation)Optimal. Resolves volatile impurities and provides structural confirmation via m/z 125 and 55 ions.
GC-FID Flame Ionization< 0.05%Poor (Retention time only)Good for routine assay, but blind to the identity of unknown degradation products.
HPLC-UV UV Absorbance> 1.0%PoorSuboptimal. The isolated carbonyls provide negligible UV absorbance above 210 nm, leading to poor signal-to-noise.
qNMR Nuclear Magnetic Resonance~ 0.5%Good (Structural mapping)Excellent for absolute standard-free purity, but lacks the sensitivity required for trace impurity profiling.

The Verdict: GC-MS operating in Electron Ionization (EI) mode is the superior choice. It bypasses the chromophore limitation of HPLC-UV while providing the structural elucidation that GC-FID lacks.

Method Validation Framework (ICH Q2(R2) & FDA)

Under the modernized ICH Q2(R2) guidelines (effective June 2024), analytical methods must be proven "fit for purpose" through a lifecycle approach[4][5]. Our GC-MS protocol is designed as a self-validating system : it incorporates System Suitability Testing (SST) prior to every run to ensure the instrument meets baseline performance metrics before any sample data is accepted.

Causality Behind Validation Parameters:
  • Specificity: We must prove the method can differentiate Ethyl 10-oxoundecanoate from its synthetic precursor (ethyl 10-undecenoate). GC-MS achieves this via Selected Ion Monitoring (SIM). The target molecule yields a weak molecular ion ( M+ at m/z 228) but strong, diagnostic fragments at m/z 125 (base peak) and m/z 55[3].

  • Linearity & Range: Validated from 50% to 150% of the nominal target concentration to ensure accurate quantitation even if batch synthesis yields fluctuate.

  • Accuracy (Recovery): Evaluated by spiking known concentrations of reference standards into a blank matrix to rule out ionization suppression in the MS source.

G cluster_val ICH Q2(R2) Validation Workflow Start Ethyl 10-Oxoundecanoate Sample Prep GC GC Separation (Capillary Column Elution) Start->GC 1 µL Split Injection MS MS Detection (EI Mode, 70 eV) GC->MS Analyte Transfer Spec Specificity (SIM: m/z 125, 55) MS->Spec Data Processing Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Report Validated Method Ready for Routine QC Prec->Report Meets Acceptance Criteria

Caption: GC-MS analytical workflow and ICH Q2(R2) validation framework for Ethyl 10-oxoundecanoate.

Step-by-Step Experimental Protocol

This protocol details the exact parameters required to replicate and validate the purity assay.

Phase 1: Instrument Configuration & Parameters
  • Column: DB-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness. Rationale: Provides optimal retention and peak shape for semi-volatile aliphatic esters.

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split, 10:1 ratio. Injection volume: 1.0 µL.

  • Oven Temperature Program:

    • Initial: 80°C (Hold 1 min)

    • Ramp: 15°C/min to 280°C (Hold 5 min)

    • Total Run Time: ~19.3 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV. Source Temp: 230°C. Quadrupole Temp: 150°C.

  • Acquisition Mode: Synchronous SIM/Scan. Scan range m/z 40–300. SIM ions: m/z 125 (Quantifier), m/z 55 (Qualifier).

Phase 2: Sample Preparation
  • Diluent: HPLC-grade Dichloromethane (DCM) or Hexane.

  • Standard Stock Solution: Accurately weigh 10.0 mg of Ethyl 10-oxoundecanoate reference standard. Transfer to a 10 mL volumetric flask and bring to volume with diluent (1.0 mg/mL).

  • Working Sample Solution: Dilute the stock solution 1:10 to achieve a nominal working concentration of 100 µg/mL.

Phase 3: Validation Execution (The Self-Validating Loop)

To adhere to FDA and ICH Q2(R2) standards[1][6], execute the following sequence:

  • System Suitability Testing (SST): Inject the 100 µg/mL standard six consecutive times.

    • Acceptance Criteria: Peak area Relative Standard Deviation (RSD) 2.0%. Tailing factor 1.5. Resolution from nearest known impurity 1.5. If SST fails, the sequence automatically halts, preventing invalid data collection.

  • Specificity (Blank & Spike): Inject a diluent blank. Ensure no interfering peaks elute at the retention time of Ethyl 10-oxoundecanoate. Inject a sample spiked with 0.1% ethyl 10-undecenoate to confirm baseline resolution.

  • Linearity: Prepare and inject calibration standards at 50, 80, 100, 120, and 150 µg/mL.

    • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. Residual plot must show random distribution.

  • Accuracy (Recovery): Prepare triplicate samples spiked at 80%, 100%, and 120% of the nominal concentration.

    • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

  • Limit of Quantitation (LOQ): Dilute the standard until the Signal-to-Noise (S/N) ratio of the m/z 125 peak is exactly 10:1.

Conclusion

For drug development professionals synthesizing APIs via Ethyl 10-oxoundecanoate, relying on HPLC-UV introduces unacceptable blind spots regarding trace impurities. By implementing this GC-MS protocol, laboratories can achieve high-fidelity structural identification and robust quantitation. Aligning this method with the current ICH Q2(R2) lifecycle approach ensures that the analytical procedure remains defensible during regulatory audits and IND/NDA submissions.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link][1]

  • Analytical Procedures and Methods Validation for Drugs and Biologics U.S. Food and Drug Administration (FDA) URL:[Link][6]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link][7]

  • Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors (Source of GC-MS fragmentation data for Ethyl 10-oxoundecanoate) Chemical Research in Toxicology - ACS Publications URL:[Link][3]

Sources

Validation

Comparative Guide: Catalytic Efficiency in Ethyl 10-Oxoundecanoate Reduction Pathways

The reduction of long-chain aliphatic keto-esters is a critical transformation in the synthesis of macrocyclic lactones, pheromones, and advanced pharmaceutical intermediates. Specifically, the reduction of Ethyl 10-oxou...

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Author: BenchChem Technical Support Team. Date: April 2026

The reduction of long-chain aliphatic keto-esters is a critical transformation in the synthesis of macrocyclic lactones, pheromones, and advanced pharmaceutical intermediates. Specifically, the reduction of Ethyl 10-oxoundecanoate (CAS: 36651-38-4)[1] to ethyl 10-hydroxyundecanoate presents a unique catalytic challenge: achieving high enantioselectivity (ee) and atom economy on a flexible, aliphatic backbone.

While stoichiometric reducing agents like sodium borohydride ( NaBH4​ ) can easily reduce the C10 ketone, they produce racemic mixtures and generate significant boron waste. To achieve enantiopure products with high catalytic efficiency, modern synthetic routes rely on two divergent paradigms: Transition-Metal Catalyzed Asymmetric Hydrogenation and Biocatalytic Ketoreductase (KRED) Reduction .

This guide objectively compares these two pathways, analyzing their mechanistic causality, experimental workflows, and quantitative efficiency metrics.

ReactionPathways Substrate Ethyl 10-oxoundecanoate (CAS: 36651-38-4) ChemCat Chemical Reduction Ru-BINAP/DPEN Catalyst Substrate->ChemCat H2 (10-50 atm) Isopropanol BioCat Biocatalytic Reduction KRED / GDH System Substrate->BioCat NADPH, Glucose Aqueous Buffer ProductChem Ethyl 10-hydroxyundecanoate (>98% ee) ChemCat->ProductChem ProductBio Ethyl 10-hydroxyundecanoate (>99.9% ee) BioCat->ProductBio

Figure 1: Divergent catalytic pathways for the reduction of Ethyl 10-oxoundecanoate.

Pathway 1: Transition-Metal Catalyzed Asymmetric Hydrogenation

Mechanistic Causality

The gold standard for chemical asymmetric ketone reduction is the Noyori-type Ruthenium-BINAP/diamine complex[2]. The causality behind the exquisite enantioselection lies in the metal-ligand bifunctional mechanism. Unlike traditional inner-sphere reductions, the Ru-BINAP/DPEN catalyst operates via an outer-sphere mechanism. The chiral pocket formed by the BINAP and DPEN ligands forces the ethyl 10-oxoundecanoate substrate into a highly specific orientation. A six-membered pericyclic transition state forms, where the hydride from the ruthenium ( Ru-H ) and the proton from the amine ( N-H ) are synchronously transferred to the C=O bond[3]. This synchronous transfer avoids the need for substrate coordination directly to the metal, drastically increasing the Turn-Over Frequency (TOF).

Self-Validating Experimental Protocol: High-Pressure Hydrogenation

This protocol utilizes a continuous pressure-monitoring system to self-validate reaction progress. The stoichiometric consumption of hydrogen gas directly correlates with the conversion of the ketone to the alcohol.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox under an argon atmosphere, dissolve 0.01 mol% of (S)-TolBINAP/(S,S)-DPEN-Ru(II) precatalyst in anhydrous isopropanol. Causality: The argon environment prevents the oxidative deactivation of the electron-rich phosphine ligands.

  • Substrate Loading: Add 1.0 M of ethyl 10-oxoundecanoate to the solution. Add 0.05 mol% of potassium tert-butoxide ( KOtBu ). Causality: The strong base is required to deprotonate the precatalyst, generating the active Ru-H species.

  • Pressurization: Seal the mixture in a stainless-steel autoclave. Purge with H2​ gas three times, then pressurize to 30 atm .

  • Reaction & Validation: Heat the reactor to 40∘C with vigorous stirring ( >800 rpm to overcome gas-liquid mass transfer limitations). Monitor the internal pressure via a digital transducer.

    • Self-Validation Checkpoint: A continuous, predictable drop in H2​ pressure will occur. The reaction is deemed complete when the pressure curve flattens to a stable baseline for at least 30 minutes, confirming 100% stoichiometric hydride transfer.

  • Workup: Vent the reactor, filter the solution through a short silica plug to remove the ruthenium complex, and evaporate the solvent to yield enantiomerically enriched ethyl 10-hydroxyundecanoate.

Pathway 2: Biocatalytic Ketoreductase (KRED) Reduction

Mechanistic Causality

Biocatalysis leverages engineered Ketoreductases (KREDs) to achieve near-perfect enantioselectivity ( >99.9% ee ) under mild, aqueous conditions[4]. However, KREDs require NADPH as a hydride source. Because NADPH is prohibitively expensive for stoichiometric use, the system's economic and catalytic viability is entirely dependent on a cofactor regeneration cycle. By coupling the KRED with Glucose Dehydrogenase (GDH), NADP+ is continuously recycled back to NADPH using inexpensive D-glucose as the terminal reductant[2].

CofactorRegen KRED Ketoreductase (KRED) Prod Ethyl 10-hydroxyundecanoate KRED->Prod NADP NADP+ KRED->NADP Oxidation GDH Glucose Dehydrogenase (GDH) Gluc D-Gluconic Acid GDH->Gluc Proton Release (pH drops) NADPH NADPH GDH->NADPH Reduction Sub Ethyl 10-oxoundecanoate Sub->KRED Glu D-Glucose Glu->GDH NADPH->KRED Hydride Transfer NADP->GDH Binding

Figure 2: Enzymatic cofactor regeneration cycle driving continuous biocatalytic reduction.

Self-Validating Experimental Protocol: pH-Stat Bioreactor

This protocol utilizes an automated autotitrator (pH-stat) to self-validate the reaction. As GDH oxidizes D-glucose to D-glucono-1,5-lactone (which spontaneously hydrolyzes to gluconic acid), protons are released into the buffer. The base required to neutralize these protons provides a real-time, stoichiometric readout of the reduction.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer ( pH 7.0 ) containing 2 mM MgSO4​ (to stabilize the enzymes).

  • Reagent Loading: Add 1.5 equivalents of D-glucose and a catalytic amount of NADP+ ( 0.1 mM ) to the buffer.

  • Substrate Addition: Introduce ethyl 10-oxoundecanoate ( 100 g/L ). Because the substrate is highly hydrophobic, add 10% v/v DMSO or isopropyl alcohol to enhance mass transfer.

  • Enzyme Addition: Add the engineered KRED ( 2 g/L ) and GDH ( 1 g/L ) to initiate the reaction.

  • Reaction & Validation: Maintain the temperature at 30∘C . Connect the reactor to a pH-stat autotitrator loaded with 2.0 M NaOH .

    • Self-Validation Checkpoint: The autotitrator will continuously inject NaOH to maintain pH 7.0 . The reaction is confirmed complete when the rate of NaOH consumption drops to zero. The total volume of NaOH dispensed must equal the molar amount of the starting keto-ester.

  • Workup: Extract the aqueous mixture with ethyl acetate. Phase separation yields the highly pure ethyl 10-hydroxyundecanoate in the organic layer.

Quantitative Comparison of Catalytic Efficiency

To objectively evaluate these pathways, we must look at the Turn-Over Number (TON, total molecules converted per catalyst molecule) and Turn-Over Frequency (TOF, molecules converted per unit time). While Noyori catalysts boast some of the highest TONs in chemical history (up to 2,400,000 for simple ketones)[3], biocatalytic systems excel in environmental metrics (E-factor) and absolute stereocontrol.

Efficiency MetricRu-BINAP/DPEN HydrogenationKRED / GDH Biocatalysis
Catalyst Loading 0.001−0.01 mol% 1−5 g/L (Enzyme powder)
Turn-Over Number (TON) >100,000 (Metal) >50,000 (Cofactor recycling)
Turn-Over Frequency (TOF) ∼5,000 h−1 ∼1,000 h−1
Enantiomeric Excess (ee) 98−99% >99.9%
Reaction Conditions 30−50∘C , 10−50 atm H2​ 30∘C , 1 atm , pH 7.0
Primary Waste Byproduct Trace Ruthenium, IsopropanolGluconic acid, Aqueous salts
E-factor (Waste/Product) Low (Requires solvent recovery)Moderate (High water usage)
Summary Recommendation

For researchers scaling up ethyl 10-oxoundecanoate reduction, the choice depends on infrastructure and purity requirements. Chemical Hydrogenation is superior for massive, continuous-flow industrial scales where high-pressure infrastructure exists, offering unmatched TOF and low operating costs. Conversely, Biocatalytic Reduction is the optimal choice for pharmaceutical applications requiring absolute enantiopurity ( >99.9% ee ) without the risk of heavy metal contamination, utilizing self-regulating biological systems to drive the thermodynamics forward.

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Comparative

Analytical Method Comparison and Validation Guide: HPLC-UV Quantification of Ethyl 10-oxoundecanoate

Mechanistic Overview & The Analytical Challenge Ethyl 10-oxoundecanoate (CAS: 36651-38-4) is an essential aliphatic keto-ester intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), i...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & The Analytical Challenge

Ethyl 10-oxoundecanoate (CAS: 36651-38-4) is an essential aliphatic keto-ester intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including potent NADH:ubiquinone oxidoreductase inhibitors and insecticidal quinazoline derivatives 1.

From an analytical perspective, quantifying this molecule using standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presents a distinct challenge. The molecule consists of an aliphatic chain with a terminal ethyl ester and a C10 ketone. Both functional groups exhibit weak n→π∗ transitions (~280 nm) and stronger but highly solvent-susceptible π→π∗ transitions near 205 nm 2.

The Causality of Derivatization: As an Application Scientist, I frequently see laboratories struggle with baseline noise when attempting direct UV detection of aliphatic esters at low wavelengths. To achieve pharmaceutical-grade sensitivity without the prohibitive costs of mass spectrometry, we must alter the molecule's photophysics. By reacting the C10 ketone with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions, we form a highly conjugated hydrazone derivative. This targeted chemical modification shifts the absorption maximum to ~365 nm, drastically increasing the molar extinction coefficient and completely bypassing the UV cut-off interference of common reversed-phase solvents 3, 4.

Technology Comparison Guide

When establishing a control strategy for Ethyl 10-oxoundecanoate, laboratories must weigh sensitivity against operational complexity. Table 1 objectively compares the performance of the proposed DNPH-HPLC-UV method against common alternatives.

Table 1: Comparison of Analytical Modalities for Keto-Ester Quantification

Analytical ModalitySensitivity LimitEquipment CostSample Prep ComplexityBest Use Case
GC-FID Moderate (ppm)LowLow (Direct injection)Routine purity checks of volatile ester intermediates.
LC-MS/MS Ultra-High (ppb/ppt)Very HighLowPharmacokinetic studies or trace genotoxic impurity profiling.
Direct HPLC-UV (205 nm) Low (High ppm)LowLowPreparative chromatography where high analyte concentration is present.
DNPH-HPLC-UV (365 nm) High (Low ppb)LowModerate (Derivatization)Recommended: Accurate, cost-effective API intermediate release testing.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It embeds System Suitability Testing (SST) and Internal Standard (IS) normalization directly into the workflow, ensuring that any failure in derivatization efficiency or column performance is immediately flagged and corrected.

Reagents & Materials
  • Ethyl 10-oxoundecanoate Reference Standard (>99.0% purity)

  • 2-Undecanone (Internal Standard)

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent

  • Phosphoric acid (85%, HPLC grade)

  • Acetonitrile and Ultra-pure Water (HPLC grade)

Step 1: Internal Standard & Sample Preparation
  • Accurately weigh Ethyl 10-oxoundecanoate and dissolve it in acetonitrile to create a 1.0 mg/mL stock solution.

  • Prepare a 0.5 mg/mL solution of 2-undecanone in acetonitrile to serve as the Internal Standard (IS). Causality: 2-undecanone is structurally similar to the target analyte, ensuring it undergoes DNPH derivatization at an identical rate, thereby correcting for any minor variations in reaction yield.

Step 2: DNPH Derivatization
  • Reagent Preparation: Dissolve 0.1% (w/v) DNPH in acetonitrile containing 1% (v/v) phosphoric acid. The acid acts as a necessary catalyst for hydrazone formation.

  • Reaction: Transfer of the sample/standard mixture and of the IS solution into a 2 mL amber HPLC vial. Add of the DNPH reagent.

  • Incubation: Cap the vial and incubate at 40∘C for 30 minutes to drive the reaction to completion 4.

Step 3: HPLC-UV Analysis Conditions
  • Column: C18 Reversed-Phase ( ). Causality: The non-polar C18 stationary phase provides excellent retention and resolution for the highly hydrophobic C13-hydrazone derivative.

  • Mobile Phase: Isocratic elution using Acetonitrile / Water (85:15, v/v).

  • Flow Rate: 1.0 mL/min .

  • Detection Wavelength: UV at 365 nm .

  • Injection Volume: .

Step 4: System Suitability & Self-Validation Checks

Before quantifying unknown samples, the system must validate itself:

  • Blank Subtraction: Inject a reagent blank (DNPH + acid + IS, no analyte). Confirm no peaks elute at the retention time of Ethyl 10-oxoundecanoate.

  • Resolution (Rs): Ensure the resolution between the derivatized Ethyl 10-oxoundecanoate and the derivatized 2-undecanone (IS) is >1.5 .

ICH Q2(R2) Validation Framework

Under the modernized ICH Q2(R2) guidelines, analytical procedures must be proven fit for their intended purpose, marking a paradigm shift toward a Quality-by-Design (QbD) lifecycle approach 5, 6. Table 2 outlines the experimental design and acceptance criteria required to validate this method.

Table 2: ICH Q2(R2) Validation Metrics for DNPH-HPLC-UV

Validation ParameterICH Q2(R2) ObjectiveExperimental DesignAcceptance Criteria
Specificity Prove lack of interference from matrix/reagents.Inject reagent blank and unspiked solvent.No interfering peaks at the target retention time.
Linearity & Range Demonstrate proportional response across reportable range.5 concentration levels (50% to 150% of target). Plot IS-normalized area vs. concentration. R2≥0.995 ; Residuals randomly distributed.
Accuracy Assess agreement with the true value.Spike recovery at 3 levels (Low, Med, High) in triplicate.Mean recovery 98.0%−102.0% .
Precision Assess intra-assay variance (Repeatability).6 replicate preparations at 100% target concentration.Relative Standard Deviation (RSD) ≤2.0% .
Robustness Deliberate variations in method parameters.Vary column temp ( ±2∘C ), flow rate ( ±0.1 mL/min ), and mobile phase ( ±2% ACN).System suitability criteria (Resolution >1.5 ) maintained.

Workflow Visualization

G cluster_ich ICH Q2(R2) Self-Validating Controls S1 Sample Prep (+ Internal Std) S2 DNPH Reaction (H+ Catalyst) S1->S2 S3 RP-HPLC (C18 Column) S2->S3 S4 UV Detection (365 nm) S3->S4 V1 SST: Resolution > 1.5 S4->V1 V2 IS Normalization

Figure 1: Analytical workflow for DNPH-derivatized HPLC-UV quantification with ICH Q2(R2) controls.

References

  • Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID Source: ResearchGate URL:[Link]

  • Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays Source: PubMed Central (PMC) - NIH URL:[Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum Source: ResearchGate URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

Sources

Validation

Comparative Guide: Ethyl 10-oxoundecanoate vs. Activated Keto Esters in Cross-Coupling Reactions

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary In modern synthetic chemistry and drug development, keto esters serve as versatile bifunctional building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

In modern synthetic chemistry and drug development, keto esters serve as versatile bifunctional building blocks. However, their reactivity in cross-coupling reactions is fundamentally dictated by the spatial relationship between the ketone and the ester moieties. This guide provides an in-depth, objective comparison between isolated long-chain keto esters , specifically ethyl 10-oxoundecanoate (CAS 36651-38-4)[1], and activated keto esters ( α

  • and β -keto esters).

While activated keto esters readily undergo mild cross-dehydrogenative couplings (CDC) and photoredox alkylations due to synergistic electronic effects[2][3], ethyl 10-oxoundecanoate behaves as an unactivated aliphatic ketone. Understanding this mechanistic divergence is critical for designing robust synthetic routes, particularly when synthesizing lipid-soluble anchors, PROTAC linkers, or photoaffinity probes[4].

Mechanistic Divergence: Isolated vs. Activated Keto Esters

The causality behind the divergent reactivity of these molecules lies in their enolization thermodynamics and metal-chelating capabilities.

  • Activated Keto Esters ( β -keto esters like ethyl acetoacetate): The proximity of the two carbonyl groups significantly lowers the pKa of the intervening α -protons (pKa ~11–13). This allows for facile enolization under mild or base-free conditions. Furthermore, the 1,3-dicarbonyl system can act as a bidentate ligand, chelating transition metals like Pd(II) to facilitate proton-assisted electron transfer during cross-dehydrogenative coupling (CDC)[3].

  • Activated Keto Esters ( α -keto esters like ethyl pyruvate): The adjacent carbonyls allow for unique enolate formations that can undergo Pd-catalyzed β -arylation using bulky phosphine ligands (e.g., P t Bu 3​ )[5].

  • Isolated Keto Esters (Ethyl 10-oxoundecanoate): The ketone at C10 and the ester at C1 are separated by an octamethylene linker[1]. This completely abolishes any inductive or resonance crosstalk. The α -protons adjacent to the C10 ketone possess a standard aliphatic pKa (~20–24). Consequently, cross-coupling at the C9 or C11 positions requires strong bases (e.g., NaO t Bu, LiHMDS) to force enolization prior to standard Buchwald-Hartwig α -arylation.

G KetoEster Keto Esters in Cross-Coupling Activated Activated Keto Esters (α- or β-keto esters) KetoEster->Activated Isolated Isolated Keto Esters (Ethyl 10-oxoundecanoate) KetoEster->Isolated Enolization Facile Enolization (pKa ~11-13) Activated->Enolization Chelation Bidentate Chelation Activated->Chelation StandardKetone Standard Ketone Reactivity (pKa ~20-24) Isolated->StandardKetone RemoteEster Remote Ester Group Isolated->RemoteEster CDC Cross-Dehydrogenative Coupling (CDC) Enolization->CDC Photoredox Photoredox α-Alkylation Chelation->Photoredox AlphaArylation Ketone α-Arylation (Requires strong base) StandardKetone->AlphaArylation Wacker Wacker Oxidation Precursor Synthesis RemoteEster->Wacker

Mechanistic divergence of activated vs. isolated keto esters in cross-coupling.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of these distinct keto ester classes in cross-coupling workflows.

Property / Metric α -Keto Esters (e.g., Ethyl Pyruvate) β -Keto Esters (e.g., Ethyl Acetoacetate)Isolated Keto Esters (Ethyl 10-oxoundecanoate)
Carbonyl Separation 0 carbons (Adjacent)1 carbon8 carbons (Octamethylene linker)
α -Proton pKa ~16-18 (for β -protons)~11–13~20–24
Dominant Coupling Mode Pd-catalyzed β -arylation[5]Cross-Dehydrogenative Coupling (CDC)[3]Standard Pd-catalyzed α -arylation
Enolization Conditions Moderate base (e.g., Cs 2​ CO 3​ )Mild/None (Pd(II) assisted tautomerization)Strong base required (e.g., LiHMDS, NaO t Bu)
Chelation Capacity Moderate (bidentate O,O)High (bidentate O,O enolate)None (monodentate coordination only)
Photoredox Viability LowHigh (Visible light-induced coupling)[6]Low (Lacks oxidizable activated C-H bonds)

Experimental Workflows & Self-Validating Protocols

To successfully utilize these molecules, researchers must adapt their protocols to the specific thermodynamic requirements of the substrate. Below are field-proven, self-validating methodologies.

Protocol A: Synthesis of Ethyl 10-oxoundecanoate via Wacker Oxidation

Because ethyl 10-oxoundecanoate is an isolated keto ester, it is typically synthesized from a terminal olefin precursor rather than through Claisen condensations. The Wacker oxidation regioselectively installs the C10 ketone[4].

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, combine ethyl 10-undecenoate (10.3 mmol), PdCl 2​ (1.0 mmol, 10 mol%), and CuCl 2​ (10 mmol, ~1 equiv)[4].

  • Solvent System: Dissolve the mixture in a solvent system of DMF:H 2​ O (8 mL : 1 mL)[4]. Causality: Water is required as the oxygen atom source for the ketone, while DMF solubilizes the long aliphatic chain.

  • Reaction: Purge the flask and stir the mixture under a balloon of molecular oxygen (O 2​ ) at room temperature for 20 hours[4]. Causality: CuCl 2​ reoxidizes the Pd(0) back to Pd(II), and O 2​ acts as the terminal oxidant to regenerate Cu(II).

  • Workup: Dilute with diethyl ether and filter through a short pad of Florisil to remove metal salts. Wash the organic layer with water, dry over MgSO 4​ , and concentrate in vacuo[4].

  • Self-Validation System:

    • TLC: Monitor via silica gel TLC (10% EtOAc/Hexane). The disappearance of the non-polar olefin spot and the appearance of a more polar spot confirms conversion.

    • NMR: 1 H NMR must show the disappearance of terminal olefinic multiplets ( δ 4.9–5.8 ppm) and the appearance of a sharp methyl ketone singlet at δ ~2.13 ppm.

W Substrate Ethyl 10-undecenoate (Terminal Olefin) Wacker Wacker Oxidation PdCl2, CuCl2, O2 Substrate->Wacker Product Ethyl 10-oxoundecanoate (Isolated Ketone) Wacker->Product Enolization Enolization Strong Base (e.g., LiHMDS) Product->Enolization Coupling Pd-Catalyzed α-Arylation Ar-Br, Pd-catalyst Enolization->Coupling

Workflow for the synthesis and subsequent α-arylation of ethyl 10-oxoundecanoate.

Protocol B: Cross-Dehydrogenative Coupling (CDC) of β -Keto Esters

In contrast to the rigorous basic conditions required to couple ethyl 10-oxoundecanoate, β -keto esters can be directly coupled to electron-rich arenes (like indoles) via CDC[3].

Step-by-Step Methodology:

  • Setup: Combine the β -keto ester (e.g., ethyl 2-oxocyclopentanonecarboxylate) and N-methylindole in a reaction vial.

  • Catalysis: Add a catalytic amount of Pd(OAc) 2​ (typically 5-10 mol%) and an appropriate oxidant (e.g., Cu(OAc) 2​ or air)[3].

  • Reaction: Stir the mixture in a compatible solvent (e.g., dioxane or acetic acid) at mild heating (50–80 °C). Causality: The indole acts as a π -bound ligand for Pd(II), assisting the O-to-C tautomerization of the β -keto ester without the need for exogenous strong base[3].

  • Self-Validation System:

    • Kinetic Monitoring: The reaction color typically shifts as the Pd-indole complex forms. Online 1 H NMR monitoring will show a sigmoidal product formation curve, validating the enone intermediate's buildup and decay[3].

Strategic Recommendations

  • Choose Activated Keto Esters ( α or β ) when the synthetic goal is to build complex, stereochemically dense core scaffolds (e.g., biologically active heterocycles or unnatural amino acids via photoredox cascades)[5][6]. Their ability to undergo mild C-H activation and visible-light-induced coupling makes them ideal for late-stage functionalization.

  • Choose Ethyl 10-oxoundecanoate when designing lipid-soluble anchors, PROTAC linkers, or photoaffinity probes[4]. The long aliphatic chain provides necessary lipophilicity and spatial distance between functional groups, which is critical for binding to deep hydrophobic pockets (such as the NADH:ubiquinone oxidoreductase site)[4]. Be prepared to use strong bases and robust Buchwald-Hartwig conditions if cross-coupling at the ketone α -carbon is required.

References

  • Palladium Catalyzed β-Arylation of α-Keto Esters - PMC. National Institutes of Health (NIH).
  • Reactivity and mechanistic insight into the cross coupling reaction between isochromans and β-keto esters through C–H bond activation under visible light irradiation. Organic Chemistry Frontiers (RSC Publishing).
  • Visible Light-Induced Cross-Coupling of Glycine Derivatives with β-Keto Esters. Thieme Connect.
  • Cross-Dehydrogenative Couplings between Indoles and β-Keto Esters: Ligand-Assisted Ligand Tautomerization and Dehydrogenation via a Proton-Assisted Electron Transfer to Pd(II). Journal of the American Chemical Society.
  • 36651-38-4 | Ethyl 10-oxoundecanoate. BLD Pharm.
  • Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes. Chemical Research in Toxicology - ACS Publications.

Sources

Comparative

Reproducibility metrics of Ethyl 10-oxoundecanoate synthesis pathways

An objective, data-driven comparison of synthetic methodologies is critical for drug development professionals optimizing the scale-up of key aliphatic intermediates. Ethyl 10-oxoundecanoate (ethyl 10-ketoundecanoate) se...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of synthetic methodologies is critical for drug development professionals optimizing the scale-up of key aliphatic intermediates. Ethyl 10-oxoundecanoate (ethyl 10-ketoundecanoate) serves as a vital precursor in the synthesis of complex quinazoline derivatives—specifically those functioning as NADH:ubiquinone oxidoreductase inhibitors and photoaffinity probes[1]—as well as in the development of bio-renewable polymers[2].

As a Senior Application Scientist, I have structured this guide to evaluate the two most prominent synthetic pathways for this molecule: the transition-metal-catalyzed Wacker-Tsuji Oxidation and the hypervalent iodine-mediated Dess-Martin Oxidation . This guide dissects the mechanistic causality, reproducibility metrics, and self-validating protocols required to execute these syntheses with high fidelity.

Mechanistic Causality & Pathway Design

The synthesis of ethyl 10-oxoundecanoate typically diverges based on the starting material: a terminal alkene or a secondary alcohol.

Pathway A: Wacker-Tsuji Oxidation of Ethyl 10-undecenoate This pathway relies on the palladium-catalyzed oxidation of a terminal olefin. The regioselectivity of this reaction is governed by Markovnikov's rule; the nucleophilic attack of water on the palladium-coordinated alkene heavily favors the more substituted carbon, yielding the methyl ketone rather than the terminal aldehyde[2]. Copper(II) chloride is employed as a redox co-catalyst to reoxidize the precipitated Pd(0) back to the active Pd(II) species, utilizing molecular oxygen as the terminal, stoichiometric oxidant[1].

Pathway B: Dess-Martin Oxidation of Ethyl 10-hydroxyundecanoate When starting from the hydroxylated precursor, Dess-Martin Periodinane (DMP) offers a mild, highly selective route to the ketone[3]. The mechanistic advantage here is the avoidance of over-oxidation (a common flaw in Jones oxidations) and the preservation of the base-sensitive ethyl ester moiety. The hypervalent iodine undergoes rapid ligand exchange with the secondary alcohol, followed by an intramolecular α -proton abstraction that expels iodinane and acetic acid.

SynthesisPathways Start1 Ethyl 10-undecenoate (Terminal Alkene) Cond1 Wacker-Tsuji Oxidation PdCl2 / CuCl2 / O2 DMF:H2O Start1->Cond1 Start2 Ethyl 10-hydroxyundecanoate (Secondary Alcohol) Cond2 Dess-Martin Oxidation DMP / CH2Cl2 rt, 2h Start2->Cond2 Target Ethyl 10-oxoundecanoate (Target Ketone) Cond1->Target 75-85% Yield Cond2->Target >90% Yield

Fig 1. Comparative synthetic pathways for Ethyl 10-oxoundecanoate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process checks to confirm reaction progression and mitigate common failure modes.

Protocol A: Wacker-Tsuji Oxidation

Adapted from established quinazoline derivative synthesis workflows[1].

  • Reagent Assembly: In a round-bottom flask, combine ethyl 10-undecenoate (2.2 g, 10.3 mmol), Palladium(II) chloride (177 mg, 1.0 mmol, 10 mol%), and Copper(II) chloride (0.99 g, 10 mmol)[1].

  • Solvent Addition: Suspend the mixture in a solvent system of DMF:H 2​ O (8 mL : 1 mL)[1].

    • Causality Check: The 8:1 ratio is critical. Water acts as the essential nucleophile for the hydroxypalladation step, while DMF is required to overcome the phase-transfer limitations of the highly lipophilic 11-carbon aliphatic chain.

  • Atmospheric Control: Purge the vessel with molecular oxygen (O 2​ ) and maintain under an O 2​ balloon atmosphere. Stir vigorously at room temperature for 20 hours[1].

    • Validation: The solution will transition from a dark brown/green (active Pd/Cu species) to a black suspension if the O 2​ purge fails and Pd(0) precipitates irreversibly.

  • Quench & Filtration: Dilute the reaction with diethyl ether (50 mL) and filter the crude mixture through a short pad of Florisil[1].

    • Causality Check: Florisil effectively traps colloidal palladium and copper salts. Failure to remove these transition metals will catalyze the degradation of the ketone during downstream distillation or storage.

  • Workup: Transfer the filtrate to a separatory funnel, wash sequentially with distilled water (3 × 20 mL) to remove DMF, dry over anhydrous MgSO 4​ , and concentrate in vacuo[1].

WackerCycle Pd2 Pd(II) Active Species PiComp Olefin Coordination (π-Complex) Pd2->PiComp + Ethyl 10-undecenoate NuAttack Nucleophilic Attack (by H2O) PiComp->NuAttack - HCl BetaElim β-Hydride Elimination & Enol Release NuAttack->BetaElim Pd0 Pd(0) Resting State BetaElim->Pd0 + Target Ketone Pd0->Pd2 CuCl2 / O2 (Redox)

Fig 2. Catalytic logic and turnover of the Wacker-Tsuji oxidation cycle.

Protocol B: Dess-Martin Oxidation

Adapted from the controlled oxidation of 10-hydroxyundecanoic acid derivatives[3].

  • Preparation: Dissolve ethyl 10-hydroxyundecanoate (2.3 g, 10.0 mmol) in anhydrous CH 2​ Cl 2​ (25 mL) under an inert argon atmosphere.

  • Oxidant Addition: Cool the solution to 0 °C. Add Dess-Martin Periodinane (4.66 g, 11.0 mmol, 1.1 equiv) portion-wise.

    • Causality Check: DMP is moisture sensitive. The reaction must be kept strictly anhydrous to prevent the hydrolysis of the periodinane reagent, which drastically reduces yield.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Validation: Reaction completion is monitored via TLC (Hexanes:EtOAc 8:2). The secondary alcohol ( Rf​≈0.3 ) will cleanly convert to the less polar ketone ( Rf​≈0.6 ).

  • Quench: Dilute with CH 2​ Cl 2​ (20 mL) and pour into a vigorously stirred biphasic mixture of saturated aqueous NaHCO 3​ and saturated aqueous Na 2​ S 2​ O 3​ (1:1 v/v, 40 mL). Stir for 15 minutes.

    • Causality Check: The thiosulfate reduces unreacted hypervalent iodine to water-soluble iodobenzene derivatives, while the bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed aldol condensation of the newly formed ketone.

  • Workup: Separate the organic layer, wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Reproducibility Metrics & Data Presentation

When selecting a pathway for scale-up, researchers must weigh the operational simplicity of the Wacker oxidation against the high purity profile of the Dess-Martin oxidation. The quantitative metrics below summarize the reproducibility landscape of both methods.

MetricPathway A (Wacker-Tsuji)[1]Pathway B (Dess-Martin)[3]
Typical Yield 75% – 85%90% – 95%
Yield Variance (Batch-to-Batch) ± 8% (Sensitive to O 2​ mass transfer) ± 3% (Highly consistent)
Catalyst / Reagent Loading 10 mol% PdCl 2​ / 1.0 equiv CuCl 2​ 1.1 – 1.5 equiv DMP
Reaction Time 20 hours2 hours
Primary Impurities Internal alkenes (isomerization byproducts)Iodobenzene derivatives
Scalability Limitations Exothermic O 2​ handling at scale; heavy metal remediationHigh cost of DMP; shock-sensitivity of hypervalent iodine
Green Chemistry Profile Moderate (Uses catalytic metals and O 2​ )Poor (Poor atom economy, stoichiometric halogen waste)

Conclusion

For early-stage drug discovery and medicinal chemistry where high purity and rapid turnaround are paramount, Pathway B (Dess-Martin Oxidation) is the superior choice due to its tight yield variance and lack of isomerization side-reactions[3]. However, for process chemists looking to scale the production of ethyl 10-oxoundecanoate for polymer libraries or pilot-scale API manufacturing, Pathway A (Wacker-Tsuji Oxidation) is the structurally sound choice[1][2]. Despite a slightly lower yield ceiling, it avoids the hazardous scale-up risks associated with hypervalent iodine reagents and leverages relatively inexpensive terminal oxidants.

References

  • Fatty Acid Derived Renewable Platform Chemicals via Selective Oxidation Processes ResearchGate URL:[Link]

  • Stereospecific Synthesis of 23-Hydroxyundecylprodiginines and Analogues and Conversion to Antimalarial Premarineosins via a Rieske Oxygenase Catalyzed Bicyclization The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes Chemical Research in Toxicology - ACS Publications URL:[Link]

Sources

Validation

Spectroscopic Validation of Ethyl 10-Oxoundecanoate Downstream Products: A Comparative Guide

Executive Summary Ethyl 10-oxoundecanoate is a highly versatile, bifunctional aliphatic synthon featuring both a terminal ethyl ester and a methyl ketone. In drug development—particularly in the synthesis of NADH:Ubiquin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 10-oxoundecanoate is a highly versatile, bifunctional aliphatic synthon featuring both a terminal ethyl ester and a methyl ketone. In drug development—particularly in the synthesis of NADH:Ubiquinone oxidoreductase inhibitors and photoaffinity probes (1)—modifying the ketone via reductive amination while preserving the ester is a critical downstream pathway[1]. This guide objectively compares Ethyl 10-oxoundecanoate against alternative starting materials and provides a self-validating spectroscopic framework to ensure the structural integrity of its downstream products.

Comparative Analysis of Starting Materials

When designing a synthetic route to 10-aminoundecanoate derivatives, chemists must select the optimal precursor. The choice between the free acid, the methyl ester, and the ethyl ester drastically impacts downstream purification and spectroscopic validation.

  • 10-Oxoundecanoic Acid (Free Acid): While directly yielding an amino acid upon reductive amination, the free carboxylate complicates the reaction. The resulting zwitterionic amino acid exhibits poor solubility in standard organic extraction solvents (like CHCl₃ or EtOAc), necessitating tedious ion-exchange chromatography. Furthermore, the broad carboxylic acid OH stretch in FT-IR obscures the N-H stretching region.

  • Methyl 10-Oxoundecanoate: This alternative offers excellent reactivity. However, the methyl ester singlet in ¹H NMR (δ ~3.66) can overlap with methoxy substituents if present in more complex downstream coupling partners[2]. Additionally, transesterification side-reactions can occur if methanol is used as the reaction solvent.

  • Ethyl 10-Oxoundecanoate (The Optimal Choice): The ethyl group acts as a robust, inert protecting group that prevents zwitterion formation, allowing for a standard aqueous workup. Crucially, the ethyl ester provides a distinct spectroscopic signature—a clean quartet at δ 4.00 and a triplet at δ 1.13—that serves as a built-in internal standard for NMR integration to validate the complete conversion of the ketone[1].

Self-Validating Experimental Protocol: Reductive Amination

The following step-by-step methodology details the conversion of Ethyl 10-oxoundecanoate to Ethyl 10-aminoundecanoate.

Causality of Reagents: Ammonium nitrate (NH₄NO₃) is selected as the ammonia source because it is highly soluble in methanol and provides the slightly acidic environment (pH ~6) required for rapid imine formation. Sodium cyanoborohydride (NaCNBH₃) is strictly required as the reducing agent; unlike NaBH₄, NaCNBH₃ is stable in mildly acidic conditions and specifically reduces the protonated imine without prematurely reducing the unreacted ketone or the ester[1].

Step-by-Step Procedure:

  • Imine Formation: Dissolve Ethyl 10-oxoundecanoate (2.0 mmol) and NH₄NO₃ (10 mmol, 5 eq) in anhydrous methanol (25 mL) at 25 °C. Stir for 30 minutes to establish the transient imine equilibrium.

  • Selective Reduction: Add NaCNBH₃ (1.6 mmol, 0.8 eq) in small portions. Stir the mixture at room temperature for 12 hours.

  • Quenching & Extraction: Acidify cautiously with 1.0 N HCl to destroy excess NaCNBH₃ (Caution: HCN gas evolution; perform in a fume hood), then basify with 1.0 N NaOH to pH 10 to free the primary amine. Extract with CHCl₃ (3 × 20 mL).

  • Validation via TLC (Self-Validation Checkpoint): Spot the organic layer against the starting material on a silica gel TLC plate. Elute with 10% CH₃OH/CHCl₃. The starting ketone runs near R_f ~0.8, while the successful primary amine product appears at R_f = 0.26 (visualized cleanly with a ninhydrin stain)[1].

  • Purification: Flash chromatography on silica gel (5–100% gradient of CH₃OH/CHCl₃) yields the pure amine as a viscous oil (89% yield)[1].

Spectroscopic Validation

Validating the structural integrity of the downstream product requires confirming that the ketone was fully aminated while the ester remained completely untouched.

  • ¹H NMR Analysis (CDCl₃): The starting Ethyl 10-oxoundecanoate features a sharp singlet at δ 2.13 (the methyl group adjacent to the ketone)[2]. In the product, this singlet disappears entirely. It is replaced by a doublet at δ 1.20 (J = 6.60 Hz, 3H) and a new methine multiplet at δ 3.24 (1H), confirming the formation of the CH-NH₂ center. The ethyl ester signals (δ 4.00, q, 2H and δ 1.13, t, 3H) remain intact and integrate perfectly against the new doublet[1].

  • ¹³C NMR Analysis (CDCl₃): The highly deshielded ketone carbonyl carbon at ~209 ppm is absent in the product[2]. The ester carbonyl at δ 173.6 remains unchanged. A new aliphatic signal at δ 48.1 confirms the C-N bond formation[1].

  • FT-IR Spectroscopy: The starting material exhibits two distinct carbonyl stretches: ~1715 cm⁻¹ (ketone) and ~1735 cm⁻¹ (ester). Successful conversion is validated by the complete disappearance of the 1715 cm⁻¹ band and the appearance of broad N-H stretching bands in the 3300–3400 cm⁻¹ region.

Quantitative Data Presentation

Table 1: Performance Comparison of Starting Materials for Amination

Starting MaterialDownstream ProductWorkup Solubility (Org)Spectroscopic Handle (¹H NMR)Typical Yield
10-Oxoundecanoic Acid 10-Aminoundecanoic AcidPoor (Zwitterion formation)None (Broad COOH overlap)< 50%
Methyl 10-Oxoundecanoate Methyl 10-AminoundecanoateExcellentSinglet (δ 3.66)~85%
Ethyl 10-Oxoundecanoate Ethyl 10-AminoundecanoateExcellentQuartet (δ 4.00) / Triplet (δ 1.13)89%

Table 2: Key Spectroscopic Markers for Reaction Validation

Analytical TechniqueEthyl 10-oxoundecanoate (Starting Material)Ethyl 10-aminoundecanoate (Product)
¹H NMR (Reaction Site) δ 2.13 (s, 3H, CH₃-C=O)δ 1.20 (d, 3H, CH₃-CH-N), δ 3.24 (m, 1H, CH-N)
¹H NMR (Internal Ref) δ 4.12 (q, 2H, O-CH₂-CH₃)δ 4.00 (q, 2H, O-CH₂-CH₃)
¹³C NMR ~209 ppm (Ketone C=O), 173.6 ppm (Ester)48.1 ppm (C-N), 173.6 ppm (Ester)
FT-IR 1715 cm⁻¹ (Ketone), 1735 cm⁻¹ (Ester)3300-3400 cm⁻¹ (N-H), 1735 cm⁻¹ (Ester)

Workflow Visualization

G SM Ethyl 10-oxoundecanoate (Ketone + Ester) Imine Imine Intermediate (Transient) SM->Imine NH4NO3, MeOH (Imine Formation) Product Ethyl 10-aminoundecanoate (Amine + Ester) Imine->Product NaCNBH3 (Selective Reduction) Spec1 IR: 1715 cm⁻¹ ¹³C NMR: ~209 ppm Spec1->SM Spec2 IR: No 1715 cm⁻¹ ¹³C NMR: 48.1 ppm Spec2->Product

Spectroscopic validation workflow for the reductive amination of Ethyl 10-oxoundecanoate.

References

  • Title: Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes Source: acs.org URL: [Link]

  • Title: Mild chemo-selective hydration of terminal alkynes catalysed by AgSbF6 Source: rsc.org URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 10-oxoundecanoate proper disposal procedures

Ethyl 10-Oxoundecanoate: Comprehensive Laboratory Safety, Handling, and Disposal Guide Ethyl 10-oxoundecanoate is an essential intermediate in the synthesis of complex pharmaceutical compounds, notably utilized in the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 10-Oxoundecanoate: Comprehensive Laboratory Safety, Handling, and Disposal Guide

Ethyl 10-oxoundecanoate is an essential intermediate in the synthesis of complex pharmaceutical compounds, notably utilized in the development of insecticidal quinazoline derivatives and photoaffinity probes[1]. Because it is frequently used alongside transition metal catalysts (e.g., PdCl2, CuCl2) during the oxidation of terminal double bonds, the resulting waste streams are rarely pure. Proper disposal requires a nuanced understanding of both the chemical's intrinsic hazards and the regulatory landscape governing mixed organic waste.

This guide provides a comprehensive, self-validating operational plan for the safe handling, spill neutralization, and compliant disposal of Ethyl 10-oxoundecanoate.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the physicochemical behavior and hazard profile of the molecule. Ethyl 10-oxoundecanoate (CAS: 36651-38-4) is a medium-chain organic ester. While it lacks the acute volatility of lower molecular weight solvents, its functional groups present specific occupational hazards that dictate handling procedures.

Table 1: Physicochemical & Hazard Data for Ethyl 10-oxoundecanoate

Property / HazardValue / DescriptionOperational Implication
CAS Number 36651-38-4Use for exact inventory tracking and manifest generation.
Molecular Formula C13H24O3Non-halogenated; route to standard organic waste if unmixed.
H302 Harmful if swallowedProhibit eating/drinking in handling areas; mandate hand washing.
H315 / H319 Causes skin/serious eye irritationMandate nitrile gloves and splash goggles during handling.
H335 May cause respiratory irritationRestrict handling to certified chemical fume hoods.
P501 Hazardous waste disposalRequires licensed waste carrier; cannot be sink-disposed.

Mechanistic Insight: The ester and ketone moieties act as mild electrophiles. Prolonged dermal exposure strips natural lipid barriers, leading to the H315 (skin irritation) classification[2]. Consequently, all disposal operations must be conducted using nitrile gloves, which provide a sufficient chemical barrier against medium-chain esters.

Waste Segregation & Accumulation Strategy

In drug development workflows, Ethyl 10-oxoundecanoate is rarely discarded in isolation. It is typically part of a post-reaction workup stream. The US EPA Resource Conservation and Recovery Act (RCRA) dictates how these mixtures must be handled[3].

Causality in Segregation: Mixing non-halogenated ester waste with halogenated solvents (like dichloromethane) exponentially increases disposal costs and alters the required incineration temperatures. Therefore, strict segregation at the source is an operational imperative. Furthermore, organic waste containers must remain sealed when not in use to comply with EPA Subpart CC (Organic Air Emission Standards)[4].

WasteSegregation Waste Ethyl 10-oxoundecanoate Waste Stream IsMixed Mixed with Halogenated Solvents? (e.g., DCM) Waste->IsMixed Liquid Solid Solid Waste (Contaminated PPE) Waste->Solid Solid Halogenated Halogenated Organic Waste Stream IsMixed->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream IsMixed->NonHalogenated No Licensed Licensed Waste Carrier Disposal Halogenated->Licensed NonHalogenated->Licensed Solid->Licensed

Decision tree for segregating Ethyl 10-oxoundecanoate waste streams.

Operational Protocol: Routine Liquid Waste Disposal

This self-validating protocol ensures that liquid waste generated during synthesis is captured compliantly.

  • Step 1: Compatibility Verification Before adding Ethyl 10-oxoundecanoate to any satellite accumulation container, verify that the container does not hold strong oxidizing agents (e.g., nitric acid, peroxides). Causality: Esters can undergo highly exothermic reactions when mixed with strong oxidizers, risking container rupture.

  • Step 2: Transfer under Engineering Controls Perform all waste transfers inside a certified chemical fume hood. This mitigates the H335 (respiratory irritation) risk associated with aerosolized droplets during pouring[2].

  • Step 3: Secondary Containment & Sealing Place the primary waste carboy inside a secondary containment tray capable of holding 110% of the primary container's volume. Immediately seal the container after transfer to prevent fugitive emissions[4].

  • Step 4: Labeling and Manifesting Attach a hazardous waste label detailing the exact composition (e.g., "70% Ethyl Acetate, 20% Hexanes, 10% Ethyl 10-oxoundecanoate"). Date the label the moment the first drop enters the container.

  • Step 5: Licensed Vendor Dispatch Once the container is full, or the 90-day accumulation limit for Large Quantity Generators (LQGs) is reached, transfer the waste to the central accumulation area for pickup by a licensed hazardous waste carrier[2].

Experimental Workflow: Immediate Spill Neutralization & Cleanup

Accidental spills require immediate, methodical action. This protocol is designed to contain the spill, neutralize the hazard, and package the resulting waste compliantly.

SpillResponse Start Spill Identified: Ethyl 10-oxoundecanoate Assess Assess Volume & Risk (H315, H319, H335) Start->Assess PPE Don PPE (Nitrile Gloves, Goggles) Assess->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect Material (Non-sparking tools) Contain->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon Dispose Transfer to Solid Hazardous Waste Decon->Dispose

Step-by-step workflow for Ethyl 10-oxoundecanoate spill containment.

Step-by-Step Cleanup Methodology:

  • Isolation & Assessment: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation is running at maximum capacity.

  • PPE Donning: Equip splash goggles, a chemically resistant lab coat, and double nitrile gloves.

  • Perimeter Containment: Apply an inert absorbent (e.g., silica gel, vermiculite, or dry sand) starting from the outer edges of the spill and working inward. Causality: Perimeter-first application creates a physical dam, preventing the liquid from spreading and minimizing the surface area available for evaporation[2]. Do NOT use combustible absorbents like sawdust, as organic mixtures can pose a fire risk.

  • Absorption & Transfer: Allow 5-10 minutes for the absorbent to fully sequester the liquid. Using a non-sparking brush and dustpan, collect the saturated material. Self-Validation Check: The surface should appear completely dry before proceeding. If it appears slick, apply more absorbent.

  • Surface Decontamination: Wash the affected bench or floor area thoroughly with a strong surfactant (soap) and water. Causality: Ethyl 10-oxoundecanoate is hydrophobic. Surfactants disrupt these hydrophobic interactions, forming micelles that encapsulate the residual ester for complete removal, preventing long-term contact hazards.

  • Solid Waste Packaging: Place all saturated absorbents, contaminated cleaning rags, and outer gloves into a heavy-duty, airtight hazardous waste bag or rigid container. Label as "Solid Hazardous Waste - Contaminated with Ethyl 10-oxoundecanoate"[2].

References

  • US EPA. "RCRA Organic Air Emission Standards for Treatment, Storage and Disposal Facilities and Generators." [Link]

  • US EPA. "Applicability and Requirements of the RCRA Organic Air Emission Standards." [Link]

  • ACS Publications. "Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes." Chemical Research in Toxicology.[Link]

Sources

Handling

Personal protective equipment for handling Ethyl 10-oxoundecanoate

As a Senior Application Scientist, I recognize that handling specialized organic intermediates like Ethyl 10-oxoundecanoate (CAS 36651-38-4) requires more than just a superficial reading of a Safety Data Sheet (SDS). It...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized organic intermediates like Ethyl 10-oxoundecanoate (CAS 36651-38-4) requires more than just a superficial reading of a Safety Data Sheet (SDS). It demands a deep understanding of the chemical's physical properties and the physiological rationale behind every safety protocol.

Ethyl 10-oxoundecanoate is a valuable oxo-ester utilized extensively in drug development and materials science. However, its molecular structure—combining a lipophilic aliphatic chain with reactive carbonyl groups—dictates specific handling, personal protective equipment (PPE), and disposal strategies. This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety and regulatory compliance in your laboratory.

Hazard Profile & Physiological Causality

To build a robust safety culture, researchers must understand why specific protections are required. The hazards associated with Ethyl 10-oxoundecanoate are directly tied to its biochemical interactions[1].

Hazard CodeClassificationPhysiological Causality & Rationale for Protection
H302 Harmful if swallowedIngestion leads to systemic absorption of the ester. Requires strict laboratory hygiene (P270: Do not eat/drink) and immediate decontamination protocols to prevent accidental oral transfer[1].
H315 Causes skin irritationThe lipophilic nature of the ester chain allows it to partition into and disrupt the lipid bilayer of the stratum corneum, causing localized defatting and inflammation. Mandates chemical-resistant barrier protection[1].
H319 Causes serious eye irritationDirect contact with the ocular mucosa induces rapid corneal irritation and potential tissue damage due to the reactive oxo and ester groups. Mandates a peripheral seal around the eyes[1].
H335 May cause respiratory irritationVolatilization or aerosolization during transfer exposes mucous membranes to organic vapors, triggering respiratory tract inflammation. Mandates engineering controls (fume hood)[1].

Personal Protective Equipment (PPE) Matrix

Under the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I), barrier protections must be selected based on a rigorous hazard assessment[2][3]. For handling Ethyl 10-oxoundecanoate, the following PPE matrix is mandatory:

Protection ZoneRequired EquipmentScientific Justification & Standard
Eye/Face Chemical splash goggles (ANSI Z87.1 compliant).Prevents vapor penetration and liquid splashes from reaching the ocular mucosa. Standard safety glasses are insufficient due to the lack of a peripheral facial seal.
Hand Nitrile gloves (minimum 4 mil thickness).Nitrile provides excellent resistance against organic esters. Expert Tip: Double-gloving is recommended during high-volume transfers to prevent breakthrough and allow for rapid doffing if the outer glove is contaminated[4].
Body Flame-resistant or 100% cotton lab coat; closed-toe shoes.Protects the torso and extremities from accidental spills. Synthetic blends (e.g., polyester) must be avoided as they can melt or trap chemicals against the skin in the event of a secondary thermal hazard.
Respiratory N/A (if handled in a certified fume hood).A chemical fume hood maintaining a face velocity of >100 fpm effectively captures vapors. If ventilation fails, a NIOSH-approved respirator with organic vapor (OV) cartridges is legally required[3][5].

Operational Safety Workflow

The following diagram illustrates the logical progression of safety checks, handling procedures, and spill response protocols.

G Start Pre-Operation: Verify Fume Hood & PPE Handle Dispense Ethyl 10-oxoundecanoate Start->Handle Spill Spill Detected? Handle->Spill Contain Contain & Absorb (Prevent Drain Entry) Spill->Contain Yes Dispose Transfer to Hazardous Waste Spill->Dispose No Contain->Dispose Decon Decontaminate Surfaces & Doff PPE Dispose->Decon End Protocol Complete Decon->End

Operational safety workflow for handling and spill response of Ethyl 10-oxoundecanoate.

Step-by-Step Handling Protocol (Self-Validating System)

To ensure absolute trustworthiness in your laboratory operations, every step in this protocol includes a built-in validation mechanism.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Turn on the chemical fume hood and ensure the sash is positioned at or below the designated safe operating height.

    • Validation Check: Read the digital airflow monitor. It must display a face velocity of >100 feet per minute (fpm). Do not proceed if the continuous flow alarm is triggered[5].

  • Don PPE: Put on your cotton lab coat, ANSI Z87.1 goggles, and nitrile gloves.

    • Validation Check: Perform a quick inflation test on the gloves (trap air and squeeze) prior to donning to ensure no microscopic pinhole leaks are present.

Phase 2: Chemical Transfer
  • Isolate the Environment: Open the container of Ethyl 10-oxoundecanoate only within the certified fume hood. This mitigates the H335 respiratory hazard by preventing vapor escape into the general lab environment[1].

  • Execute Transfer: Use glass or PTFE-lined transfer tools. Avoid reactive plastics (like polystyrene) which may degrade upon prolonged contact with organic esters.

  • Secure the Reagent: Immediately reseal the primary container tightly after dispensing.

    • Validation Check: Invert the sealed container slightly (if safe and appropriate for the vessel) to visually confirm the integrity of the cap seal before returning it to the storage cabinet.

Spill Response & Disposal Plan

According to the National Research Council's Prudent Practices in the Laboratory, chemical waste must be managed systematically to prevent environmental contamination[5]. Ethyl 10-oxoundecanoate is an ecological hazard if introduced to aquatic environments and must never be discharged into drains, waterways, or sewer systems[1].

Self-Validating Spill Containment Protocol:
  • Isolate & Evacuate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood remains operational to extract volatile vapors.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial universal spill pads). Do not use combustible materials like sawdust.

    • Validation Check: Observe the spill zone. Ensure no free liquid or chemical sheen remains visible on the surface before proceeding. If a sheen remains, apply additional absorbent.

  • Collect: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container.

  • Decontaminate: Wash the spill surface thoroughly with soap and water. Because the ester is relatively insoluble in water alone, the surfactant in the soap is required to emulsify and lift residual chemical traces.

Waste Disposal Strategy:
  • Segregation: Clearly label the waste container as "Hazardous Organic Waste - Contains Ethyl 10-oxoundecanoate." Do not mix with incompatible chemicals (e.g., strong oxidizing agents or strong bases) which could trigger exothermic hydrolysis.

  • Storage: Store the sealed waste in a designated secondary containment tray until collected by your institutional Environmental Health and Safety (EHS) department.

  • Compliance: Dispose of the material strictly in accordance with local, state, and federal regulations (e.g., EPA RCRA guidelines for organic waste management).

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Personal Protective Equipment Requirements for Laboratories Source: NC State University Environmental Health and Safety URL:[Link]

  • Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 10-oxoundecanoate
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